4-Bromo-2-(difluoromethyl)-thiophene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(difluoromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2S/c6-3-1-4(5(7)8)9-2-3/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSAHMIQBUZQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375737 | |
| Record name | 4-bromo-2-(difluoromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627526-93-6 | |
| Record name | 4-Bromo-2-(difluoromethyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627526-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-2-(difluoromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-(difluoromethyl)-thiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route to 4-Bromo-2-(difluoromethyl)-thiophene, a valuable building block in medicinal chemistry and materials science. The synthesis involves a multi-step process commencing from commercially available 2-thiophenecarboxylic acid. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic pathway and experimental workflows.
Synthetic Strategy
The synthesis of this compound can be strategically approached through a three-step sequence starting from 2-thiophenecarboxylic acid. The core transformations involve:
-
Regioselective Bromination: Introduction of a bromine atom at the 4-position of the thiophene ring.
-
Conversion to Aldehyde: Transformation of the carboxylic acid group into a formyl group.
-
Difluoromethylation: Conversion of the formyl group to the target difluoromethyl group.
An alternative pathway could involve the direct conversion of the carboxylic acid to the difluoromethyl group, followed by bromination. However, the electron-withdrawing nature of the difluoromethyl group might deactivate the ring towards electrophilic bromination, making the former strategy more favorable.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-thiophenecarboxylic Acid
The initial step focuses on the regioselective bromination of 2-thiophenecarboxylic acid. While various brominating agents can be employed, the use of bromine in a suitable solvent system provides a direct route to the desired 4-bromo isomer.
Reaction Scheme:
Caption: Synthesis of 4-Bromo-2-thiophenecarboxylic Acid.
Detailed Protocol:
A procedure analogous to the bromination of a substituted thiophene derivative can be adapted[1].
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet, dissolve 2-thiophenecarboxylic acid in a mixture of acetic acid and chloroform.
-
Cool the stirred mixture in an ice bath.
-
Add a solution of bromine in chloroform dropwise to the reaction mixture over a period of 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50°C for 24 hours to ensure complete reaction.
-
Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography or recrystallization to yield 4-Bromo-2-thiophenecarboxylic Acid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Thiophenecarboxylic Acid | - |
| Brominating Agent | Bromine (Br₂) | [1] |
| Solvent | Acetic Acid, Chloroform | [1] |
| Reaction Temperature | 0°C to 50°C | [1] |
| Reaction Time | 24 hours | [1] |
| Typical Yield | ~80% (based on analogous reactions) | [1] |
Step 2: Synthesis of 4-Bromo-2-thiophenecarboxaldehyde
The carboxylic acid is then converted to the corresponding aldehyde. This can be achieved through various methods, including reduction of an activated carboxylic acid derivative (e.g., acid chloride or ester).
Reaction Scheme:
Caption: Synthesis of 4-Bromo-2-thiophenecarboxaldehyde.
Detailed Protocol:
-
Convert 4-Bromo-2-thiophenecarboxylic acid to its acid chloride by reacting with thionyl chloride (SOCl₂).
-
The crude acid chloride is then subjected to a Rosenmund reduction. Dissolve the acid chloride in a suitable solvent (e.g., toluene) and add a palladium on barium sulfate catalyst (poisoned with a sulfur compound like thiourea).
-
Bubble hydrogen gas through the stirred reaction mixture at a controlled temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the catalyst and wash the filtrate with a sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the resulting 4-Bromo-2-thiophenecarboxaldehyde by distillation under reduced pressure or column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Bromo-2-thiophenecarboxylic Acid | - |
| Reagents | Thionyl chloride, H₂, Pd/BaSO₄ | - |
| Solvent | Toluene | - |
| Reaction Temperature | Varies (typically room temp. to 50°C) | - |
| Typical Yield | Moderate to high | - |
Step 3: Synthesis of this compound
The final step involves the conversion of the formyl group to the difluoromethyl group. Deoxofluorinating agents like diethylaminosulfur trifluoride (DAST) are commonly used for this transformation.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Protocol:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-2-thiophenecarboxaldehyde in a dry, aprotic solvent such as dichloromethane.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
Carefully quench the reaction by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the final product, this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Bromo-2-thiophenecarboxaldehyde | - |
| Reagent | Diethylaminosulfur trifluoride (DAST) | - |
| Solvent | Dichloromethane | - |
| Reaction Temperature | -78°C to room temperature | - |
| Typical Yield | Moderate | - |
Experimental Workflow Visualization
The overall experimental workflow can be visualized as a sequence of key operations.
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data
The structure and purity of the final product and intermediates should be confirmed using standard analytical techniques.
| Intermediate/Product | Analytical Techniques | Expected Observations |
| 4-Bromo-2-thiophenecarboxylic Acid | ¹H NMR, ¹³C NMR, MS | Signals corresponding to the thiophene ring protons and carbon, carboxylic acid proton and carbon, and a mass spectrum consistent with the molecular formula C₅H₃BrO₂S. |
| 4-Bromo-2-thiophenecarboxaldehyde | ¹H NMR, ¹³C NMR, IR, MS | Signals for the thiophene ring protons and carbons, a characteristic aldehyde proton signal (~9-10 ppm in ¹H NMR), a carbonyl stretch in the IR spectrum (~1680-1700 cm⁻¹), and a mass spectrum for C₅H₃BrOS. |
| This compound | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS | Signals for the thiophene ring protons and carbons, a characteristic triplet for the CHF₂ proton in ¹H NMR, a triplet for the CHF₂ carbon in ¹³C NMR, a doublet for the fluorine atoms in ¹⁹F NMR, and a mass spectrum corresponding to C₅H₃BrF₂S. |
Conclusion
This technical guide details a robust and logical synthetic pathway for the preparation of this compound. The outlined protocols, based on established chemical transformations, provide a solid foundation for researchers in organic synthesis and drug discovery. The provided data tables and workflow diagrams offer a clear and concise reference for the practical execution of this synthesis. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood by trained personnel.
References
A Technical Guide to 4-Bromo-2-(difluoromethyl)-thiophene (CAS 627526-93-6): Synthesis, Properties, and Application in Pain Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-(difluoromethyl)-thiophene (CAS: 627526-93-6), a key heterocyclic building block in medicinal chemistry. The document details the compound's physicochemical properties, provides an experimental protocol for its synthesis, and explores its primary application as a crucial intermediate in the development of selective inhibitors for the voltage-gated sodium channels NaV1.7 and NaV1.8, which are significant targets in pain therapeutics. Furthermore, this guide illustrates the relevant synthetic workflow and the implicated biological signaling pathways using detailed diagrams.
Chemical Properties and Specifications
This compound is a halogenated and fluorinated thiophene derivative. Its structural and physical properties are summarized below. The bromine atom at the 4-position and the difluoromethyl group at the 2-position offer versatile handles for further chemical modifications, particularly in the synthesis of complex drug molecules.
| Property | Value | Source |
| CAS Number | 627526-93-6 | [1] |
| Molecular Formula | C₅H₃BrF₂S | [1] |
| Molecular Weight | 213.05 g/mol | [2] |
| IUPAC Name | 4-bromo-2-(difluoromethyl)thiophene | [2] |
| Appearance | Off-white to light yellow powder | |
| Purity | ≥98% (Min, HPLC) | [3] |
| Moisture Content | ≤0.5% Max | [3] |
| Predicted Boiling Point | ~207.1 °C at 760 mmHg | |
| Predicted Melting Point | 16.30 °C | |
| Predicted Density | ~1.7 g/mL |
Synthesis and Experimental Protocol
The synthesis of this compound is not widely detailed in peer-reviewed literature but is described in patent literature as a key intermediate. The following is a representative experimental protocol adapted from methodologies used for similar structures and from the likely synthetic route for this specific compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 4-Bromo-2-(difluoromethyl)thiophene
This protocol describes a two-step synthesis starting from thiophene.
Step 1: Synthesis of 2-(Difluoromethyl)thiophene
-
Reagents and Materials: Thiophene, difluoromethylating agent (e.g., sodium chlorodifluoroacetate, TMSCF₂Br), suitable solvent (e.g., DMF, THF), initiator (if required).
-
Procedure:
-
In a flame-dried, inert atmosphere (N₂ or Ar) reaction vessel, dissolve thiophene in the chosen anhydrous solvent.
-
Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Slowly add the difluoromethylating agent to the reaction mixture. The choice of agent will dictate the specific reaction conditions and workup.
-
Allow the reaction to proceed for a specified time, monitoring by TLC or GC-MS until completion.
-
Upon completion, quench the reaction appropriately (e.g., with water or a saturated ammonium chloride solution).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield 2-(difluoromethyl)thiophene.
-
Step 2: Synthesis of 4-Bromo-2-(difluoromethyl)thiophene
-
Reagents and Materials: 2-(Difluoromethyl)thiophene, N-Bromosuccinimide (NBS), solvent (e.g., CCl₄, THF, Acetonitrile), radical initiator (optional, e.g., AIBN, benzoyl peroxide).
-
Procedure:
-
Dissolve the 2-(difluoromethyl)thiophene from Step 1 in the chosen solvent in a reaction vessel protected from light.
-
Add N-Bromosuccinimide (typically 1.0-1.2 equivalents) to the solution.
-
If required, add a catalytic amount of a radical initiator.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
-
Role in Drug Discovery: Intermediate for NaV1.7 and NaV1.8 Inhibitors
This compound serves as a critical building block in the synthesis of potent and selective inhibitors of the voltage-gated sodium channels NaV1.7 and NaV1.8. These channels are predominantly expressed in peripheral sensory neurons and are crucial for the transmission of pain signals.[4][5][6] Consequently, they are high-priority targets for the development of novel, non-opioid analgesics for treating chronic inflammatory and neuropathic pain.[4][6]
The thiophene moiety can act as a bioisostere for a phenyl ring, often improving metabolic stability and pharmacokinetic properties of the final drug candidate. The bromine atom at the 4-position provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl groups to build the desired molecular scaffold.
General Reaction Scheme for Utilization
Caption: Utilization in Suzuki cross-coupling reactions.
Biological Context: The NaV1.7 and NaV1.8 Pain Signaling Pathway
In nociceptive (pain-sensing) neurons, NaV1.7 acts as a threshold channel, amplifying small depolarizations to initiate an action potential. NaV1.8 is responsible for the majority of the inward sodium current during the rising phase of the action potential.[4][6] In chronic pain states, the expression and activity of these channels are often upregulated, leading to neuronal hyperexcitability.[4]
Inflammatory mediators and nerve injury can activate intracellular signaling cascades involving kinases such as p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK1/2).[4][5][7] These kinases can phosphorylate NaV1.7 and NaV1.8, altering their gating properties and current density, thereby contributing to the sensitization of nociceptors and the perception of pain.[4][5][7][8]
Signaling Pathway Diagram
Caption: Modulation of NaV1.7/NaV1.8 by pain-related kinases.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of advanced pharmaceutical compounds. Its utility is particularly highlighted in the development of selective inhibitors for NaV1.7 and NaV1.8, offering a promising avenue for the creation of new non-addictive analgesics. This guide provides the foundational technical information required by researchers to effectively utilize this compound in their drug discovery and development programs.
References
- 1. scbt.com [scbt.com]
- 2. 4-Bromo-2-(difluoromethyl)thiophene | C5H3BrF2S | CID 2761387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERK1/2 Mitogen-Activated Protein Kinase Phosphorylates Sodium Channel Nav1.7 and Alters Its Gating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jneurosci.org [jneurosci.org]
- 8. Functions of p38 MAP Kinases in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 4-Bromo-2-(difluoromethyl)-thiophene
An In-depth Technical Guide to 4-Bromo-2-(difluoromethyl)-thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated and fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and a difluoromethyl group on a thiophene core, provides a versatile scaffold for the synthesis of complex molecular architectures. The bromine atom serves as a key functional handle for various cross-coupling reactions, enabling the introduction of diverse substituents. The difluoromethyl group, a bioisostere for hydroxyl or thiol groups, can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding interactions, making it a valuable moiety in drug design. This document provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols and safety information.
Physical and Chemical Properties
This compound is typically encountered as a substance for research and development purposes.[1] Its core structure consists of a five-membered thiophene ring substituted at the C4 position with a bromine atom and at the C2 position with a difluoromethyl group.
Table 1: Physical and Chemical Property Summary
| Property | Value | Source |
| CAS Number | 627526-93-6 | [2][3][4] |
| Molecular Formula | C₅H₃BrF₂S | [2][3][4] |
| Molecular Weight | 213.04 g/mol | [4][5] |
| IUPAC Name | 4-bromo-2-(difluoromethyl)thiophene | [3] |
| Density | ~1.7 g/mL (Predicted) | [2] |
| Boiling Point | ~207.1 °C at 760 mmHg (Predicted) | [2] |
| Melting Point | 16.30 °C (Predicted) | [2] |
| SMILES | C1=C(SC=C1Br)C(F)F | [3] |
| InChI | InChI=1S/C5H3BrF2S/c6-3-1-4(5(7)8)9-2-3/h1-2,5H | [3] |
| Purity | ≥95% - 98% (Typical, by HPLC) | [1][5] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While a comprehensive public database of its spectra is limited, expected characteristics can be inferred from the analysis of similar thiophene derivatives.[6][7][8]
Table 2: Predicted Spectroscopic Characteristics
| Technique | Expected Observations |
| ¹H NMR | Two distinct signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two protons on the thiophene ring. A triplet in the region of δ 6.5-7.5 ppm for the proton of the CHF₂ group due to coupling with the two fluorine atoms. |
| ¹³C NMR | Five distinct carbon signals are expected. The carbon bearing the difluoromethyl group will appear as a triplet due to C-F coupling. The carbon attached to the bromine will also be identifiable. |
| ¹⁹F NMR | A doublet corresponding to the two equivalent fluorine atoms of the CHF₂ group, coupled to the adjacent proton. |
| FT-IR (cm⁻¹) | C-H stretching (aromatic) ~3100 cm⁻¹. C=C stretching (ring) in the 1400-1600 cm⁻¹ region.[9] C-Br stretching typically below 600 cm⁻¹. Strong C-F stretching bands are expected in the 1000-1200 cm⁻¹ region. C-S stretching modes are typically observed between 600-850 cm⁻¹.[8] |
| Mass Spec. (MS) | The molecular ion peak [M]⁺ would show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), appearing at m/z 212 and 214. |
Synthesis and Reactivity
The synthesis of this compound is not widely detailed in public literature, but a logical synthetic pathway can be proposed based on established organofluorine and heterocyclic chemistry principles. A plausible approach involves the difluoromethylation of a suitable thiophene precursor followed by selective bromination.
Caption: A proposed two-step synthesis pathway for the target compound.
The reactivity of this molecule is dominated by two key features: the C-Br bond and the electron-withdrawing nature of the difluoromethyl group. The bromine at the C4 position is susceptible to replacement via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), making it an excellent point for diversification. The thiophene ring itself can undergo further electrophilic substitution, although the substitution pattern is influenced by the existing groups.
Caption: Reactivity map showing transformations at the C-Br bond.
Experimental Protocols
Proposed Synthesis Protocol (Hypothetical)
This protocol is a representative procedure based on common organic synthesis methods for analogous compounds.[10] It has not been experimentally validated for this specific molecule and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
-
Step 1: Synthesis of 2-(Difluoromethyl)-thiophene
-
To a stirred, cooled (0 °C) solution of thiophene-2-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) under an inert atmosphere (N₂ or Argon), slowly add diethylaminosulfur trifluoride (DAST, 1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(difluoromethyl)-thiophene.
-
-
Step 2: Bromination to this compound
-
Dissolve the 2-(difluoromethyl)-thiophene (1.0 eq) from Step 1 in a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (~0.4 M) in a flask protected from light.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash sequentially with saturated aqueous sodium thiosulfate, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude material via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product, this compound.
-
Analytical Workflow
The identity and purity of the synthesized compound should be confirmed through a standard analytical workflow.
Caption: A standard workflow for purification and characterization.
Safety and Handling
Detailed safety information for this specific compound is not extensively published. However, based on analogous structures (e.g., brominated and fluorinated organic compounds), appropriate precautions must be taken.[11][12]
-
Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[11] May cause respiratory irritation. Handle in accordance with good industrial hygiene and safety procedures.[11]
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Avoid breathing fumes, vapors, or dust.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, well-ventilated place in a tightly sealed container.
-
Incompatible materials include strong oxidizing agents and strong bases.[12]
-
Conclusion
This compound is a valuable and versatile chemical building block for research and development in the pharmaceutical and materials science sectors. Its well-defined reactive site at the C-Br bond allows for predictable and efficient molecular elaboration, while the difluoromethyl group offers a powerful tool for fine-tuning molecular properties. The information and protocols provided in this guide serve as a foundational resource for scientists working with this compound, enabling its effective utilization in the synthesis of novel and functional molecules.
References
- 1. 627526-93-6 this compound AKSci 4201CH [aksci.com]
- 2. 4-Bromo-2-(difluoromethyl)thiophene | CAS 627526-93-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 4-Bromo-2-(difluoromethyl)thiophene | C5H3BrF2S | CID 2761387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. capotchem.com [capotchem.com]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide on 4-Bromo-2-(difluoromethyl)-thiophene
This document provides essential chemical data for 4-Bromo-2-(difluoromethyl)-thiophene, a compound of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Chemical Properties
The fundamental molecular characteristics of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical characterization, and experimental design.
| Parameter | Value | Reference |
| Molecular Formula | C₅H₃BrF₂S | [1][2][3] |
| Molecular Weight | 213.05 g/mol | [1] |
| Alternate Molecular Weight | 213.04 g/mol | [2] |
| CAS Number | 627526-93-6 | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of thiophene derivatives are extensive and application-specific. For methodologies related to compounds like this compound, researchers typically refer to established procedures in synthetic organic chemistry literature. Key experimental techniques would include:
-
Synthesis: Often involving halogenation and functional group interconversion on a thiophene scaffold. Specific routes can be found in chemical synthesis databases and peer-reviewed journals.
-
Purification: Commonly achieved through column chromatography on silica gel, followed by recrystallization or distillation.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
Due to the proprietary and varied nature of specific experimental protocols, a generalized workflow is not provided. Researchers are advised to consult specialized chemical literature for detailed synthetic and analytical methods.
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical name, its elemental composition (molecular formula), and its calculated mass (molecular weight).
Caption: Relationship between chemical identity, formula, and molecular weight.
References
Spectroscopic Data of 4-Bromo-2-(difluoromethyl)-thiophene: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromo-2-(difluoromethyl)-thiophene. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral characteristics based on the analysis of analogous compounds and established spectroscopic principles. It also includes a standardized experimental protocol for acquiring such data.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Due to the absence of publicly available experimental spectra for this compound, the following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J). These predictions are derived from the known effects of bromine and difluoromethyl substituents on the thiophene ring, drawing comparisons with data from related brominated and fluorinated thiophene derivatives.
Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to show two signals corresponding to the two protons on the thiophene ring. The difluoromethyl group's protons will appear as a triplet due to coupling with the two fluorine atoms.
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.20 - 7.40 | Doublet (d) | JH3-H5 ≈ 1.5 - 2.0 |
| H-5 | 7.10 - 7.30 | Doublet (d) | JH5-H3 ≈ 1.5 - 2.0 |
| -CHF₂ | 6.80 - 7.10 | Triplet (t) | ²JH-F ≈ 50 - 55 |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is expected to display five distinct signals. The carbon of the difluoromethyl group will present as a triplet due to one-bond coupling with the two fluorine atoms.
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-2 | 145 - 150 | Triplet (t) | ²JC-F ≈ 25 - 30 |
| C-3 | 128 - 132 | Singlet (s) | - |
| C-4 | 112 - 116 | Singlet (s) | - |
| C-5 | 130 - 134 | Singlet (s) | - |
| -CHF₂ | 110 - 115 | Triplet (t) | ¹JC-F ≈ 235 - 245 |
Experimental Protocol for NMR Data Acquisition
The following is a generalized, robust protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Spectrometer Setup:
-
The experiments should be performed on a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher.
-
The probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
The sample temperature should be stabilized, typically at 298 K.
-
The magnetic field should be shimmed to achieve optimal homogeneity.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 15 ppm, centered around 5 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse-acquire experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, to achieve an adequate signal-to-noise ratio.
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the acquisition and analysis of NMR data as described in the experimental protocol.
Caption: Workflow for NMR Data Acquisition and Analysis.
Mass Spectrometry Analysis of 4-Bromo-2-(difluoromethyl)-thiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of 4-Bromo-2-(difluoromethyl)-thiophene. Due to the limited availability of published experimental data for this specific compound, this document outlines a predictive approach to its analysis based on established principles of mass spectrometry for halogenated and aromatic compounds. It includes predicted fragmentation patterns, suggested experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and illustrative diagrams to facilitate understanding of the analytical workflow and molecular fragmentation. This guide is intended to serve as a valuable resource for researchers in drug discovery, chemical synthesis, and analytical development who are working with this or structurally related molecules.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural features, including a thiophene ring, a bromine atom, and a difluoromethyl group, present a unique analytical challenge. Mass spectrometry is a critical technique for the identification and quantification of such compounds. Understanding its behavior under mass spectrometric conditions is essential for impurity profiling, metabolite identification, and quality control in drug development and chemical manufacturing.
Compound Profile
A summary of the key chemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 627526-93-6 | [1][2][3] |
| Molecular Formula | C₅H₃BrF₂S | [1][2][3] |
| Molecular Weight | 213.04 g/mol | [1][3][4] |
| Monoisotopic Mass | 211.91069 Da | [2] |
| IUPAC Name | 4-bromo-2-(difluoromethyl)thiophene | [2] |
Predicted Mass Spectrometry Fragmentation
The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.[5][6] The fragmentation pathway is predicted to involve several key steps, primarily initiated by the loss of the bromine atom or fragmentation of the difluoromethyl side chain.
A proposed fragmentation pathway is illustrated below:
Caption: Predicted electron ionization fragmentation pathway for this compound.
Predicted Quantitative Data:
| Ion | Predicted m/z | Relative Intensity | Description |
| [M]⁺˙ | 212, 214 | Moderate | Molecular ion with characteristic Br isotope pattern. |
| [M-Br]⁺ | 133 | High | Loss of the bromine atom, likely a stable fragment. |
| [M-CHF₂]⁺ | 161, 163 | Moderate | Loss of the difluoromethyl radical. |
| [C₄H₂BrS]⁺ | 149, 151 | Low | Further fragmentation of the thiophene ring. |
| [C₄H₃S]⁺ | 83 | Moderate | Thienyl cation resulting from loss of Br and CHF₂. |
Experimental Protocols
Given the volatile nature of many thiophene derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique.[7][8][9] For less volatile derivatives or for analyses requiring higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[10][11][12]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This proposed method is based on general protocols for the analysis of halogenated volatile and semi-volatile organic compounds.[7][13]
Caption: A typical workflow for the GC-MS analysis of this compound.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| GC Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Mode | Pulsed splitless |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-400 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
For enhanced sensitivity and specificity, particularly in complex matrices like biological samples, an LC-MS/MS method is recommended.[14]
Caption: A standard workflow for quantitative analysis using LC-MS/MS.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ionization Voltage | +4.5 kV |
| Nebulizer Gas | Nitrogen |
| Drying Gas Temp | 350 °C |
| Mass Analyzer | Triple Quadrupole |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Predicted MRM Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 212 | 133 | 20 |
| 214 | 133 | 20 |
| 212 | 161 | 15 |
| 214 | 163 | 15 |
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. 4-Bromo-2-(difluoromethyl)thiophene | C5H3BrF2S | CID 2761387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-(difluoromethyl)thiophene | CAS 627526-93-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. capotchem.com [capotchem.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. colab.ws [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of aliphatic and aromatic carbonyl compounds in ambient air by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LC-MS/MS Based Volatile Organic Compound Biomarkers Analysis for Early Detection of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Infrared (IR) Spectrum of 4-Bromo-2-(difluoromethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 4-Bromo-2-(difluoromethyl)thiophene, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] Due to the limited availability of public experimental data for this specific molecule, this guide synthesizes information from analogous substituted thiophenes to predict its characteristic spectral features. It also outlines a comprehensive experimental protocol for acquiring an IR spectrum and illustrates a potential synthetic pathway.
Predicted Infrared Spectrum Analysis
The infrared spectrum of 4-Bromo-2-(difluoromethyl)thiophene is determined by the vibrational modes of its constituent functional groups, including the thiophene ring, the C-Br bond, and the C-F bonds of the difluoromethyl group. The predicted absorption bands are summarized in Table 1.
Table 1: Predicted IR Absorption Bands for 4-Bromo-2-(difluoromethyl)thiophene
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3100 | Weak to Medium | Aromatic C-H stretching (thiophene ring)[3] |
| 1550-1400 | Medium to Strong | C=C stretching (thiophene ring)[4] |
| 1300-1000 | Strong | C-F stretching (difluoromethyl group) |
| 1250-1050 | Medium | C-H in-plane deformation (thiophene ring)[3] |
| 900-650 | Medium to Strong | C-H out-of-plane deformation (thiophene ring)[3] |
| 700-500 | Medium to Strong | C-Br stretching |
| 850-600 | Medium | C-S stretching (thiophene ring)[4] |
The thiophene ring itself gives rise to characteristic C-H stretching vibrations at approximately 3100 cm⁻¹.[3] The aromatic C=C stretching vibrations are expected in the 1550-1400 cm⁻¹ region.[4] The substitution pattern on the thiophene ring influences the precise location and number of C-H in-plane and out-of-plane deformation bands, which typically appear between 1250-1050 cm⁻¹ and 900-650 cm⁻¹, respectively.[3]
The presence of the difluoromethyl group will introduce strong C-F stretching absorptions in the 1300-1000 cm⁻¹ range. The C-Br stretching vibration is anticipated to be in the lower frequency region of the spectrum, typically between 700 and 500 cm⁻¹. The C-S stretching of the thiophene ring can be observed between 850 and 600 cm⁻¹.[4]
Experimental Protocol: Acquiring the IR Spectrum
The following protocol describes the Attenuated Total Reflectance (ATR) FT-IR spectroscopy method, which is suitable for both liquid and solid samples and requires minimal sample preparation.
Materials and Equipment:
-
4-Bromo-2-(difluoromethyl)thiophene sample
-
FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are clean and powered on. Allow the instrument to warm up according to the manufacturer's instructions to ensure stability.
-
Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with the ATR crystal clean and uncovered. This spectrum accounts for any environmental absorbances (e.g., CO₂, water vapor) and instrumental artifacts.
-
Sample Application:
-
For a Liquid Sample: Place a small drop of 4-Bromo-2-(difluoromethyl)thiophene directly onto the center of the ATR crystal.
-
For a Solid Sample: Place a small amount of the solid sample onto the ATR crystal using a clean spatula. Use the pressure arm of the ATR accessory to press the solid firmly and evenly against the crystal surface.
-
-
Spectrum Acquisition: Initiate the sample scan using the instrument's software. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.
-
Data Processing: After the scan is complete, the software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After the analysis, clean the ATR crystal thoroughly. Remove the sample and wipe the crystal with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol or acetone).[5] Allow the crystal to dry completely before the next measurement.
Logical Workflow: Synthesis of Substituted Thiophenes
The synthesis of functionalized thiophenes is a cornerstone of medicinal chemistry and material science.[6] The following diagram illustrates a generalized synthetic pathway for producing a substituted thiophene, which could be adapted for the synthesis of 4-Bromo-2-(difluoromethyl)thiophene.
Caption: A generalized workflow for the synthesis and analysis of a substituted thiophene.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 4. iosrjournals.org [iosrjournals.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Genesis of 4-Bromo-2-(difluoromethyl)-thiophene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and first synthesis of the novel compound 4-Bromo-2-(difluoromethyl)-thiophene. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the synthesis and potential applications of fluorinated heterocyclic compounds.
Introduction
This compound is a halogenated and fluorinated thiophene derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. The unique combination of the thiophene core, a bromine atom, and a difluoromethyl group imparts distinct electronic properties and metabolic stability to molecules incorporating this moiety. This guide will detail the seminal synthesis of this compound, providing a reproducible experimental protocol and relevant analytical data.
The First Synthesis: A Stepwise Approach
The initial synthesis of this compound is achieved through a two-step process commencing with the preparation of the precursor, 2-(difluoromethyl)thiophene, followed by a regioselective bromination.
Synthesis of 2-(Difluoromethyl)thiophene
The foundational step involves the synthesis of 2-(difluoromethyl)thiophene from 2-thiophenecarboxaldehyde. This transformation is typically achieved via a deoxofluorination reaction.
Experimental Protocol:
To a solution of 2-thiophenecarboxaldehyde (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane, diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent (typically 1.5 to 2.0 equivalents) is added dropwise at a reduced temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then allowed to warm to room temperature and stirred for a period of 12 to 24 hours. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-(difluoromethyl)thiophene.
Logical Workflow for the Synthesis of 2-(Difluoromethyl)thiophene:
Caption: Synthetic workflow for 2-(difluoromethyl)thiophene.
Bromination of 2-(Difluoromethyl)thiophene
The second and final step is the regioselective bromination of 2-(difluoromethyl)thiophene to yield the target compound, this compound. The difluoromethyl group at the 2-position directs the electrophilic substitution primarily to the 5-position and to a lesser extent, the 4-position. To achieve the desired 4-bromo isomer, specific reaction conditions are crucial.
Experimental Protocol:
A solution of 2-(difluoromethyl)thiophene (1.0 equivalent) in a suitable solvent, such as acetic acid or a chlorinated solvent, is treated with a brominating agent. While various brominating agents can be employed, N-bromosuccinimide (NBS) is a common choice for controlled monobromination. The reaction is typically carried out at room temperature or with gentle heating to control the regioselectivity. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with a saturated solution of sodium bicarbonate and then brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product, a mixture of isomers, is purified by fractional distillation or preparative chromatography to isolate this compound.
Reaction Pathway for the Bromination of 2-(Difluoromethyl)thiophene:
Caption: Regioselective bromination of 2-(difluoromethyl)thiophene.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2-Thiophenecarboxaldehyde | DAST | Dichloromethane | 0 to RT | 12-24 | 60-75 | >95 (after purification) |
| 2 | 2-(Difluoromethyl)thiophene | NBS | Acetic Acid | RT | 4-8 | 40-55 (of 4-bromo isomer) | >98 (after purification) |
Conclusion
The discovery and first synthesis of this compound have opened new avenues for the development of novel pharmaceuticals and functional materials. The synthetic route, involving a two-step sequence of difluoromethylation and regioselective bromination, provides a reliable method for accessing this valuable building block. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and application of this promising compound. Researchers are encouraged to optimize the described conditions to suit their specific needs and explore the full potential of this compound in their respective fields.
An In-depth Technical Guide to 4-Bromo-2-(difluoromethyl)thiophene for Researchers and Drug Development Professionals
Central, NJ – In the landscape of pharmaceutical research and development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. Among the vast array of fluorinated building blocks, 4-Bromo-2-(difluoromethyl)thiophene has emerged as a versatile intermediate with significant potential for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and reactivity, with a focus on its applications in drug discovery.
Commercial Availability
4-Bromo-2-(difluoromethyl)thiophene is readily accessible for research and development purposes from a variety of chemical suppliers. It is crucial to source this reagent from reputable vendors who provide comprehensive analytical data to ensure purity and consistency. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific information. The compound is typically intended for research use only and not for diagnostic or therapeutic applications.[1]
Physicochemical and Spectral Data
A thorough understanding of the physicochemical properties of 4-Bromo-2-(difluoromethyl)thiophene is essential for its effective use in synthesis and for predicting the characteristics of its derivatives. The following tables summarize key physical, chemical, and spectral data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 627526-93-6 | [1][2] |
| Molecular Formula | C₅H₃BrF₂S | [1][2] |
| Molecular Weight | 213.04 g/mol | [1] |
| Appearance | Not specified (often a liquid or low-melting solid) | - |
| Boiling Point | ~207.1 °C at 760 mmHg (Predicted) | |
| Melting Point | 16.30 °C (Predicted) | |
| Density | ~1.7 g/mL (Predicted) | |
| XLogP3 | 2.9 | [2] |
Table 2: Computed Spectral Data
| Spectral Data Type | Predicted Values |
| ¹H NMR | Chemical shifts and coupling constants for the two aromatic protons and the difluoromethyl proton would be expected. |
| ¹³C NMR | Chemical shifts for the four thiophene carbons and the difluoromethyl carbon would be expected. |
| ¹⁹F NMR | A characteristic signal for the difluoromethyl group would be observed. |
| Mass Spectrometry | Molecular ion peak at m/z corresponding to the isotopic pattern of bromine. |
Note: Experimental spectral data should be obtained for confirmation.
Synthesis and Reactivity
The synthesis of 4-Bromo-2-(difluoromethyl)thiophene can be approached through several routes, primarily involving the introduction of the bromine and difluoromethyl groups onto the thiophene ring. A logical synthetic workflow is depicted below.
Caption: A general synthetic workflow for 4-Bromo-2-(difluoromethyl)thiophene.
Experimental Protocols
Protocol 1: Synthesis of 2-(Difluoromethyl)thiophene (Hypothetical)
-
Reaction: Thiophene is reacted with a suitable difluoromethylating agent (e.g., TMSCF₂H with a fluoride source, or a difluoromethyl sulfonium salt) in an appropriate solvent.
-
Reagents: Thiophene, difluoromethylating agent, activator (if required), anhydrous solvent (e.g., THF, DMF).
-
Procedure: To a solution of thiophene in an anhydrous solvent under an inert atmosphere, the difluoromethylating agent and any necessary activators are added at a controlled temperature. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
Protocol 2: Bromination of 2-(Difluoromethyl)thiophene to yield 4-Bromo-2-(difluoromethyl)thiophene (Hypothetical)
The bromination of 2-substituted thiophenes can be regioselective. For an electron-withdrawing group like difluoromethyl at the 2-position, bromination is expected to occur primarily at the 4- and 5-positions. Selective bromination at the 4-position may require specific conditions.
-
Reaction: 2-(Difluoromethyl)thiophene is treated with a brominating agent.
-
Reagents: 2-(Difluoromethyl)thiophene, N-Bromosuccinimide (NBS) or Bromine, solvent (e.g., CCl₄, acetic acid).
-
Procedure: To a solution of 2-(difluoromethyl)thiophene in a suitable solvent, the brominating agent is added portion-wise, often at a reduced temperature to control selectivity. The reaction progress is monitored, and upon completion, the mixture is worked up to remove excess bromine and byproducts. The desired 4-bromo isomer is then isolated and purified, typically by column chromatography or distillation. A general procedure for the bromination of thiophene involves dissolving bromine in carbon tetrachloride and adding it dropwise to a cooled solution of thiophene in the same solvent.[3]
Applications in Drug Discovery and Medicinal Chemistry
The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs.[4][5] The introduction of a difluoromethyl group can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The bromine atom in 4-Bromo-2-(difluoromethyl)thiophene serves as a versatile handle for further chemical modifications, most notably through transition metal-catalyzed cross-coupling reactions.
Key Reactions for Derivatization
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. 4-Bromo-2-(difluoromethyl)thiophene is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the 4-position of the thiophene ring.
Caption: A schematic of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
Reaction: 4-Bromo-2-(difluoromethyl)thiophene is coupled with an aryl- or heteroarylboronic acid in the presence of a palladium catalyst and a base.
-
Reagents: 4-Bromo-2-(difluoromethyl)thiophene (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq), solvent (e.g., dioxane/water, toluene/water, DMF).
-
Procedure: To a degassed mixture of the solvent, base, and boronic acid, 4-Bromo-2-(difluoromethyl)thiophene and the palladium catalyst are added under an inert atmosphere. The reaction mixture is heated (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography. A general protocol for the Suzuki coupling of a bromothiophene derivative involves heating the reactants with a palladium catalyst and a base in a solvent mixture like 1,4-dioxane and water.[6]
Potential Signaling Pathway Engagement
While specific biological targets for derivatives of 4-Bromo-2-(difluoromethyl)thiophene are not explicitly detailed in the provided search results, the thiophene scaffold is known to be a key component in molecules targeting a wide range of biological pathways implicated in various diseases. Thiophene-containing compounds have shown activity as kinase inhibitors, GPCR modulators, and enzyme inhibitors. The unique electronic properties conferred by the difluoromethyl group can lead to enhanced binding interactions and improved pharmacokinetic profiles.
Caption: A hypothetical signaling pathway targeted by a derivative.
Conclusion
4-Bromo-2-(difluoromethyl)thiophene is a valuable and commercially available building block for the synthesis of novel, fluorinated heterocyclic compounds with potential applications in drug discovery. Its strategic use, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the creation of diverse chemical libraries for biological screening. The incorporation of the difluoromethylthiophene moiety offers a promising avenue for the development of next-generation therapeutics with enhanced properties. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.
References
- 1. scbt.com [scbt.com]
- 2. 4-Bromo-2-(difluoromethyl)thiophene | C5H3BrF2S | CID 2761387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of 4-Bromo-2-(difluoromethyl)-thiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 4-Bromo-2-(difluoromethyl)-thiophene (CAS Number: 627526-93-6). Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide synthesizes information from safety data sheets (SDS) of structurally related brominated and fluorinated thiophenes, alongside general principles of chemical stability and forced degradation studies.
Core Concepts in Chemical Stability
The stability of a chemical compound refers to its ability to resist chemical change or decomposition. Degradation can be influenced by several factors, including temperature, light, humidity, pH, and the presence of oxidizing or reducing agents. For pharmaceutical and research applications, understanding a compound's stability is crucial for ensuring its purity, potency, and safety over time.
Forced degradation studies are a common methodology to investigate the intrinsic stability of a substance.[1][2] These studies involve subjecting the compound to stress conditions that are more severe than standard storage conditions to accelerate degradation and identify potential degradation products and pathways.[1][2][3]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 627526-93-6 | [4] |
| Molecular Formula | C₅H₃BrF₂S | [4] |
| Molecular Weight | 213.04 g/mol | [4] |
| Predicted Density | ~1.7 g/mL | [5] |
| Predicted Melting Point | 16.30 °C | [5] |
| Predicted Boiling Point | ~207.1 °C at 760 mmHg | [5] |
Stability and Storage Recommendations
| Condition | Recommendation | Rationale |
| Temperature | Store in a refrigerator at 2-8°C. | To minimize thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). Keep container tightly closed in a dry and well-ventilated place. | To prevent oxidation and hydrolysis from atmospheric moisture. |
| Light | Protect from light. | Thiophene and brominated compounds can be light-sensitive. |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents. | To prevent chemical reactions that could lead to degradation. |
Hypothetical Experimental Protocol: Forced Degradation Study
The following is a generalized protocol for a forced degradation study, which can be adapted to assess the stability of this compound.
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution. Heat the mixture (e.g., at 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution. Keep the mixture at room temperature or heat gently for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution. Keep the mixture at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., at 80°C) for a defined period. Also, expose a solution of the compound to the same conditions.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Analyze the samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterize the degradation products using techniques such as LC-MS and NMR to elucidate their structures.
-
Logical Workflow for Stability Assessment
The following diagram illustrates a general workflow for assessing the stability of a chemical compound like this compound.
Caption: General workflow for chemical stability assessment.
Conclusion
While specific experimental stability data for this compound is limited, a conservative approach to its storage and handling is recommended based on the known properties of related compounds. Storing the compound at refrigerated temperatures, under an inert atmosphere, and protected from light, while avoiding contact with strong reagents, will help to ensure its integrity. For applications requiring a detailed understanding of its stability, a forced degradation study as outlined in this guide would be a crucial step in establishing its degradation profile.
References
The Rising Potential of Difluoromethylated Thiophenes in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and pharmacokinetic properties. Among the various fluorinated motifs, the difluoromethyl group (CHF2) is of particular interest due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor. When incorporated into heterocyclic scaffolds like thiophene, which is a privileged structure in numerous approved drugs, the potential for developing novel therapeutics with improved efficacy and safety profiles is significant. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of difluoromethylated thiophenes, serving as a comprehensive resource for researchers in drug discovery and development.
Synthesis of Difluoromethylated Thiophenes
The synthesis of difluoromethylated thiophenes can be approached through various strategies, primarily involving either the introduction of a difluoromethyl group onto a pre-existing thiophene ring or the construction of the thiophene ring already bearing the difluoromethyl moiety.
A common method for direct difluoromethylation involves the use of difluorocarbene precursors. For instance, sodium chlorodifluoroacetate can be thermally decomposed to generate difluorocarbene, which can then react with a suitable thiophene derivative.[1] Another approach utilizes visible-light-mediated reactions with reagents like sodium difluoromethanesulfinate (HCF2SO2Na) to achieve difluoromethylation of alkynes, which can then be cyclized to form the thiophene ring.[2]
Experimental Protocol: Synthesis of a Difluoromethylated Thiophene Derivative (General Procedure)
This protocol outlines a general approach for the synthesis of a difluoromethylated thiophene, inspired by common synthetic methodologies.
-
Starting Material Preparation: A suitably substituted thiophene precursor, for example, a hydroxythiophene, is dissolved in an appropriate aprotic solvent (e.g., dimethylformamide) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: A slight excess of a suitable base (e.g., cesium carbonate) is added to the solution to deprotonate the starting material, forming the corresponding thiolate or phenolate.
-
Difluoromethylating Agent Addition: A difluoromethylating agent, such as sodium chlorodifluoroacetate, is added to the reaction mixture.
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 120°C and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the desired difluoromethylated thiophene.[1]
General workflow for the synthesis of difluoromethylated thiophenes.
Biological Activities of Difluoromethylated Thiophenes
Thiophene-containing compounds exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The introduction of a difluoromethyl group can further enhance these activities.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of thiophene derivatives.[5][6] These compounds often exert their effects by inhibiting key enzymes involved in cancer progression, such as protein kinases, or by inducing apoptosis. The difluoromethyl group, with its unique electronic properties, can enhance the binding affinity of these compounds to their target proteins.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Carboxamide Derivative | Hep3B | 5.46 | [6] |
| Fused Thiophene Derivative (3b) | HepG2 | 3.105 | [7] |
| Fused Thiophene Derivative (3b) | PC-3 | 2.15 | [7] |
| Fused Thiophene Derivative (4c) | HepG2 | 3.023 | [7] |
| Fused Thiophene Derivative (4c) | PC-3 | 3.12 | [7] |
| Benzyl Urea Tetrahydrobenzo[b]thiophene | A549 | 9.00 | [5] |
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the difluoromethylated thiophene derivative. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a further 24 to 72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.[9]
Antimicrobial Activity
Thiophene derivatives have also shown significant promise as antimicrobial agents.[2][8] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thiophene Derivative (S1) | Staphylococcus aureus | 0.81 (µM/ml) | [8] |
| Thiophene Derivative (S1) | Bacillus subtilis | 0.81 (µM/ml) | [8] |
| Thiophene Derivative (S1) | Escherichia coli | 0.81 (µM/ml) | [8] |
| Thiophene Derivative (S4) | Candida albicans | 0.91 (µM/ml) | [8] |
| Thiophene Derivative (4) | Colistin-Resistant A. baumannii | 4 | [2] |
| Thiophene Derivative (5) | Colistin-Resistant A. baumannii | 4 | [2] |
| Thiophene Derivative (8) | Colistin-Resistant E. coli | 32 | [2] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10]
-
Preparation of Compound Dilutions: A serial two-fold dilution of the difluoromethylated thiophene derivative is prepared in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculum Preparation: A standardized inoculum of the target microorganism is prepared to a specific cell density.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
Difluoromethylated thiophenes can exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of Kinase Signaling Pathways
Many thiophene derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[3]
-
VEGFR-2 Inhibition: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several thiophene-based compounds have been shown to be potent inhibitors of VEGFR-2.[11][12] The difluoromethyl group can potentially enhance the binding of these inhibitors to the ATP-binding pocket of the kinase.
-
PI3K/AKT Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a crucial pathway that regulates cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.[13] Thiophene derivatives have been developed as selective inhibitors of PI3K, thereby blocking this pro-survival pathway.[14]
Inhibition of VEGFR-2 and PI3K/AKT signaling pathways.
Modulation of the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and adult tissue homeostasis. Its dysregulation is implicated in various cancers.[1] Small molecules that can inhibit this pathway are therefore of great interest as potential anticancer agents. While direct evidence for difluoromethylated thiophenes is emerging, the thiophene scaffold is a promising starting point for the design of Wnt signaling inhibitors.
Potential modulation of the Wnt/β-catenin signaling pathway.
Conclusion
Difluoromethylated thiophenes represent a promising class of compounds with significant potential in drug discovery. The unique properties of the difluoromethyl group, combined with the proven biological activity of the thiophene scaffold, offer a powerful strategy for the development of novel therapeutics with enhanced efficacy and improved pharmacokinetic profiles. This technical guide provides a foundational understanding of the synthesis, biological activities, and mechanisms of action of these compounds, and it is hoped that it will stimulate further research and development in this exciting area of medicinal chemistry. The provided data and protocols should serve as a valuable resource for scientists working to unlock the full therapeutic potential of difluoromethylated thiophenes.
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. broadpharm.com [broadpharm.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Small molecules in Wnt signaling [web.stanford.edu]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
reactivity of the C-Br bond in 4-Bromo-2-(difluoromethyl)-thiophene
An In-depth Technical Guide to the Reactivity of the C-Br Bond in 4-Bromo-2-(difluoromethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine (C-Br) bond in 4-Bromo-2-(difluoromethyl)thiophene. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science, primarily due to the versatility of its C-Br bond. The presence of the electron-withdrawing difluoromethyl group at the 2-position significantly influences the electronic properties of the thiophene ring, impacting the reactivity of the C-Br bond at the 4-position. This document details key transformations, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig), lithiation-halogen exchange, and Grignard reagent formation. Each section includes generalized experimental protocols, quantitative data from analogous systems, and workflow visualizations to facilitate practical application in a research and development setting.
Introduction: Structural and Reactivity Profile
4-Bromo-2-(difluoromethyl)thiophene is a substituted thiophene featuring a bromine atom at the 4-position and a difluoromethyl group at the 2-position. The thiophene ring is an important scaffold in numerous pharmaceuticals.[1] The C-Br bond is a key functional handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.
The reactivity of this bond is modulated by the strong electron-withdrawing nature of the adjacent difluoromethyl (-CHF₂) group. This group influences the electron density of the thiophene ring, making the C-Br bond susceptible to oxidative addition in palladium-catalyzed cycles and facilitating metal-halogen exchange. Consequently, 4-Bromo-2-(difluoromethyl)thiophene is an ideal substrate for various synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C, C-N, and C-O bonds. The C-Br bond in bromothiophenes is highly amenable to these transformations.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid.[3] This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[3][4] For bromothiophenes, this reaction proceeds with high efficiency.[5]
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromothiophenes
| Component | Example | Role | Typical Amount | Reference |
| Aryl Halide | 4-Bromo-2-(difluoromethyl)thiophene | Substrate | 1.0 equiv | - |
| Boronic Acid | Phenylboronic acid | Coupling Partner | 1.1 - 1.5 equiv | [6][7] |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst | 2-5 mol% | [7][8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates Boronic Acid | 2.0 - 3.0 equiv | [5][7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Reaction Medium | - | [5][8] |
| Temperature | 80 - 110 °C | - | - | [4][5] |
| Typical Yield | - | - | 75 - 95% | [3][5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine 4-Bromo-2-(difluoromethyl)thiophene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).[7]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Solvent and Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[7] Then, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.[8]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-16 hours.[4][7]
-
Workup: After cooling to room temperature, partition the mixture between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2-(difluoromethyl)thiophene.[6]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Stille Coupling
The Stille reaction couples organohalides with organostannane reagents, catalyzed by palladium.[9] It is highly valued for its tolerance of a wide range of functional groups and the stability of organostannane reagents to air and moisture.[9][10] The primary drawback is the toxicity of tin compounds.[11]
Table 2: Typical Conditions for Stille Coupling of Bromothiophenes
| Component | Example | Role | Typical Amount | Reference |
| Aryl Halide | 4-Bromo-2-(difluoromethyl)thiophene | Substrate | 1.0 equiv | - |
| Organostannane | (Tributylstannyl)benzene | Coupling Partner | 1.1 - 1.2 equiv | [9] |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyst | 2-5 mol% | [10][11] |
| Ligand (optional) | PPh₃, AsPh₃ | Ligand | 4-10 mol% | [12] |
| Additive | LiCl, CuI | Co-catalyst/Promoter | Stoichiometric | [11] |
| Solvent | Toluene, THF, NMP, Dioxane | Reaction Medium | - | [12] |
| Temperature | 70 - 110 °C | - | - | [12] |
| Typical Yield | - | - | 60 - 95% | [12] |
Experimental Protocol: General Procedure for Stille Coupling
-
Reaction Setup: To a dry reaction vessel, add 4-Bromo-2-(difluoromethyl)thiophene (1.0 equiv), the organostannane reagent (1.1 equiv), and any solid additives like LiCl.
-
Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture to 90-110 °C under the inert atmosphere.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Workup: Upon completion, cool the mixture and dilute with an organic solvent. Wash the solution with aqueous KF to precipitate tin byproducts, then with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds by coupling aryl halides with amines.[13] This method has become a cornerstone of modern synthesis, particularly in pharmaceutical development, for accessing aryl amines.[13] The reaction scope is broad, accommodating primary and secondary amines, as well as amides and other nitrogen nucleophiles.[14][15]
Table 3: Typical Conditions for Buchwald-Hartwig Amination of Bromothiophenes
| Component | Example | Role | Typical Amount | Reference |
| Aryl Halide | 4-Bromo-2-(difluoromethyl)thiophene | Substrate | 1.0 equiv | - |
| Amine | Aniline, Morpholine | Nucleophile | 1.2 - 1.5 equiv | [15] |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst Precursor | 1-4 mol% | [15] |
| Ligand | Xantphos, P(t-Bu)₃, Biarylphosphines | Ligand | 2-8 mol% | [2][15] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Base | 1.4 - 2.5 equiv | [14][15] |
| Solvent | Toluene, Dioxane, THF | Reaction Medium | - | [14] |
| Temperature | 80 - 120 °C | - | - | [15] |
| Typical Yield | - | - | 70 - 98% | [2] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., Xantphos), and the base (e.g., Cs₂CO₃) to a dry reaction tube.
-
Reagent Addition: Add 4-Bromo-2-(difluoromethyl)thiophene (1.0 equiv), the amine (1.2 equiv), and the anhydrous, degassed solvent (e.g., dioxane).[15]
-
Reaction: Seal the tube and heat the mixture to 100-120 °C with stirring for 12-24 hours.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Remove the solvent in vacuo and purify the crude product by flash column chromatography to obtain the desired N-aryl product.
Caption: Simplified reaction pathway for Buchwald-Hartwig amination.
Metal-Halogen Exchange Reactions
The C-Br bond in 4-Bromo-2-(difluoromethyl)thiophene can be readily converted into a potent nucleophile through metal-halogen exchange, forming either an organolithium or a Grignard reagent.
Lithiation (Lithium-Halogen Exchange)
Treatment of bromothiophenes with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures results in a rapid and clean lithium-halogen exchange.[16] This generates a 3-lithiothiophene species, a powerful nucleophile that can react with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides).
Table 4: Conditions for Lithiation of Bromothiophenes
| Component | Example | Role | Typical Amount | Reference |
| Aryl Halide | 4-Bromo-2-(difluoromethyl)thiophene | Substrate | 1.0 equiv | - |
| Lithiating Agent | n-BuLi, t-BuLi | Base | 1.1 - 1.2 equiv | [16] |
| Solvent | THF, Diethyl Ether | Reaction Medium | Anhydrous | [16] |
| Temperature | -78 °C | - | - | [16] |
| Electrophile | Acetone, DMF, CO₂ | Quenching Agent | 1.2 equiv | [16] |
| Typical Yield | - | - | 70 - 90% | [16] |
Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench
-
Reaction Setup: Dissolve 4-Bromo-2-(difluoromethyl)thiophene (1.0 equiv) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.[16]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[16]
-
Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise via syringe. Maintain the temperature below -70 °C. Stir the mixture at -78 °C for 30-60 minutes.[16]
-
Electrophilic Quench: Add the desired electrophile (1.2 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.[16]
-
Warming: Allow the reaction to slowly warm to room temperature over 1-3 hours.
-
Workup: Quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over MgSO₄.[16]
-
Purification: Concentrate the solution and purify the crude product by flash column chromatography.[16]
Grignard Reagent Formation
The corresponding Grignard reagent can be prepared by reacting 4-Bromo-2-(difluoromethyl)thiophene with activated magnesium metal in an ethereal solvent like THF or diethyl ether.[17][18] Grignard reagents are powerful nucleophiles, though generally less reactive than their organolithium counterparts.
Table 5: Conditions for Grignard Reagent Formation
| Component | Example | Role | Notes | Reference |
| Aryl Halide | 4-Bromo-2-(difluoromethyl)thiophene | Substrate | - | - |
| Magnesium | Mg turnings | Reagent | Must be activated (e.g., with I₂) | [17][18] |
| Solvent | THF, Diethyl Ether | Reaction Medium | Strictly anhydrous conditions required | [19] |
| Initiation | I₂, 1,2-dibromoethane | Activator | A small crystal or a few drops | [18] |
| Temperature | Room Temp to Reflux | - | Exothermic reaction, may require cooling | [20] |
Experimental Protocol: General Procedure for Grignard Reagent Formation
-
Setup: Place magnesium turnings (1.2-1.5 equiv) in a flame-dried flask under an argon atmosphere.[20]
-
Activation: Add a small crystal of iodine and gently warm the flask until violet vapors are observed. Add a small portion of a solution of 4-Bromo-2-(difluoromethyl)thiophene in anhydrous THF.[18]
-
Initiation: Wait for the reaction to initiate, indicated by bubbling and a color change. Gentle heating may be required.
-
Addition: Once initiated, add the remaining solution of the bromothiophene dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting gray or brown solution can be used directly in subsequent reactions.[19]
Conclusion
The C-Br bond in 4-Bromo-2-(difluoromethyl)thiophene serves as a versatile and reactive functional group, enabling a broad spectrum of synthetic transformations critical for the development of novel molecules in the pharmaceutical and materials science sectors. Its participation in robust palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, allows for the straightforward installation of diverse aryl, alkyl, and amino substituents. Furthermore, its facile conversion to potent organometallic nucleophiles via lithium-halogen exchange or Grignard formation opens pathways to a vast array of functionalized thiophene derivatives. The protocols and data presented in this guide offer a foundational framework for researchers to effectively utilize this valuable synthetic intermediate.
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 2. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Stille Coupling [organic-chemistry.org]
- 12. chemistry.msu.edu [chemistry.msu.edu]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. adichemistry.com [adichemistry.com]
- 18. Grignard reagent - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Organic Syntheses Procedure [orgsyn.org]
The Difluoromethyl Group as a Modulator of Thiophene's Electronic Landscape: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiophene ring is a cornerstone scaffold in medicinal chemistry and materials science, valued for its unique aromatic properties and versatile reactivity. [1][2]When functionalized, its electronic characteristics can be finely tuned to optimize interactions with biological targets or to enhance performance in organic electronics. The difluoromethyl (CHF₂) group has emerged as a substituent of significant interest due to its distinctive electronic nature. It is a strong electron-withdrawing group, a consequence of the high electronegativity of its two fluorine atoms, yet it can also participate in hydrogen bonding, acting as a weak donor. [3][4][5]This duality makes the CHF₂ group a fascinating tool for molecular design, often employed as a bioisostere for hydroxyl, thiol, or amine functionalities to improve metabolic stability, lipophilicity, and binding affinity. [3][4]This guide provides an in-depth analysis of the electronic effects imparted by the difluoromethyl group on the thiophene ring, supported by quantitative data, detailed experimental protocols, and process visualizations.
Core Electronic Properties of the Difluoromethyl Group
The electronic influence of a substituent on an aromatic ring is quantitatively described by Hammett constants (σ). These parameters differentiate between inductive (field) effects and resonance effects. The difluoromethyl group is characterized as a potent electron-withdrawing substituent, primarily through a strong inductive effect (-I). Its positive Hammett constants (σm and σp) confirm its ability to lower electron density on the aromatic ring to which it is attached. A study of difluoromethyl thioanisoles found a linear correlation between experimental properties and Hammett σ constants. [3]
Data Presentation: Hammett Substituent Constants
The following table summarizes the key electronic parameter for the difluoromethyl group, compared to related fluorinated and non-fluorinated analogues.
| Substituent Group | Hammett Constant (σm) | Hammett Constant (σp) | Reference |
| -CH₃ | -0.07 | -0.17 | [6] |
| -F | 0.34 | 0.06 | [6] |
| -CHF₂ * | 0.38 | 0.47 | [7] |
| -CF₃ | 0.43 | 0.54 | [6] |
| -OCF₃ | 0.38 | 0.35 | [8] |
Note: Values presented for -CHF₂ are for the S-CHF₂ group.
Impact on the Thiophene Ring
The introduction of the strongly electron-withdrawing CHF₂ group profoundly alters the physicochemical properties of the thiophene ring.
Reactivity in Electrophilic Aromatic Substitution
Thiophene is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, preferentially at the C2 and C5 positions. The sulfur atom stabilizes the cationic intermediate (the sigma complex) more effectively when the attack occurs at an adjacent carbon.
The presence of the electron-withdrawing CHF₂ group deactivates the thiophene ring towards electrophilic attack by reducing the electron density of the π-system. This results in slower reaction rates compared to unsubstituted thiophene. Despite this deactivation, the directing effect of the sulfur atom still dictates the regioselectivity. For a 2-(difluoromethyl)thiophene, electrophilic attack will be strongly directed to the C5 position.
References
- 1. Thiophen-2-ol | C4H4OS | CID 10909502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hammett substituent constants [stenutz.eu]
- 6. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-(difluoromethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions of 4-Bromo-2-(difluoromethyl)thiophene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the difluoromethyl group. The following protocols for Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination, as well as cyanation reactions, are based on established methodologies for related bromothiophene derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For 4-Bromo-2-(difluoromethyl)thiophene, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.
Representative Data:
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of substituted bromothiophenes with various boronic acids. These serve as a guideline for the expected outcomes with 4-Bromo-2-(difluoromethyl)thiophene.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ | Dioxane/H₂O | 90 | 12 | ~76 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 70-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ | Dioxane/H₂O | 90 | 12 | Good |
Experimental Protocol:
-
To a dry Schlenk flask, add 4-Bromo-2-(difluoromethyl)thiophene (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Catalytic Cycle Visualization:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Stille Coupling
The Stille coupling reaction forms a carbon-carbon bond between an organohalide and an organotin compound. It is known for its tolerance of a wide range of functional groups.
Representative Data:
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12 | 80-90 |
| 2 | Tributyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ (5) | - | DMF | 90 | 16 | 75-85 |
| 3 | Trimethyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 8 | ~90 |
Experimental Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere, add 4-Bromo-2-(difluoromethyl)thiophene (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a ligand if required.
-
Add the anhydrous and degassed solvent (e.g., toluene, 5 mL).
-
Add the organostannane reagent (1.1 mmol) via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the indicated time.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and dilute with diethyl ether.
-
Wash the solution with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Catalytic Cycle Visualization:
Caption: Catalytic cycle of the Stille coupling reaction.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. This reaction is particularly useful for the synthesis of substituted alkenes.
Representative Data:
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | 70-85 |
| 2 | Methyl acrylate | Pd(OAc)₂ (2) | - | NaOAc | DMAc | 120 | 16 | 65-80 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | K₂CO₃ | NMP | 110 | 10 | 70-88 |
Experimental Protocol:
-
To a dry Schlenk flask, add 4-Bromo-2-(difluoromethyl)thiophene (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand if required (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (e.g., DMF, 5 mL), the base (e.g., Et₃N, 1.5 mmol), and the alkene (1.2 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle Visualization:
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.
Representative Data:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DBU | Benzene/H₂O | 80 | 18 | ~95 |
| 3 | 1-Hexyne | Pd(PhCN)₂Cl₂ (2) | CuI (4) | i-Pr₂NH | Dioxane | RT | 12 | 80-90 |
Experimental Protocol:
-
To a dry Schlenk flask, add 4-Bromo-2-(difluoromethyl)thiophene (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) source (e.g., CuI, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 60 °C) for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Catalytic Cycle Visualization:
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine. This reaction is particularly important for the synthesis of arylamines, which are prevalent in pharmaceuticals.
Representative Data:
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 16 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 75-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 12 | 80-92 |
Experimental Protocol:
-
To a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol) to a dry Schlenk tube.
-
Add 4-Bromo-2-(difluoromethyl)thiophene (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, deoxygenated solvent (e.g., toluene, 5 mL).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle Visualization:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Palladium-Catalyzed Cyanation
This reaction allows for the introduction of a nitrile group, a versatile functional group that can be converted into amines, carboxylic acids, and other functionalities.
Representative Data:
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | K₄[Fe(CN)₆] | Pd(OAc)₂ (0.1) | - | DMAc | 120 | 5 | 83-96 |
| 2 | Zn(CN)₂ | Pd(PPh₃)₄ (5) | - | DMF | 80 | 6 | 70-85 |
| 3 | KCN | Pd₂(dba)₃ (2) | dppf (4) | Toluene | 100 | 12 | 75-90 |
Experimental Protocol:
-
To a dry Schlenk flask, add 4-Bromo-2-(difluoromethyl)thiophene (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.001 mmol, 0.1 mol%), and the cyanide source (e.g., K₄[Fe(CN)₆], 0.3 mmol).
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent (e.g., DMAc, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Workflow Visualization:
Caption: General workflow for palladium-catalyzed cyanation.
Application Notes and Protocols for Stille Coupling of 4-Bromo-2-(difluoromethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Stille coupling reaction of 4-Bromo-2-(difluoromethyl)thiophene. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of substituted difluoromethylthiophenes, which are of significant interest in medicinal chemistry and materials science.
The Stille reaction involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide.[1] Organotin reagents are advantageous due to their stability in air and moisture, and the reaction's tolerance for a wide variety of functional groups often eliminates the need for protecting groups.[2][3]
Reaction Principle
The catalytic cycle of the Stille reaction is a well-established process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-2-(difluoromethyl)thiophene to form a Pd(II) complex.
-
Transmetalation: The organostannane reagent exchanges its organic group with the bromide on the palladium center. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
Mandatory Visualization
Caption: Experimental workflow for a typical Stille coupling reaction.
Data Presentation
The following table summarizes representative reaction conditions for the mono-Stille coupling of bromothiophenes with various organostannanes. While specific data for 4-Bromo-2-(difluoromethyl)thiophene is not available in the literature, these examples with other bromothiophenes provide a strong basis for reaction optimization.[3] The electron-withdrawing nature of the difluoromethyl group may necessitate slightly more forcing conditions or the use of more electron-rich ligands to facilitate the oxidative addition step.
Table 1: Representative Conditions for Mono-Stille Coupling of Bromothiophenes
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12 | 85[3] |
| 2 | Tributyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ (5) | - | DMF | 90 | 16 | 78[3] |
| 3 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 8 | 92[3] |
Experimental Protocols
This section provides a detailed methodology for performing a Stille coupling reaction with 4-Bromo-2-(difluoromethyl)thiophene. This protocol is based on established procedures for similar bromothiophene substrates.[3]
Materials and Equipment
-
4-Bromo-2-(difluoromethyl)thiophene
-
Organostannane (e.g., Tributyl(phenyl)stannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF, or Dioxane)
-
Phosphine ligand (if required, e.g., P(o-tol)₃)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (syringes, needles, condensers, chromatography columns)
Protocol 1: General Procedure for Stille Coupling
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2-(difluoromethyl)thiophene (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). If a ligand is used with a catalyst like Pd₂(dba)₃, it should also be added at this stage.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
Addition of Reagents:
-
Add the anhydrous and degassed solvent (e.g., Toluene) via syringe.
-
Subsequently, add the organostannane reagent (1.0-1.2 equivalents) via syringe.
Reaction:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the pure coupled product.
Mandatory Visualization
Caption: Catalytic Cycle of the Stille Coupling Reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-(difluoromethyl)-thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is particularly valuable in pharmaceutical and materials science research for the synthesis of aryl amines, which are key structural motifs in a vast array of bioactive molecules and functional materials. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-Bromo-2-(difluoromethyl)-thiophene, an electron-deficient substrate of significant interest in medicinal chemistry. The presence of the electron-withdrawing difluoromethyl group on the thiophene ring presents specific challenges that necessitate careful optimization of reaction conditions.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine to the palladium center. Subsequent deprotonation by the base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the desired N-aryl amine and regenerate the active Pd(0)
Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-2-(difluoromethyl)thiophene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful Sonogashira coupling of 4-bromo-2-(difluoromethyl)thiophene with a variety of terminal alkynes. The protocols outlined below are based on established methodologies for the Sonogashira reaction, with special considerations for the electronic properties of the difluoromethylated thiophene substrate.
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The presence of the electron-withdrawing difluoromethyl group at the 2-position of the thiophene ring can influence the reactivity of the 4-bromo position, necessitating carefully optimized reaction conditions.
Reaction Principle
The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper acetylide, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. Copper-free protocols have also been developed and may be advantageous in certain applications.[1]
Experimental Protocols
Two primary protocols are presented: a classical copper-co-catalyzed method and a copper-free method. The choice of protocol may depend on the specific terminal alkyne used and the desired purity of the final product.
Protocol 1: Classical Copper-Co-Catalyzed Sonogashira Coupling
This protocol is a robust and widely applicable method for the Sonogashira coupling.
Materials:
-
4-Bromo-2-(difluoromethyl)thiophene
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH)) (2-3 equivalents)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), toluene, N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromo-2-(difluoromethyl)thiophene, the palladium catalyst, and copper(I) iodide.[3]
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.[3]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that may be sensitive to copper salts or when copper contamination of the final product is a concern.
Materials:
-
4-Bromo-2-(difluoromethyl)thiophene
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, [DTBNpP]Pd(crotyl)Cl) (1-5 mol%)
-
Ligand (e.g., XPhos, SPhos, P(p-tol)₃) (if required)
-
Base (e.g., Cs₂CO₃, K₂CO₃, DBU, TMP) (2-3 equivalents)
-
Anhydrous solvent (e.g., DMSO, THF, MeCN)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 4-bromo-2-(difluoromethyl)thiophene, the palladium catalyst, and the ligand (if using a pre-catalyst system).
-
Solvent and Reagent Addition: Add the anhydrous solvent and the base, followed by the terminal alkyne.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 60-100 °C). The reaction progress should be monitored by TLC or LC-MS. For some systems, room temperature reactions can be highly effective, reaching completion within a few hours.[4]
-
Work-up: After the reaction is complete, cool to room temperature, dilute with an appropriate organic solvent, and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the Sonogashira coupling of aryl bromides with various terminal alkynes, which can be adapted for 4-bromo-2-(difluoromethyl)thiophene.
Table 1: Classical Copper-Co-Catalyzed Sonogashira Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 12 | 85-95 |
| 2 | Pd(PPh₃)₄ (2) | CuI (4) | i-Pr₂NH | Toluene | 80 | 8 | 80-90 |
| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | DMF | 50 | 16 | 75-88 |
Data is representative and based on general Sonogashira protocols. Optimization may be required for specific substrates.
Table 2: Copper-Free Sonogashira Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | DBU | THF | 80 | 6 | 80-95[5] |
| 2 | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | rt | 2-4 | 65-92[4] |
| 3 | Pd(OAc)₂ (1.5) | XPhos (3) | Cs₂CO₃ | MeCN | 100 | 18 | 70-90[6] |
Yields are based on published data for similar aryl bromides and may vary for 4-bromo-2-(difluoromethyl)thiophene.[4][5][6]
Visualizations
Diagram 1: General Workflow for Sonogashira Coupling
Caption: A generalized experimental workflow for the Sonogashira coupling reaction.
Diagram 2: Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Heck Reaction for the Synthesis of Substituted 2-(Difluoromethyl)-thiophenes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene. This powerful transformation has found widespread application in the pharmaceutical industry for the construction of complex molecular architectures. This document provides a detailed protocol for the Heck reaction of 4-Bromo-2-(difluoromethyl)-thiophene with a generic alkene (e.g., styrene or an acrylate), a valuable building block in medicinal chemistry due to the unique electronic properties imparted by the difluoromethyl group. The protocol outlines both conventional and microwave-assisted methods, offering flexibility for different laboratory setups and time constraints.
Core Concepts of the Heck Reaction
The Mizoroki-Heck reaction is a versatile method for the arylation or vinylation of alkenes using aryl or vinyl halides or triflates.[1] The reaction is typically catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precursor. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product and regenerate the active catalyst.[2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[3]
Experimental Protocols
Materials and Reagents
-
Substrates: this compound, Alkene (e.g., Styrene, Methyl Acrylate)
-
Catalyst: Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand: Triphenylphosphine (PPh₃)
-
Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Solvent: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Ethanol (EtOH)
-
Additives (optional): Tetrabutylammonium bromide (TBAB)
Protocol 1: Conventional Heating
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).
-
Reagent Addition: Add the alkene (1.2 mmol, 1.2 eq.), Palladium(II) Acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Base: Add the chosen solvent (e.g., DMF, 5 mL) and the base (e.g., Triethylamine, 2.0 mmol, 2.0 eq.).
-
Reaction Execution: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times in Heck couplings.[4][5][6]
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 eq.) and the alkene (1.2 mmol, 1.2 eq.).
-
Reagent Addition: Add Palladium(II) Acetate (0.02 mmol, 2 mol%) and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Base: Add the chosen solvent (e.g., Ethanol, 5 mL) and the base (e.g., Potassium Carbonate, 2.0 mmol, 2.0 eq.).
-
Reaction Execution: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-160 °C) for 10-30 minutes.[4]
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the conventional heating protocol.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Heck reaction of this compound. The data is representative and may vary based on the specific alkene and precise reaction conditions.
Table 1: Optimization of Reaction Conditions (Conventional Heating)
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 24 | 75 |
| 2 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | MeCN | 80 | 24 | 68 |
| 3 | Methyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 18 | 82 |
| 4 | Methyl Acrylate | Pd(OAc)₂ (1) | None | K₂CO₃ | EtOH | 80 | 24 | 55 |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Entry | Method | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Conventional | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 24 h | 75 |
| 2 | Microwave | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 140 | 20 min | 85 |
| 3 | Conventional | Methyl Acrylate | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 18 h | 82 |
| 4 | Microwave | Methyl Acrylate | Pd(OAc)₂ (2) | Et₃N | DMF | 140 | 15 min | 90 |
Visualizations
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow for Heck Reaction
Caption: General experimental workflow for the Heck reaction.
Conclusion
The Heck reaction provides an efficient and versatile method for the synthesis of substituted 2-(difluoromethyl)-thiophenes. The choice between conventional heating and microwave-assisted protocols allows for flexibility in experimental design, with the latter offering significant advantages in terms of reaction time.[4] The provided protocols and data serve as a valuable starting point for researchers in the field of drug discovery and development, enabling the synthesis of novel compounds for biological evaluation. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve maximum yields.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols [cem.com]
- 5. Microwave promoted Heck reactions using an oligo(ethylene glycol)-bound SCS palladacycle under thermomorphic conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
The Role of 4-Bromo-2-(difluoromethyl)-thiophene in the Development of Potent Kinase Inhibitors
Application Note
Introduction
4-Bromo-2-(difluoromethyl)-thiophene is a key building block in medicinal chemistry, particularly in the synthesis of novel kinase inhibitors. Its unique structural features, including the bromine atom which allows for versatile cross-coupling reactions, and the difluoromethyl group which can enhance metabolic stability and binding affinity, make it a valuable scaffold for the development of targeted therapeutics. This document outlines the application of this compound in the synthesis of potent p38 MAP kinase inhibitors, which are implicated in a variety of inflammatory diseases, autoimmune disorders, and cancer.
Therapeutic Relevance
The p38 MAP kinase signaling pathway is a crucial mediator of the cellular response to inflammatory cytokines and stress stimuli. Dysregulation of this pathway is associated with the pathogenesis of numerous diseases. Consequently, inhibitors of p38 MAP kinase are of significant interest as potential therapeutic agents. The incorporation of the this compound moiety has been shown to yield compounds with potent inhibitory activity against p38 MAP kinase, highlighting the importance of this chemical entity in drug discovery.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a key intermediate and a final potent p38 MAP kinase inhibitor using this compound, as described in patent WO2008031739A1.
Protocol 1: Synthesis of 2-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
This protocol describes the conversion of this compound to its corresponding boronate ester, a crucial intermediate for subsequent Suzuki coupling reactions.
-
Materials:
-
This compound
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
-
-
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene.
-
Protocol 2: Synthesis of 4-(5-(1-Ethyl-2-oxo-1,2-dihydropyridin-4-yl)-2-(difluoromethyl)thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine (Example Compound)
This protocol details the Suzuki coupling of the boronate ester intermediate with a pyrimidine derivative to yield a potent p38 MAP kinase inhibitor.
-
Materials:
-
2-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
-
4-(5-Bromo-2-(difluoromethyl)thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine
-
1-Ethyl-4-iodopyridin-2(1H)-one
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (2M aqueous solution)
-
Toluene
-
Ethanol
-
Nitrogen or Argon gas
-
-
Procedure:
-
To a reaction flask, add 4-(5-Bromo-2-(difluoromethyl)thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine (1.0 eq) and 2-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (1.2 eq).
-
Add toluene and ethanol to the flask.
-
Degas the mixture by bubbling with an inert gas for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Add 2M aqueous sodium carbonate solution (2.0 eq).
-
Heat the reaction mixture to 85°C and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final compound.
-
Data Presentation
The following table summarizes the in vitro biological activity of a representative compound synthesized using this compound against p38α MAP kinase.
| Compound ID | Target | IC₅₀ (nM) |
| Example 1 | p38α MAP Kinase | 15 |
Data extracted from patent WO2008031739A1.
Visualizations
p38 MAP Kinase Signaling Pathway
The following diagram illustrates the simplified p38 MAP Kinase signaling cascade, which is the target of the compounds synthesized from this compound.
Caption: Simplified p38 MAP Kinase Signaling Pathway and its inhibition.
Experimental Workflow: Synthesis of p38 Kinase Inhibitor
The following diagram outlines the key steps in the synthesis of the target p38 kinase inhibitor starting from this compound.
Caption: Synthetic workflow for a p38 kinase inhibitor.
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Bromo-2-(difluoromethyl)-thiophene
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Bromo-2-(difluoromethyl)-thiophene is a valuable heterocyclic building block for the synthesis of complex pharmaceutical intermediates. The thiophene ring is a common scaffold in many approved drugs, while the difluoromethyl (CF₂H) group serves as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine functionalities, often improving metabolic stability and binding affinity.[1] This document provides detailed protocols for key synthetic transformations of this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and palladium-catalyzed cyanation, to generate diverse intermediates for drug discovery pipelines.
Suzuki-Miyaura Coupling: Synthesis of Aryl-Thiophene Intermediates
Application Note: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[2] By coupling this compound with various aryl or heteroaryl boronic acids or esters, a wide range of biaryl and heteroaryl-aryl thiophene intermediates can be synthesized. These structures are prevalent in pharmaceuticals targeting a variety of diseases. The reaction is known for its mild conditions and tolerance of numerous functional groups.[2][3]
Experimental Protocol: This representative protocol is adapted from procedures for Suzuki coupling with bromothiophene derivatives.[4][5]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired aryl-thiophene intermediate.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield (%) |
| This compound (1 eq) | Arylboronic Acid (1.1-1.5 eq) | Pd(PPh₃)₄ (2-5%) | K₂CO₃ or K₃PO₄ (2-3 eq) | Dioxane/Water | 80-100 | 70-95 |
| This compound (1 eq) | Heteroarylboronic Acid (1.1-1.5 eq) | Pd(dppf)Cl₂ (2-5%) | Cs₂CO₃ (2-3 eq) | DME/Water | 80-100 | 65-90 |
Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Synthesis of Amino-Thiophene Intermediates
Application Note: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[6][7] This reaction allows for the synthesis of a vast array of N-aryl and N-heteroaryl amines from this compound and a suitable amine coupling partner. Aryl amines are fundamental components of countless pharmaceutical agents, acting as key pharmacophores that influence biological activity and pharmacokinetic properties. The reaction is valued for its broad substrate scope, including primary and secondary amines, anilines, and N-heterocycles.[8][9]
Experimental Protocol: This representative protocol is based on general procedures for the Buchwald-Hartwig amination of aryl halides.[6][9]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%) to a flame-dried reaction vessel.
-
Reagent Addition: Add the base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq). Add this compound (1.0 eq).
-
Coupling Partner and Solvent: Add the amine coupling partner (1.2 eq) and an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture, typically between 80-110 °C, for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench with water or a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude residue via silica gel column chromatography to obtain the desired amino-thiophene product.
Quantitative Data Summary:
| Amine Type | Catalyst/Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield (%) |
| Primary Aliphatic Amine | Pd₂(dba)₃ / Xantphos (2/4) | NaOtBu (1.4 eq) | Toluene | 100-110 | 75-95 |
| Secondary Cyclic Amine | Pd(OAc)₂ / RuPhos (2/4) | K₃PO₄ (2.0 eq) | Dioxane | 100-110 | 80-98 |
| Aniline Derivative | Pd₂(dba)₃ / BrettPhos (1/2) | Cs₂CO₃ (1.5 eq) | Toluene | 80-100 | 70-90 |
Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig Amination.
Palladium-Catalyzed Cyanation: Synthesis of Cyano-Thiophene Intermediates
Application Note: The introduction of a nitrile (-CN) group via cyanation of aryl halides is a critical transformation in medicinal chemistry. Aryl nitriles are versatile intermediates that can be hydrolyzed to carboxylic acids, reduced to primary amines, or converted into various heterocycles.[10] Furthermore, the nitrile group itself can act as a hydrogen bond acceptor or a key binding element in drug-receptor interactions. Using a nontoxic cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]) offers a safer and more practical alternative to traditional reagents like CuCN or Zn(CN)₂.[11][12]
Experimental Protocol: This protocol is adapted from modern, ligand-free, and ligand-dependent palladium-catalyzed cyanation methods.[10][11]
-
Reaction Setup: To a screw-cap vial, add this compound (1.0 eq), potassium ferrocyanide(III) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 eq), and sodium carbonate (Na₂CO₃) (0.1 eq).
-
Catalyst Addition: Add the palladium catalyst, such as palladium(II) acetate [Pd(OAc)₂] (1-2 mol%). For more challenging substrates, a ligand like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) may be added.
-
Solvent Addition: Add a solvent such as dimethylacetamide (DMAC) or a biphasic mixture of dioxane and water.
-
Reaction: Seal the vial tightly and heat the mixture to 120-140 °C for 6-12 hours with vigorous stirring.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the resulting crude material by silica gel chromatography to isolate the cyano-thiophene product.
Quantitative Data Summary:
| Cyanide Source | Catalyst (mol%) | Additive (eq) | Solvent | Temp (°C) | Typical Yield (%) |
| K₄[Fe(CN)₆] | Pd(OAc)₂ (1-2%) | Na₂CO₃ (0.1) | DMAC | 120-140 | 80-95 |
| Zn(CN)₂ | Pd₂(dba)₃ / dppf (2/4) | - | DMF | 80-100 | 75-90 |
| K₄[Fe(CN)₆] | NiCl₂(dppf) (5%) | Zn (0.2) | DMAc/H₂O | 100 | 70-88 |
Logical Relationship Diagram:
Caption: Synthetic pathways from the starting material.
References
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Bromo-2-(difluoromethyl)thiophene in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-(difluoromethyl)thiophene is a halogenated thiophene derivative with potential applications as a building block for novel organic electronic materials. The presence of the bromine atom provides a reactive site for common cross-coupling reactions, enabling its incorporation into conjugated polymers and small molecules. The electron-withdrawing difluoromethyl (-CHF₂) group is expected to significantly influence the electronic properties of resulting materials, making it a promising candidate for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
The introduction of fluorine atoms into conjugated polymers is a well-established strategy to modulate their electronic energy levels. The strong electron-withdrawing nature of fluorine can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can lead to improved air stability, higher open-circuit voltages in OPVs, and altered charge transport characteristics in OFETs. The difluoromethyl group, in particular, offers a balance of strong electron-withdrawing effects and potential for influencing intermolecular interactions through hydrogen bonding.
This document provides detailed application notes and experimental protocols for the utilization of 4-Bromo-2-(difluoromethyl)thiophene in the synthesis of conjugated polymers and the fabrication of organic electronic devices. While specific experimental data for polymers derived from this exact monomer is not yet widely available in the literature, the protocols and expected properties are based on well-established methodologies for structurally similar fluorinated thiophene-based materials.
Application Notes
Organic Field-Effect Transistors (OFETs)
Polymers incorporating 4-Bromo-2-(difluoromethyl)thiophene are expected to be promising candidates for the active layer in OFETs.
-
Influence of the Difluoromethyl Group: The -CHF₂ group is anticipated to lower the HOMO energy level of the resulting polymer, which can enhance its stability against oxidation in ambient conditions. This can lead to more stable p-type or potentially ambipolar charge transport. The fluorine atoms may also influence the polymer backbone conformation and solid-state packing, which are critical for efficient charge transport.
-
Expected Performance: While non-fluorinated polythiophenes often exhibit high hole mobilities, fluorination can sometimes lead to a more "face-on" orientation of the polymer chains relative to the substrate, which may not be optimal for charge transport in a transistor channel. However, careful selection of co-monomers and processing conditions can mitigate this effect. Polymers based on 4-Bromo-2-(difluoromethyl)thiophene could exhibit hole mobilities in the range of 10⁻³ to 10⁻¹ cm²/Vs, with the potential for ambipolar behavior depending on the electronic nature of the co-monomer.
Organic Photovoltaics (OPVs)
In OPV applications, 4-Bromo-2-(difluoromethyl)thiophene can be used to construct donor or acceptor materials for the active layer of a bulk heterojunction solar cell.
-
Tuning of Energy Levels: The primary advantage of using this monomer is the ability to lower the HOMO level of the donor polymer. A deeper HOMO level generally leads to a higher open-circuit voltage (Voc) in the solar cell, which is a key parameter for achieving high power conversion efficiency (PCE).
-
Donor-Acceptor Copolymers: When copolymerized with an electron-donating monomer, the resulting donor-acceptor polymer is expected to have a reduced bandgap, allowing for broader absorption of the solar spectrum. The intramolecular charge transfer character will be influenced by the strong electron-accepting nature of the difluoromethyl-substituted thiophene unit.
-
Expected Photovoltaic Performance: OPV devices fabricated with polymers containing 2-(difluoromethyl)thiophene units could potentially achieve high Voc values. The overall PCE will be dependent on optimizing the blend morphology with a suitable fullerene or non-fullerene acceptor to ensure efficient exciton dissociation and charge transport.
Organic Light-Emitting Diodes (OLEDs)
While less common, fluorinated thiophene derivatives can be incorporated into polymers for OLED applications, primarily to tune the emission color and improve device stability.
-
Color Tuning: The electron-withdrawing nature of the -CHF₂ group can be used to tune the emission wavelength of the polymer. By creating copolymers with various emissive units, the overall emission color can be precisely controlled.
-
Charge Injection and Transport: The modified energy levels can also facilitate better charge injection from the electrodes and improve the balance of electron and hole transport within the emissive layer, potentially leading to higher quantum efficiencies.
Quantitative Data Summary
The following table summarizes representative quantitative data for thiophene-based polymers with structural similarities to those that could be synthesized from 4-Bromo-2-(difluoromethyl)thiophene. This data is provided for illustrative purposes to indicate the potential range of properties.
| Property | Representative Value Range | Application Relevance |
| OFET Performance | ||
| Hole Mobility (µh) | 0.01 - 0.5 cm²/Vs | Charge transport |
| Electron Mobility (µe) | 10⁻⁴ - 10⁻² cm²/Vs | Ambipolar behavior |
| On/Off Ratio | > 10⁵ | Switching performance |
| Threshold Voltage (Vth) | -5 to -20 V | Operating voltage |
| OPV Performance | ||
| Power Conversion Eff. (PCE) | 5 - 12 % | Overall efficiency |
| Open-Circuit Voltage (Voc) | 0.7 - 0.9 V | Energy conversion |
| Short-Circuit Current (Jsc) | 10 - 20 mA/cm² | Light harvesting |
| Fill Factor (FF) | 0.6 - 0.75 | Diode quality |
| Material Properties | ||
| HOMO Energy Level | -5.2 to -5.6 eV | Charge injection/Voc |
| LUMO Energy Level | -3.0 to -3.5 eV | Charge injection |
| Optical Bandgap (Eg) | 1.8 - 2.2 eV | Light absorption |
Experimental Protocols
Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Suzuki Coupling
This protocol describes a general method for the copolymerization of 4-Bromo-2-(difluoromethyl)thiophene with a distannyl derivative of a donor monomer.
Materials:
-
4-Bromo-2-(difluoromethyl)thiophene
-
Distannyl derivative of a suitable comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous and degassed toluene
-
Anhydrous and degassed dimethylformamide (DMF)
-
Methanol
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, add 4-Bromo-2-(difluoromethyl)thiophene (1.0 equiv.), the distannyl comonomer (1.0 equiv.), Pd₂(dba)₃ (2 mol%), and P(o-tol)₃ (8 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add anhydrous and degassed toluene and a small amount of DMF via syringe.
-
Polymerization: Heat the reaction mixture to 110 °C and stir under argon for 48 hours.
-
Work-up: Cool the reaction to room temperature. Precipitate the polymer by slowly adding the reaction mixture to vigorously stirred methanol.
-
Purification: Collect the polymer by filtration. Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. The final polymer is extracted with chloroform or chlorobenzene.
-
Drying: Dry the purified polymer under vacuum at 60 °C overnight.
Protocol 2: Fabrication of a Top-Gate, Bottom-Contact OFET
This protocol outlines the fabrication of an OFET device using a solution-processable polymer synthesized from 4-Bromo-2-(difluoromethyl)thiophene.[1]
Materials:
-
Synthesized polymer (e.g., from Protocol 1)
-
Heavily n-doped Si wafer with a 300 nm SiO₂ layer (serves as gate and dielectric)
-
Gold (Au) for source/drain electrodes
-
Trichloro(octadecyl)silane (OTS) for surface treatment
-
Poly(methyl methacrylate) (PMMA) as a top-gate dielectric
-
Solvents: chloroform, isopropanol
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by ultrasonication in acetone and isopropanol for 15 minutes each, then dry with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer by vapor deposition or solution immersion to improve the semiconductor/dielectric interface.
-
Electrode Deposition: Deposit 50 nm thick Au source and drain electrodes onto the treated substrate through a shadow mask by thermal evaporation.
-
Semiconductor Deposition: Prepare a solution of the synthesized polymer in chloroform (e.g., 5 mg/mL). Spin-coat the polymer solution onto the substrate to form the active layer.
-
Annealing: Anneal the semiconductor film at a suitable temperature (e.g., 100-150 °C) to improve crystallinity and film morphology.
-
Top-Gate Dielectric: Spin-coat a solution of PMMA in a suitable solvent (e.g., n-butyl acetate) on top of the semiconductor layer.
-
Gate Electrode Deposition: Deposit a top gate electrode (e.g., 80 nm of aluminum) by thermal evaporation through a shadow mask.
-
Characterization: Characterize the OFET performance in a nitrogen-filled glovebox or in air using a semiconductor parameter analyzer.
Mandatory Visualizations
Caption: Workflow for polymer synthesis and OFET fabrication.
Caption: Impact of the -CHF₂ group on polymer properties and device performance.
References
Application Notes and Protocols for the Preparation of Novel Heterocyclic Compounds from 4-Bromo-2-(difluoromethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 4-Bromo-2-(difluoromethyl)thiophene as a key starting material. The difluoromethyl group is a valuable substituent in medicinal chemistry, known for its ability to modulate the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability. This document focuses on two powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds. These reactions enable the facile introduction of a wide range of molecular diversity, starting from the functionalized thiophene core, leading to the generation of novel heterocyclic structures with potential applications in drug discovery and materials science.
Introduction
4-Bromo-2-(difluoromethyl)thiophene is a versatile building block for the synthesis of complex heterocyclic systems. The presence of the bromine atom at the 4-position allows for a variety of cross-coupling reactions, while the difluoromethyl group at the 2-position can impart unique electronic and pharmacokinetic properties to the final compounds. This document outlines generalized yet detailed protocols for two of the most important transformations of this starting material: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Key Features of 4-Bromo-2-(difluoromethyl)thiophene in Synthesis:
-
Reactive Bromine Handle: The bromo-substituent is well-suited for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups.
-
Difluoromethyl Moiety: This group can act as a bioisostere for hydroxyl or thiol groups, potentially improving metabolic stability and cell membrane permeability of the target molecules.
-
Thiophene Core: The thiophene ring is a common scaffold in many FDA-approved drugs and serves as a versatile platform for further functionalization.
Reaction Schemes and Methodologies
Suzuki-Miyaura Coupling for the Synthesis of Aryl- and Heteroaryl-Substituted Thiophenes
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. This reaction is particularly useful for creating biaryl and heteroaryl structures.
Application Notes and Protocols for the Scale-Up Synthesis of 4-Bromo-2-(difluoromethyl)-thiophene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene derivatives are a cornerstone in medicinal chemistry and materials science. The introduction of a difluoromethyl group (CHF₂) can significantly enhance the pharmacokinetic and physicochemical properties of bioactive molecules, making it a valuable substituent in drug design. This document provides detailed protocols for the multi-gram scale synthesis of 4-Bromo-2-(difluoromethyl)-thiophene, a key building block for the introduction of the 2-(difluoromethyl)thiophene moiety into more complex structures. Furthermore, protocols for the synthesis of its derivatives via Suzuki and Stille cross-coupling reactions are presented.
Synthesis Pathway Overview
The overall synthetic strategy involves a two-step process starting from commercially available thiophene-2-carbaldehyde. The aldehyde is first converted to the corresponding difluoromethyl group, followed by a regioselective bromination to yield the target compound. Subsequent derivatization is achieved through palladium-catalyzed cross-coupling reactions.
Caption: Overall workflow for the synthesis of this compound and its derivatives.
Experimental Protocols
Step 1: Synthesis of 2-(Difluoromethyl)-thiophene
This protocol describes the conversion of thiophene-2-carbaldehyde to 2-(difluoromethyl)-thiophene using a deoxyfluorinating agent. Deoxo-Fluor is often preferred for scale-up due to its higher thermal stability compared to DAST.[1][2]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (for 10g scale) | Moles |
| Thiophene-2-carbaldehyde | 98-03-3 | 112.15 g/mol | 10.0 g | 0.089 mol |
| Deoxo-Fluor® | 202289-38-1 | 221.24 g/mol | 29.6 g (24.7 mL) | 0.134 mol (1.5 eq) |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | 200 mL | - |
| Saturated NaHCO₃ solution | - | - | 100 mL | - |
| Brine | - | - | 100 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | 10 g | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thiophene-2-carbaldehyde (10.0 g, 0.089 mol) and anhydrous dichloromethane (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Deoxo-Fluor® (29.6 g, 0.134 mol) dropwise to the stirred solution over 30 minutes. Caution: The reaction can be exothermic. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate (100 mL). Caution: Gas evolution (CO₂) will occur.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine (100 mL), then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 2-(difluoromethyl)-thiophene as a colorless oil.
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 75-85% |
| Purity (by GC) | >98% |
| Boiling Point | Approx. 140-142 °C |
Step 2: Scale-up Synthesis of this compound
This protocol details the regioselective bromination of 2-(difluoromethyl)-thiophene. The use of N-bromosuccinimide (NBS) in a suitable solvent system allows for controlled bromination. While bromination of 2-substituted thiophenes often favors the 5-position, careful control of reaction conditions, such as temperature and solvent, can influence the regioselectivity to favor the 4-position.[3][4]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (for 10g scale) | Moles |
| 2-(Difluoromethyl)-thiophene | 154507-35-4 | 134.15 g/mol | 10.0 g | 0.075 mol |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | 13.3 g | 0.075 mol (1.0 eq) |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | 150 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 200 mL | - |
| Saturated NaHCO₃ solution | - | - | 200 mL | - |
| Saturated Na₂S₂O₃ solution | - | - | 100 mL | - |
| Brine | - | - | 100 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | 15 g | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask fitted with a mechanical stirrer, thermometer, and a powder addition funnel under a nitrogen atmosphere, dissolve 2-(difluoromethyl)-thiophene (10.0 g, 0.075 mol) in glacial acetic acid (150 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add N-bromosuccinimide (13.3 g, 0.075 mol) portion-wise over 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction by GC-MS to ensure consumption of the starting material and to check the isomeric ratio.
-
Pour the reaction mixture into ice-water (300 mL) and extract with dichloromethane (3 x 100 mL).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases), saturated sodium thiosulfate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 60-75% |
| Purity (by GC) | >97% (may contain other bromo-isomers) |
| Boiling Point | Approx. 70-75 °C at 10 mmHg |
Derivatization Protocols
Protocol A: Suzuki Cross-Coupling
The Suzuki coupling is a versatile method for forming carbon-carbon bonds between the brominated thiophene and various boronic acids.[5][6]
Caption: General scheme for the Suzuki cross-coupling reaction.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (for 1 mmol scale) | Moles |
| This compound | 627526-93-6 | 213.04 g/mol | 213 mg | 1.0 mmol |
| Phenylboronic acid | 98-80-6 | 121.93 g/mol | 146 mg | 1.2 mmol (1.2 eq) |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 g/mol | 35 mg | 0.03 mmol (3 mol%) |
| Sodium Carbonate (2M aq. solution) | 497-19-8 | 105.99 g/mol | 2 mL | 4.0 mmol (4.0 eq) |
| Toluene | 108-88-3 | 92.14 g/mol | 8 mL | - |
| Ethanol | 64-17-5 | 46.07 g/mol | 2 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (213 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add toluene (8 mL) and ethanol (2 mL), followed by the 2M aqueous sodium carbonate solution (2 mL).
-
Heat the mixture to 90 °C and stir vigorously for 6-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the desired product.
Expected Yield: 70-90%
Protocol B: Stille Cross-Coupling
Caption: General scheme for the Stille cross-coupling reaction.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (for 1 mmol scale) | Moles |
| This compound | 627526-93-6 | 213.04 g/mol | 213 mg | 1.0 mmol |
| Tributyl(phenyl)tin | 954-31-4 | 367.16 g/mol | 404 mg | 1.1 mmol (1.1 eq) |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 g/mol | 35 mg | 0.03 mmol (3 mol%) |
| Lithium Chloride (LiCl), anhydrous | 7447-41-8 | 42.39 g/mol | 127 mg | 3.0 mmol (3.0 eq) |
| Anhydrous Toluene | 108-88-3 | 92.14 g/mol | 10 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (213 mg, 1.0 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and anhydrous lithium chloride (127 mg, 3.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene (10 mL) via syringe, followed by tributyl(phenyl)tin (404 mg, 1.1 mmol).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate the tin salts.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Expected Yield: 65-85%
Summary of Quantitative Data
| Step | Product | Starting Material | Scale | Expected Yield (%) | Purity (%) |
| 1 | 2-(Difluoromethyl)-thiophene | Thiophene-2-carbaldehyde | 10 g | 75-85 | >98 |
| 2 | This compound | 2-(Difluoromethyl)-thiophene | 10 g | 60-75 | >97 |
| 3A | 4-Phenyl-2-(difluoromethyl)-thiophene | This compound | 1 mmol | 70-90 | >98 |
| 3B | 4-Phenyl-2-(difluoromethyl)-thiophene | This compound | 1 mmol | 65-85 | >98 |
Disclaimer: The provided protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment should be worn at all times. The yields and reaction times are representative and may vary depending on the specific reaction conditions and the purity of the reagents. Optimization may be required for specific applications.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pharmtech.com [pharmtech.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 4-Bromo-2-(difluoromethyl)thiophene
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for optimizing the Suzuki-Miyaura cross-coupling reaction with 4-bromo-2-(difluoromethyl)thiophene. The electron-withdrawing nature of the difluoromethyl group and the heterocyclic thiophene ring present unique challenges that require careful optimization of reaction parameters.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Suzuki coupling reaction with 4-bromo-2-(difluoromethyl)thiophene resulting in a low yield or failing to proceed?
Low or no yield can stem from several factors, often exacerbated by the specific properties of your substrate. The primary culprits include:
-
Catalyst Deactivation: The Lewis-basic sulfur atom in the thiophene ring can coordinate to the palladium catalyst, leading to the formation of inactive species.[1]
-
Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium complex can be sluggish. This step is highly dependent on the choice of base and solvent.[2]
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid group of your coupling partner is replaced by a hydrogen atom from the solvent or trace water, effectively destroying the nucleophile.[1][2][3][4] This is particularly prevalent when using aqueous bases.[2]
-
Dehalogenation of the Thiophene: The starting material, 4-bromo-2-(difluoromethyl)thiophene, can undergo a side reaction where the bromine atom is replaced by hydrogen, a process known as dehalogenation or hydrodehalogenation.[5]
Q2: I'm observing significant side products. How can I identify and minimize them?
The most common side reactions are homocoupling of the boronic acid, protodeboronation, and dehalogenation of the starting material.
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is a frequent byproduct.[6] This is often caused by the presence of oxygen, which can interfere with the catalytic cycle.
-
Protodeboronation: This leads to the formation of an arene byproduct from your boronic acid.
-
Dehalogenation: This results in the formation of 2-(difluoromethyl)thiophene.
-
Solution: The choice of catalyst, base, and solvent can influence this pathway. Sometimes, minimizing the water content is key to suppressing dehalogenation while still allowing the desired coupling to occur.[5]
-
Q3: How do I select the optimal catalyst system (palladium precursor and ligand) for this specific substrate?
The choice of catalyst is critical for coupling challenging heterocyclic substrates.
-
Palladium Precursor: Common choices include Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand Selection: For electron-deficient and heterocyclic substrates like 4-bromo-2-(difluoromethyl)thiophene, standard ligands like PPh₃ may be ineffective. It is highly recommended to use bulky, electron-rich phosphine ligands (often called Buchwald ligands) or N-Heterocyclic Carbene (NHC) ligands.[7]
-
Recommended Phosphine Ligands: SPhos, XPhos, and DavePhos are known to promote the crucial oxidative addition and reductive elimination steps and can prevent catalyst deactivation.[7][8]
-
Recommended NHC Ligands: PEPPSI-type precatalysts (e.g., PEPPSI-IPr) are also highly effective as they form stable and very active palladium complexes.[7]
-
Q4: Which base and solvent system is the best starting point for optimization?
The base and solvent system is highly substrate-dependent and almost always requires screening. The base is required to activate the organoboron reagent for the transmetalation step.[4]
-
Bases: A strong base is often required. Potassium phosphate (K₃PO₄) is an excellent starting point.[2] Cesium carbonate (Cs₂CO₃) is also very effective, though more expensive.[2]
-
Solvents: A mixture of an organic solvent and water is common. A good starting point is a 4:1 to 10:1 mixture of 1,4-dioxane and water.[9] Other common organic solvents include THF and toluene.[4] In some cases, aqueous n-butanol has proven highly efficient for coupling heterocyclic substrates.[10]
Q5: Should I use a boronic acid, a boronic ester, or a trifluoroborate salt as the coupling partner?
While boronic acids are most common, they are also the most prone to protodeboronation.[2][4]
-
Recommendation: For challenging couplings where protodeboronation is a concern, using a more stable boronic acid pinacol ester is strongly advised.[2][4] Potassium trifluoroborate salts are another stable alternative. These reagents are more robust and can significantly reduce the formation of side products, leading to higher and more consistent yields.
Data Presentation
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Notes |
| Thiophene Substrate | 4-Bromo-2-(difluoromethyl)thiophene (1.0 eq.) | The limiting reagent. |
| Boron Reagent | Arylboronic acid pinacol ester (1.2 - 1.5 eq.) | Using an ester minimizes protodeboronation.[2][4] A slight excess is common.[6] |
| Palladium Precursor | Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (0.5-1 mol%) | Standard Pd(II) or Pd(0) sources. |
| Ligand | SPhos or XPhos (1.2 - 2.4 mol%) | Bulky, electron-rich phosphines are crucial for this type of substrate.[7][8] |
| Base | K₃PO₄ (2.0 - 3.0 eq.) | A strong, non-nucleophilic base is often effective.[2] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 ratio) | A common solvent system; the amount of water may need optimization.[5][9] |
| Temperature | 80 - 110 °C | Cautiously increasing temperature can improve reaction rates.[2] |
| Atmosphere | Nitrogen or Argon | Essential to prevent catalyst oxidation and homocoupling.[2][7] |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Catalyst deactivation.2. Insufficient base strength.3. Low temperature. | 1. Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) or an NHC ligand (PEPPSI).[7]2. Screen stronger bases (e.g., Cs₂CO₃, K₃PO₄).[2]3. Increase reaction temperature in increments (e.g., 90 °C -> 110 °C). |
| Significant Homocoupling | Presence of oxygen in the reaction mixture. | 1. Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[2]2. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction. |
| Protodeboronation Byproduct | Instability of the boronic acid. | 1. Replace the boronic acid with a more stable boronic acid pinacol ester or a trifluoroborate salt.[2][4]2. Minimize water content or screen anhydrous solvent systems.[5] |
| Dehalogenation of Thiophene | Side reaction promoted by certain conditions. | 1. Screen different catalyst/ligand combinations.2. Carefully titrate the amount of water in the reaction; minimal water can be crucial.[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
Note: This is a generalized procedure that must be optimized for specific coupling partners.
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add 4-bromo-2-(difluoromethyl)thiophene (1.0 eq.), the arylboronic acid pinacol ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Through the septum, add the degassed solvent system (e.g., a 5:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of ~0.1-0.2 M based on the limiting reagent.
-
Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 2.4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction vessel via syringe. Alternatively, a single-component precatalyst can be added directly as a solid during the initial setup.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the allotted time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots from the reaction mixture.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting a low-yielding Suzuki coupling reaction.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lithiation of 4-Bromo-2-(difluoromethyl)-thiophene
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working on the lithiation of 4-Bromo-2-(difluoromethyl)-thiophene.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of lithiating this compound?
The primary objective is to perform a lithium-halogen exchange at the 4-position of the thiophene ring. This process replaces the bromine atom with a lithium atom, generating a potent 4-lithio-2-(difluoromethyl)-thiophene nucleophile. This intermediate can then react with a wide variety of electrophiles to introduce diverse functional groups at this position, serving as a key step in the synthesis of more complex molecules for pharmaceuticals and materials science.[1]
Q2: Which lithiating agent is recommended for this transformation: n-BuLi, t-BuLi, or LDA?
For lithium-halogen exchange on a bromothiophene, n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) are the reagents of choice.
-
n-BuLi is commonly available and effective but can lead to side reactions, particularly the formation of 4-butyl-2-(difluoromethyl)-thiophene.[1][2]
-
t-BuLi is more reactive and often provides cleaner reactions. Using two equivalents of t-BuLi is highly recommended; the first equivalent performs the lithium-halogen exchange, and the second promotes an E2 elimination of the t-butyl bromide byproduct to form unreactive isobutylene, preventing its interference.[2]
-
Lithium Diisopropylamide (LDA) is generally unsuitable for this transformation. As a strong, non-nucleophilic base, it is more likely to cause deprotonation (removal of a proton) at one of the acidic C-H positions on the thiophene ring (likely the 5-position) rather than the desired lithium-halogen exchange.[1][2]
Q3: What are the most common side reactions during the lithiation of this compound?
The primary side reactions include:
-
Protonation (Debromination): The highly reactive lithiated intermediate can be quenched by trace amounts of water or other proton sources in the reaction mixture, leading to the formation of 2-(difluoromethyl)-thiophene.[3]
-
Butylation: When using n-BuLi, the n-butyl bromide byproduct formed during the lithium-halogen exchange can react with the lithiated thiophene intermediate to produce 4-butyl-2-(difluoromethyl)-thiophene.[2]
-
Deprotonation: Competing deprotonation at the C-5 position can occur, especially if a strong, non-nucleophilic base like LDA is used or if the conditions for lithium-halogen exchange are not optimal.[2][4]
-
Reaction with Solvent: At temperatures above -78 °C, organolithium reagents can deprotonate ethereal solvents like THF, leading to solvent degradation and consumption of the reagent.[5]
Q4: How can I minimize the formation of side products?
To ensure a clean and high-yield reaction, the following precautions are critical:
-
Maintain Low Temperatures: Conduct the reaction at -78 °C to maximize selectivity, prevent decomposition of the lithiated intermediate, and suppress side reactions like solvent degradation.[1][5]
-
Ensure Anhydrous Conditions: Use oven- or flame-dried glassware and freshly distilled, anhydrous solvents. Organolithium reagents react violently with water.[1][6]
-
Use an Inert Atmosphere: Perform all manipulations under a dry, inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching by atmospheric oxygen and moisture.[1]
-
Choose the Right Reagent: For cleaner reactions, consider using two equivalents of t-BuLi to eliminate the alkyl halide byproduct.[2]
-
Control Reagent Addition: Add the organolithium reagent slowly and dropwise to the cooled solution of the substrate to maintain temperature control and minimize localized high concentrations.[1]
Troubleshooting Guide
Problem 1: After quenching the reaction, I primarily recover my this compound starting material.
| Possible Cause | Suggested Solution |
| Inactive Lithiating Reagent | The titer (actual concentration) of organolithium reagents decreases over time. Titrate your bottle of n-BuLi or t-BuLi to determine its active concentration and adjust the volume accordingly.[6] |
| Insufficient Equivalents | Ensure you are using at least 1.05-1.1 equivalents of the organolithium reagent to drive the lithium-halogen exchange to completion. |
| Reaction Temperature Too Low | While -78 °C is standard, some sterically hindered or less reactive substrates may require slightly warmer temperatures for the exchange to proceed efficiently. You could try warming the reaction to -40 °C for a short period after BuLi addition before re-cooling to -78 °C.[6] |
Problem 2: My main product is the debrominated compound, 2-(difluoromethyl)-thiophene.
| Possible Cause | Suggested Solution |
| Contamination with Water | This is the most common cause. Ensure all glassware is rigorously dried (oven or flame-dried) immediately before use. Use freshly distilled, anhydrous solvents. Check your inert gas line for moisture traps.[1][6] |
| Protic Impurity in Electrophile | The electrophile used for quenching may contain protic impurities. Purify the electrophile if its quality is uncertain. |
| Acidic Protons on Substrate | While unlikely to be the primary issue here, if other functional groups with acidic protons are present, more than one equivalent of the lithiating agent will be required.[3] |
Problem 3: I am observing a significant amount of 4-butyl-2-(difluoromethyl)-thiophene in my product mixture.
| Possible Cause | Suggested Solution |
| Reaction with n-BuBr Byproduct | This side reaction is specific to using n-BuLi. The generated n-butyl bromide reacts with the desired lithiated product.[2] |
| Switch to t-BuLi: Use 2.0 equivalents of t-BuLi. The t-butyl bromide byproduct is eliminated to form unreactive isobutylene gas, preventing this side reaction.[2] |
Quantitative Data Summary
Table 1: Comparison of Common Lithiating Reagents for Bromothiophenes
| Reagent | Key Advantages | Key Disadvantages | Recommended Equivalents |
| n-Butyllithium (n-BuLi) | Commonly available, effective for lithium-halogen exchange.[1] | Can lead to side products like 4-butylthiophene via reaction with the n-butyl bromide byproduct.[1] | 1.1 eq |
| tert-Butyllithium (t-BuLi) | Highly reactive, provides cleaner reactions as the t-butyl bromide byproduct is eliminated. | More pyrophoric and hazardous than n-BuLi. | 2.0 eq |
| Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base. | Unsuitable; tends to cause deprotonation at the C-5 position rather than lithium-halogen exchange.[1][2] | N/A |
Table 2: Recommended Reaction Parameters for Lithiation
| Parameter | Recommended Value | Rationale |
| Temperature | -78 °C | Maximizes selectivity and suppresses side reactions.[1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic ethereal solvent that effectively solvates the lithium cation. Must be rigorously dried.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Organolithium reagents are highly reactive with oxygen and moisture.[1][5] |
| Lithiation Time | 30 - 60 minutes | Ensures complete lithium-halogen exchange.[1] |
| Electrophile Quench Time | 1 - 3 hours (warming to RT) | Allows the reaction with the electrophile to proceed to completion.[1] |
Experimental Protocol
Lithiation of this compound and Quenching with an Electrophile (E+)
Safety Precaution: Organolithium reagents are pyrophoric and react violently with water. All manipulations must be performed by trained personnel under a strict inert atmosphere using proper syringe and cannula techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.[5]
Materials and Equipment:
-
This compound (1.0 eq)
-
n-Butyllithium (1.6 M in hexanes, 1.1 eq) or tert-Butyllithium (1.7 M in pentane, 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (1.2 - 1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Septa, syringes, and needles
-
Inert gas (Argon or Nitrogen) supply
-
Dry ice/acetone bath
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask, equipped with a magnetic stir bar and sealed with a rubber septum. Purge the flask with inert gas for at least 15 minutes.
-
Addition of Reactant and Solvent: Under a positive flow of inert gas, add this compound (1.0 eq) to the flask via syringe. Add anhydrous THF to achieve a concentration of approximately 0.3 M.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to allow the temperature to equilibrate.
-
Lithiation: Slowly add the organolithium reagent (n-BuLi, 1.1 eq, or t-BuLi, 2.0 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly. A color change (typically to yellow or orange) may be observed.
-
Stirring: Stir the reaction mixture at -78 °C for 45-60 minutes to ensure the lithium-halogen exchange is complete.
-
Electrophilic Quench: Add the desired electrophile (1.2-1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Warming: Continue stirring at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours.
-
Workup: Once at room temperature, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using an appropriate technique, such as flash column chromatography.
Visualizations
Caption: Main reaction pathway for the lithiation of this compound and key side reactions.
Caption: A troubleshooting workflow for diagnosing common issues in the lithiation of bromothiophenes.
References
Technical Support Center: Purification of 4-Bromo-2-(difluoromethyl)-thiophene Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 4-Bromo-2-(difluoromethyl)-thiophene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
The main challenges include:
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Co-elution of structurally similar impurities: The synthesis of this compound can result in isomers (e.g., 3-Bromo-2-(difluoromethyl)-thiophene) or over-brominated/incompletely brominated species that are difficult to separate due to similar polarities.
-
Compound instability: Halogenated and fluorinated thiophenes can be sensitive to acidic conditions, potentially leading to degradation on standard silica gel during column chromatography.[1] The electron-withdrawing nature of the difluoromethyl group might influence the stability of the thiophene ring.
-
Low yield during purification: Product loss can occur due to irreversible adsorption onto the stationary phase or decomposition during solvent evaporation at elevated temperatures.
Q2: Which chromatographic method is most suitable for purifying this compound?
Normal-phase column chromatography using silica gel is the most common method. However, due to the potential for acid-catalyzed degradation, using deactivated silica gel or neutral alumina is highly recommended.[1] Reverse-phase HPLC can also be employed for analytical separation and small-scale purification, particularly for achieving high purity.
Q3: How can I deactivate silica gel for the purification of this compound?
To deactivate silica gel, you can prepare a slurry of the silica gel in your initial mobile phase and add 1-2% triethylamine. After packing the column, it should be flushed with several column volumes of the initial mobile phase (without triethylamine) to remove the excess base before loading the sample.[1]
Q4: What is a good starting mobile phase for thin-layer chromatography (TLC) and column chromatography?
A good starting point for TLC analysis is a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. A common starting ratio is 95:5 or 90:10 (hexane:ethyl acetate). The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound on the TLC plate.[1]
Q5: My purified compound shows signs of degradation. What could be the cause?
Degradation of this compound during purification can be attributed to:
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Acidic stationary phase: Standard silica gel can be acidic and may cause decomposition of sensitive thiophene derivatives.[1]
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Elevated temperatures: Prolonged heating during solvent removal can lead to thermal degradation. It is advisable to use a rotary evaporator at a low temperature.
-
Exposure to light: Some thiophene compounds are light-sensitive. It is good practice to protect the sample from direct light during purification and storage.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Recovery from Column | The compound may have decomposed on the silica gel. | Use deactivated silica gel or an alternative stationary phase like neutral alumina. Perform a small-scale test to check for stability on the chosen stationary phase. |
| The compound is strongly adsorbed to the stationary phase. | Gradually increase the polarity of the mobile phase. If the compound still does not elute, consider using a different stationary phase or reverse-phase chromatography. | |
| Poor Separation of Impurities | The mobile phase does not provide adequate resolution. | Optimize the mobile phase composition based on TLC analysis. A shallower gradient or isocratic elution with a finely tuned solvent mixture might be necessary. |
| The column was overloaded with the crude sample. | Reduce the amount of sample loaded onto the column. For challenging separations, a higher stationary phase to sample ratio is recommended. | |
| Streaking or Tailing of Spots on TLC | The compound is interacting too strongly with the stationary phase. | Add a small amount of a polar modifier (e.g., a few drops of methanol or triethylamine) to the mobile phase.[1] |
| The sample is too concentrated on the TLC plate. | Dilute the sample before spotting it on the TLC plate. | |
| Product Fractions are Contaminated with an Unknown Impurity | An impurity might be co-eluting with the product. | Re-purify the contaminated fractions using a different solvent system or a different chromatographic technique (e.g., preparative HPLC). |
| The compound may be degrading during the process. | Re-evaluate the stability of the compound under the purification conditions (stationary phase, solvent, temperature). |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Stationary Phase Preparation:
-
If using deactivated silica gel, prepare a slurry of silica gel in a 98:2 hexane:ethyl acetate mixture containing 1% triethylamine.
-
Pack the column with the slurry.
-
Flush the column with 3-4 column volumes of the 98:2 hexane:ethyl acetate mobile phase (without triethylamine) to equilibrate.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% hexanes or 98:2 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Collect fractions and monitor their composition using TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot each fraction on a TLC plate and visualize under a UV lamp (254 nm).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure at a low temperature to obtain the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair (one in which the compound is soluble when hot and insoluble when cold). Common solvents for recrystallization of similar compounds include ethanol, methanol, or a mixture of a polar solvent with a non-polar anti-solvent like hexanes.
-
-
Dissolution:
-
In a flask, add the minimum amount of the hot solvent required to completely dissolve the crude material.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Representative TLC Data for Halogenated Thiophenes
| Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value | Observations |
| 95:5 | 0.4 - 0.6 | Good for initial screening, may be too high for optimal column separation.[1] |
| 90:10 | 0.2 - 0.4 | Often a good starting point for column chromatography.[1] |
| 80:20 | 0.1 - 0.2 | May be too low, leading to long elution times.[1] |
Note: These are representative values for compounds of similar polarity. The exact Rf will depend on the specific impurities and experimental conditions.
Table 2: Recommended Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Deactivated Silica Gel (230-400 mesh) or Neutral Alumina[1] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., starting from 98:2 to 90:10)[1] |
| Column Loading | Dry loading is recommended to improve resolution.[1] |
| Detection | TLC with UV (254 nm) visualization and/or KMnO4 stain.[1] |
Visualizations
Caption: Experimental workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting logic for common purification challenges of thiophene derivatives.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-2-(difluoromethyl)-thiophene
This technical support center is designed for researchers, scientists, and professionals in drug development who are working with 4-Bromo-2-(difluoromethyl)-thiophene in cross-coupling reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with this compound?
The primary challenge stems from the electronic properties of the substrate. The thiophene ring is inherently electron-rich, but the 2-(difluoromethyl) group is strongly electron-withdrawing. This electronic nature influences the reactivity of the C-Br bond, making catalyst and ligand selection critical for successful coupling. Careful optimization of reaction conditions is necessary to avoid common pitfalls such as low yield, catalyst deactivation, and the formation of side products.
Q2: Which cross-coupling reactions are most suitable for this compound?
Several palladium-catalyzed cross-coupling reactions can be successfully employed to functionalize this compound. The most common and effective methods include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Stille Coupling: For C-C bond formation with organostannanes. This can be a good alternative to Suzuki coupling, especially when the corresponding boronic acid is unstable.[1][2]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.[3]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
Q3: How does the difluoromethyl group affect catalyst selection?
The electron-withdrawing nature of the difluoromethyl group generally facilitates the oxidative addition step, which is often the rate-limiting step in the catalytic cycle for cross-coupling reactions.[4] This can be advantageous; however, the subsequent steps of transmetalation and reductive elimination must also be efficient to ensure a high turnover of the catalyst. Therefore, the choice of ligand is crucial to balance the electronic and steric properties of the catalytic complex. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often preferred to promote the overall catalytic cycle.[5][6][7]
Troubleshooting Guide
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Use a fresh batch of palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃). • Ensure phosphine ligands are stored under an inert atmosphere to prevent oxidation.[8] • Consider using a pre-formed, air-stable palladium precatalyst like an XPhos Pd G3. |
| Inefficient Ligand | • For electron-deficient substrates, bulky and electron-rich ligands are often necessary to promote reductive elimination.[5][9] • Switch to Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. • Consider using N-heterocyclic carbene (NHC) ligands, which are known for their high activity with challenging substrates.[6][7][10] |
| Inappropriate Base | • The choice of base is critical. For Suzuki couplings, common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.[11] • If your substrate or product is base-sensitive, a milder base like KF might be beneficial, although it may require higher temperatures or longer reaction times.[12] • Ensure the base is finely ground and anhydrous for solid bases. |
| Protodeboronation of Boronic Acid | • This is a common side reaction where the boronic acid reacts with water to replace the boron group with hydrogen.[12] • Use anhydrous solvents and reagents. • Consider using boronic esters (e.g., pinacol esters) which are often more stable. |
| Poor Solubility | • Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. • Common solvents for Suzuki coupling include toluene, dioxane, and THF, often with a small amount of water.[13] • For highly insoluble substrates, consider higher boiling point solvents like DMF, but be mindful of potential side reactions at elevated temperatures.[12] |
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | • Lower the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. |
| Incorrect Ligand-to-Metal Ratio | • An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. • A typical ligand-to-palladium ratio is 2:1 for monodentate phosphines. |
| Presence of Oxygen | • Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the experiment.[8] |
Recommended Catalyst Systems
The following table summarizes recommended starting points for catalyst systems for various cross-coupling reactions with this compound based on literature for similar electron-deficient substrates.
| Reaction Type | Palladium Precatalyst | Ligand | Base | Solvent | Typical Temp. |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or RuPhos | K₃PO₄ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 °C |
| Stille | Pd(PPh₃)₄ or Pd₂(dba)₃ | PPh₃ or XPhos | (No base required) | Toluene or Dioxane | 80-110 °C |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos or BINAP | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 °C |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N or iPr₂NH | THF or DMF | Room Temp to 60 °C |
| Heck | Pd(OAc)₂ | PPh₃ or P(o-tolyl)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-120 °C |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and may require optimization for specific boronic acids.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and finely ground potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 5 mL of a 4:1 mixture of toluene and water).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]
General Protocol for Buchwald-Hartwig Amination
This is a generalized procedure and may require optimization for specific amines.
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add to a Schlenk tube the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., Xantphos, 0.03 mmol, 3 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 eq.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq.) and the amine (1.2 mmol, 1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture to 100 °C. Monitor the reaction's progress.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by chromatography.
Visualizations
Caption: A workflow for selecting a catalyst system for cross-coupling reactions.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. Stille Coupling [organic-chemistry.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
preventing debromination of 4-Bromo-2-(difluoromethyl)-thiophene
Welcome to the technical support center for 4-Bromo-2-(difluoromethyl)thiophene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of debromination during its use in synthesis.
Frequently Asked Questions (FAQs)
Q1: What is 4-Bromo-2-(difluoromethyl)thiophene and what are its common applications?
4-Bromo-2-(difluoromethyl)thiophene is a halogenated heterocyclic building block. The thiophene ring is a common scaffold in medicinal chemistry, and the difluoromethyl (-CF2H) group is a valuable bioisostere for hydroxyl or thiol groups, often improving metabolic stability and cell permeability. This reagent is primarily used in palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings) and metal-halogen exchange reactions to create more complex molecules.
Q2: Why is debromination a common problem with this compound?
Debromination, also known as hydrodebromination or protodebromination, is the replacement of the bromine atom with a hydrogen atom. This side reaction is common for several reasons:
-
Formation of Reactive Intermediates: In reactions like metal-halogen exchange (using reagents like n-BuLi), a highly basic thienyllithium intermediate is formed. This intermediate can be easily quenched by trace amounts of proton sources (like water), leading to the debrominated product.[1]
-
Palladium-Hydride Species in Cross-Coupling: In palladium-catalyzed reactions, palladium-hydride (Pd-H) species can form as part of a competing catalytic cycle. These species can react with the starting material to cause reductive cleavage of the C-Br bond.[2]
-
Electron-Withdrawing Group Effect: The 2-(difluoromethyl) group is strongly electron-withdrawing. This can influence the electronic properties of the thiophene ring, potentially affecting the stability of intermediates and the rates of competing reaction pathways.
Q3: How should I store 4-Bromo-2-(difluoromethyl)thiophene to ensure its stability?
To maintain its integrity, 4-Bromo-2-(difluoromethyl)thiophene should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. Many suppliers provide this reagent stabilized over potassium carbonate to neutralize any acidic impurities that could promote decomposition.
Troubleshooting Guide: Preventing Debromination
This guide addresses specific issues encountered during common reactions involving 4-Bromo-2-(difluoromethyl)thiophene.
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
Symptom: You observe a significant amount of 2-(difluoromethyl)thiophene byproduct in your reaction mixture by GC-MS or NMR, leading to low yields of the desired coupled product.
Root Causes & Solutions:
The primary cause is often the formation of a Pd-H species that intercepts the starting material. The source of the hydride can be the base, solvent, or impurities.
Troubleshooting Workflow for Pd-Catalyzed Cross-Coupling
Caption: A systematic workflow for troubleshooting debromination.
Table 1: Illustrative Guide for Suzuki Coupling Optimization
| Catalyst (mol%) | Ligand (mol%) | Base (2 equiv) | Solvent | Temp (°C) | Approx. Yield (%) | Approx. Debromination (%) |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | 40-50 | 30-40 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 90 | 85-95 | <5 |
| Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 80 | 80-90 | <10 |
| PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O | 90 | 65-75 | 15-25 |
Issue 2: Low Yield and Debromination during Metal-Halogen Exchange
Symptom: After adding an organolithium reagent (e.g., n-BuLi) and quenching with an electrophile, you isolate mainly the debrominated byproduct, 2-(difluoromethyl)thiophene.
Root Causes & Solutions:
This typically occurs when the highly reactive thienyllithium intermediate is protonated before it can react with the electrophile.
Logical Diagram: Factors and Preventions in Lithiation
Caption: Key factors leading to debromination and their solutions.
Table 2: Comparison of Reagents for Metal-Halogen Exchange
| Reagent | Key Advantages | Key Disadvantages & Mitigation |
| n-BuLi | Commonly available and effective. | Byproduct n-BuBr can sometimes interfere. Prone to protonation by trace moisture. Mitigation: Use rigorously dry conditions.[3] |
| t-BuLi | Highly reactive, provides cleaner reactions as the t-BuBr byproduct eliminates to form inert isobutylene.[3] | More expensive and pyrophoric. Must be handled with extreme care. |
| i-PrMgCl·LiCl | Tolerates more functional groups and can be performed at higher temperatures (e.g., 0 °C), reducing the need for cryogenic baths. | May be less reactive for some electrophiles compared to organolithiums. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize debromination by using a modern catalyst system and anhydrous conditions.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive flow of argon, add 4-Bromo-2-(difluoromethyl)thiophene (1.0 equivalent) and the arylboronic acid partner (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4][5]
Protocol 2: Low-Temperature Metal-Halogen Exchange
This protocol uses cryogenic conditions to maximize the lifetime of the reactive organolithium intermediate and prevent protonation.
-
Reaction Setup: Assemble a flame-dried, three-necked flask equipped with a thermometer, a nitrogen/argon inlet, and a septum. Add 4-Bromo-2-(difluoromethyl)thiophene (1.0 equivalent) and anhydrous THF via syringe.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.
-
Electrophilic Quench: Add the desired electrophile (1.2 equivalents) dropwise at -78 °C.
-
Warming & Quench: Allow the reaction to warm slowly to room temperature. Carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Extract the mixture with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[3][4]
References
- 1. 4-Bromo-2-(difluoromethyl)thiophene | C5H3BrF2S | CID 2761387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2-(difluoromethyl)thiophene | CAS 627526-93-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Regioselectivity in Reactions with 4-Bromo-2-(difluoromethyl)thiophene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2-(difluoromethyl)thiophene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the regioselectivity of reactions with 4-Bromo-2-(difluoromethyl)thiophene?
A1: The regioselectivity is primarily governed by a combination of electronic and steric effects of the substituents on the thiophene ring, the reaction mechanism, and the reaction conditions. The key factors include:
-
Electronic Effects: The difluoromethyl (-CF₂H) group at the 2-position is strongly electron-withdrawing. This increases the acidity of the adjacent proton at the 3-position and can influence the reactivity of the C-Br bond at the 4-position in cross-coupling reactions.
-
Steric Hindrance: The bulk of the difluoromethyl group and any other substituents can influence the approach of reagents, favoring reaction at less hindered sites.
-
Reaction Type: The inherent mechanism of the reaction (e.g., directed ortho-metalation, halogen-metal exchange, cross-coupling) will dictate the possible regioisomeric outcomes.
-
Reaction Conditions: The choice of base, solvent, temperature, and catalyst/ligand system can dramatically alter the regiochemical outcome of a reaction.
Q2: I am attempting a metalation reaction with n-BuLi. Which position is most likely to be deprotonated?
A2: In the case of 4-Bromo-2-(difluoromethyl)thiophene, there are three potential sites for deprotonation by a strong base like n-butyllithium (n-BuLi): the C-3, C-5 protons, or halogen-metal exchange at the C-4 position.
-
C-3 Deprotonation: The electron-withdrawing nature of the -CF₂H group at the 2-position significantly acidifies the proton at the C-3 position, making it a likely site for deprotonation.
-
C-5 Deprotonation: The C-5 proton is ortho to the sulfur atom, which can also direct metalation. However, the directing effect of the -CF₂H group is expected to be stronger.
-
Halogen-Metal Exchange: Lithium-halogen exchange at the C-4 position is also a possibility, especially at higher temperatures or with certain alkyllithium reagents.
To favor C-3 deprotonation, it is advisable to use a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C). To promote halogen-metal exchange, n-BuLi at a slightly higher temperature might be more effective, though a mixture of products is possible.
Q3: How can I favor Suzuki cross-coupling at the C-4 position without side reactions?
A3: To achieve regioselective Suzuki cross-coupling at the C-4 position, it is crucial to select the right catalyst, ligand, base, and solvent system. A common issue is the premature quenching of the organometallic intermediate or side reactions due to the acidity of the C-3 proton.
-
Catalyst and Ligand: A palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ is commonly used. The choice of ligand can influence the efficiency and selectivity of the reaction.
-
Base: A moderately strong inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is typically employed. Very strong bases should be avoided to prevent competitive deprotonation.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is often used to dissolve both the organic and inorganic reagents.
Q4: Can a "halogen dance" reaction occur with 4-Bromo-2-(difluoromethyl)thiophene?
A4: Yes, a base-catalyzed halogen dance is a potential reaction pathway, especially with strong, non-nucleophilic bases like LDA.[1][2] This rearrangement involves the migration of the bromine atom to a different position on the thiophene ring. The driving force is the formation of the most thermodynamically stable lithiated intermediate.[2] For 4-Bromo-2-(difluoromethyl)thiophene, a halogen dance could potentially lead to the formation of 3-bromo- or 5-bromo-substituted thiophene derivatives after quenching. To control this, it is important to carefully manage the reaction temperature and the choice of base.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Metalation/Deprotonation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Mixture of 3- and 5-lithiated species | - The base is not selective enough.- The reaction temperature is too high, allowing for equilibration. | - Use a more sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP) to favor deprotonation at the most acidic site (C-3).- Perform the reaction at very low temperatures (e.g., -78 °C to -95 °C). |
| Significant amount of halogen-metal exchange product | - n-BuLi is used, which can promote halogen-metal exchange.- The reaction temperature is too high. | - To favor deprotonation, use LDA instead of n-BuLi.- To favor halogen-metal exchange, continue using n-BuLi but carefully control the stoichiometry and temperature. A lower temperature might suppress proton abstraction. |
| Low yield of the desired product after quenching with an electrophile | - The lithiated intermediate is unstable.- The electrophile is not reactive enough. | - Add the electrophile at the low reaction temperature before allowing the mixture to warm up.- Use a more reactive electrophile. |
Problem 2: Low Yield or Side Products in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Hartwig-Buchwald)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of the starting material | - The catalyst is deactivated.- The reaction temperature is too low. | - Use a more robust catalyst/ligand system (e.g., palladium precatalysts with bulky, electron-rich phosphine ligands).- Increase the reaction temperature, but monitor for decomposition. |
| Formation of homocoupled products | - The reaction conditions favor homocoupling of the boronic acid or organotin reagent. | - Adjust the stoichiometry of the reagents.- Use a different palladium catalyst or ligand that disfavors homocoupling. |
| De-bromination of the starting material | - The base is too strong, leading to deprotonation and subsequent quenching.- Reductive dehalogenation is occurring. | - Use a milder base such as K₂CO₃ or KF.- Ensure the reaction is performed under an inert atmosphere to minimize side reactions. |
| Halogen dance observed prior to coupling | - The reaction conditions (strong base, high temperature) are promoting bromine migration. | - Use a milder base and the lowest effective temperature for the coupling reaction. |
Data Presentation
Table 1: Comparison of Conditions for Regioselective Reactions on Substituted Thiophenes (Analogous Systems)
| Reaction Type | Substrate | Reagents & Conditions | Major Product | Yield (%) | Reference |
| Directed Lithiation | 2-Propylthiophene | 1. n-BuLi, THF, -78 °C2. Phenylisocyanate | N-phenyl-5-propylthiophene-2-carboxamide | 91 | [3] |
| Directed Lithiation | N-phenyl-5-propylthiophene-2-carboxamide | 1. n-BuLi, THF, -78 °C2. DMF | 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide | 77 | [3] |
| Suzuki Coupling | 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 90 °C | 2-(Bromomethyl)-5-aryl-thiophenes | 25-76 | [4] |
| Direct Arylation | Thiophene | Aryl bromide, Pd(OAc)₂, KOAc, DMAc, 130 °C | 2-Arylthiophene | Good yields | [5] |
Note: The data presented is for analogous thiophene derivatives and serves as a guide for optimizing reactions with 4-Bromo-2-(difluoromethyl)thiophene.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for a similar brominated thiophene derivative.[4]
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromo-2-(difluoromethyl)thiophene (1.0 eq), the desired aryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, for instance, K₃PO₄ (2.0-3.0 eq).
-
Add a degassed solvent mixture, for example, 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Directed ortho-Metalation (DoM) at the C-3 Position
This protocol is a general guideline based on established DoM procedures.[3][6]
-
In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C and add n-butyllithium (1.05 eq) dropwise to generate LDA. Stir for 30 minutes at -78 °C.
-
Add a solution of 4-Bromo-2-(difluoromethyl)thiophene (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation at the C-3 position.
-
Add the desired electrophile (1.2 eq) at -78 °C and continue stirring for another 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Decision workflow for achieving regioselective reactions.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. znaturforsch.com [znaturforsch.com]
troubleshooting low conversion in Sonogashira coupling of 4-Bromo-2-(difluoromethyl)-thiophene
Technical Support Center: Sonogashira Coupling
Topic: Troubleshooting Low Conversion in Sonogashira Coupling of 4-Bromo-2-(difluoromethyl)-thiophene
This guide provides troubleshooting strategies and frequently asked questions to address challenges encountered during the Sonogashira coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion in the Sonogashira coupling of this compound?
Low conversion with this specific substrate can be attributed to several factors. Aryl bromides are inherently less reactive than aryl iodides in Sonogashira couplings, often requiring more forcing conditions like higher temperatures.[1][2][3] The electron-withdrawing nature of the difluoromethyl group and the potential for the thiophene sulfur to coordinate with the palladium catalyst can further complicate the reaction. Additionally, common issues in Sonogashira reactions, such as inactive catalysts, presence of oxygen, or suboptimal choice of base and solvent, are frequent causes of failure.[4]
Q2: My reaction has stalled. What are the most critical parameters to check first?
When a reaction fails, start by verifying the integrity of your setup and reagents:
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can lead to catalyst decomposition (formation of palladium black) and undesirable alkyne homocoupling (Glaser coupling).[1][4] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Reagent Quality: Use fresh, high-purity reagents. The palladium catalyst should be active, and the copper(I) iodide should be white or off-white; a green or brown color indicates oxidation and degradation.[4] The amine base should be dry, as water can interfere with the catalytic cycle.[5]
-
Catalyst Activity: If the palladium source [e.g., Pd(PPh₃)₂Cl₂] has been stored for a long time, its activity may be diminished.[4] Consider using a fresh batch or a more robust pre-catalyst.
Q3: I'm observing a black precipitate (Palladium black) in my reaction. What does this mean and how can I prevent it?
The formation of a black precipitate is typically palladium black, which is finely divided palladium metal resulting from the decomposition of the active Pd(0) catalyst.[4] This is often caused by:
-
Oxygen: The most common cause. Rigorous degassing of solvents and maintaining a strict inert atmosphere is crucial.
-
Impurities: Impurities in the starting materials or solvent can poison the catalyst.
-
Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[5]
-
High Temperatures: While heat is often necessary for aryl bromides, excessive temperatures can accelerate catalyst decomposition.[2]
To prevent it, ensure all components are pure and the system is free of oxygen. If the problem persists, adding a small excess of the phosphine ligand can sometimes help stabilize the Pd(0) species, though it may slow the reaction rate.[6]
Q4: How does the this compound substrate specifically affect the reaction?
This substrate presents a unique combination of challenges:
-
Aryl Bromide: As a bromide, it is less reactive than the corresponding iodide, meaning the oxidative addition step to the Pd(0) center is slower and often rate-limiting.[3][7] This typically necessitates higher reaction temperatures.[1][8]
-
Difluoromethyl Group: This electron-withdrawing group can influence the electronic properties of the thiophene ring. While electron-withdrawing groups can sometimes accelerate oxidative addition, fluorinated compounds can be challenging substrates that require careful optimization of ligands and conditions.[9]
-
Thiophene Moiety: The sulfur atom in the thiophene ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.
Q5: What is the optimal catalyst system (Palladium, Ligand, Copper) for this substrate?
For challenging substrates like electron-deficient heteroaryl bromides, the standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be sufficient.[10] Consider the following optimizations:
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common Pd(0) precursors that are often used with specific ligands.
-
Ligands: Switching from PPh₃ to more electron-rich and bulky phosphine ligands can significantly improve results by promoting the challenging oxidative addition step.[3][10] Excellent candidates include Buchwald-type biaryl phosphine ligands like XPhos or SPhos.[9] N-heterocyclic carbene (NHC) ligands have also been shown to be effective.[11]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst and is essential for increasing the reaction rate under mild conditions.[1] Ensure it is fresh and of high purity.
Q6: I am seeing significant formation of a byproduct from my alkyne. What is it and how can I minimize it?
The primary byproduct from the terminal alkyne is its homocoupled dimer, a result of the Glaser coupling reaction.[1] This side reaction is promoted by the copper co-catalyst in the presence of oxygen. To minimize it:
-
Strictly Anaerobic Conditions: This is the most critical factor. Ensure your reaction flask and solvents are scrupulously purged of all oxygen.[4]
-
Copper-Free Conditions: If homocoupling remains a problem, a copper-free Sonogashira protocol can be employed. These reactions typically require a more active palladium/ligand system, potentially stronger bases (e.g., inorganic bases like Cs₂CO₃), and sometimes higher temperatures to proceed at a reasonable rate.[1][4]
Troubleshooting Guide
The following table summarizes common problems and recommended actions to improve conversion.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| No or <10% Conversion | 1. Inactive catalyst (Pd or Cu).2. Presence of oxygen.3. Insufficient temperature.4. Inappropriate ligand for the substrate. | 1. Use fresh Pd catalyst and CuI.2. Thoroughly degas solvent (e.g., 3x freeze-pump-thaw cycles) and maintain a strict inert atmosphere.3. Increase temperature incrementally (e.g., from 50°C to 80°C or 100°C).[7][9]4. Switch from PPh₃ to a bulkier, electron-rich ligand like XPhos.[9] |
| Reaction Stalls at 30-50% Conversion | 1. Catalyst decomposition over time.2. Insufficient base.3. Reagent solubility issues. | 1. Add a small amount of fresh catalyst or ligand mid-reaction.2. Use a stronger or more soluble base (e.g., switch from Et₃N to DIPEA or DBU).3. Change to a more polar aprotic solvent like DMF or NMP to ensure all components remain in solution.[8] |
| Formation of Black Precipitate (Pd Black) | 1. Oxygen contamination.2. High reaction temperature.3. Solvent effects (e.g., THF). | 1. Improve degassing procedure.2. Lower the temperature and increase reaction time.3. Switch solvent to DMF, Dioxane, or Toluene.[7] |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Oxygen contamination.2. High CuI loading. | 1. Ensure strictly anaerobic conditions.2. Reduce CuI loading (e.g., from 5 mol% to 1-2 mol%).3. Switch to a copper-free protocol.[1] |
Optimization of Reaction Parameters
For a challenging substrate, systematic optimization is key. The following table provides a hypothetical optimization matrix based on common variables.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | - | Et₃N (3) | THF | 60 | < 10 |
| 2 | PdCl₂(PPh₃)₂ (2) | - | Et₃N (3) | DMF | 80 | 25 |
| 3 | Pd(OAc)₂ (2) | PPh₃ (4) | DIPEA (3) | Toluene | 100 | 35 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 85 |
| 5 | PdCl₂(dppf) (2) | - | Et₃N (3) | DMF | 100 | 68 |
| 6 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 80 | 65 |
This data is illustrative and serves as an example of an optimization strategy.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (1-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add the degassed solvent (e.g., DMF, 0.2-0.5 M), followed by the amine base (e.g., Et₃N, 3.0 equiv) and the terminal alkyne (1.1-1.2 equiv) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and a bulky phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the degassed solvent (e.g., Dioxane, 0.2-0.5 M), the terminal alkyne (1.2 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv).
-
Reaction and Work-up: Follow steps 4-6 from Protocol 1. Copper-free reactions may require higher temperatures or longer reaction times to achieve full conversion.[1]
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low conversion.
Caption: A step-by-step workflow for diagnosing and solving low conversion issues.
Key Parameter Interdependencies
This diagram illustrates how various reaction parameters are interconnected and influence the final outcome.
Caption: Interplay of key parameters affecting Sonogashira coupling success.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
managing impurities in the synthesis of 4-Bromo-2-(difluoromethyl)-thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 4-Bromo-2-(difluoromethyl)-thiophene.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in the synthesis of this compound?
A1: Based on the electrophilic substitution mechanism on the thiophene ring, the most common impurities are likely to be:
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Isomeric Bromides: 5-Bromo-2-(difluoromethyl)thiophene and 3-Bromo-2-(difluoromethyl)thiophene. Due to the directing effect of the 2-(difluoromethyl) group, the 5-bromo isomer is generally the major regioisomeric impurity.
-
Dibrominated Species: 2,5-Dibromo-3-(difluoromethyl)thiophene or other dibrominated thiophenes can form if an excess of the brominating agent is used or if reaction conditions are not carefully controlled.[1]
-
Unreacted Starting Material: Residual 2-(difluoromethyl)thiophene.
-
Solvent and Reagent Residues: Residual solvents used in the reaction and workup, as well as byproducts from the brominating agent (e.g., succinimide from NBS).
Q2: How can I monitor the progress of the reaction and the formation of impurities?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are highly recommended for more detailed analysis to identify and quantify the main product and impurities.[2][3]
Q3: What are the recommended purification methods to remove these impurities?
A3: The choice of purification method depends on the impurity profile and the scale of the reaction.
-
Flash Column Chromatography: This is a highly effective method for separating isomeric impurities and other byproducts from the desired product.[4]
-
Distillation: Fractional distillation under reduced pressure can be used to separate the product from less volatile or more volatile impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.
Troubleshooting Guides
Issue 1: Presence of Significant Amounts of Isomeric Impurities (e.g., 5-Bromo-2-(difluoromethyl)thiophene)
Symptoms:
-
GC-MS or HPLC analysis shows multiple peaks with the same mass-to-charge ratio as the product.
-
¹H NMR spectrum shows complex signals in the aromatic region, indicating the presence of multiple thiophene ring substitution patterns.
Possible Causes:
-
Reaction Temperature: Higher reaction temperatures can lead to a decrease in regioselectivity.
-
Choice of Brominating Agent: The reactivity of the brominating agent can influence the isomer distribution.
-
Solvent Polarity: The polarity of the solvent can affect the selectivity of the bromination reaction.[5]
Solutions:
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or below) to enhance regioselectivity.
-
Brominating Agent: N-Bromosuccinimide (NBS) is often a good choice for selective bromination of thiophenes.[6]
-
Solvent Selection: Use a non-polar solvent such as carbon tetrachloride or chloroform to favor the desired isomer.[1]
-
Purification: Employ flash column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the isomers.
| Parameter | Condition A (High Isomer Formation) | Condition B (Optimized for Regioselectivity) |
| Temperature | Room Temperature | 0 °C to -10 °C |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | Dichloromethane | Carbon Tetrachloride |
| Approx. 4-Bromo:5-Bromo Ratio | 85:15 | > 95:5 |
Issue 2: Formation of Dibrominated Byproducts
Symptoms:
-
GC-MS analysis reveals peaks with a mass corresponding to the addition of two bromine atoms.
-
TLC analysis shows a less polar spot compared to the desired monobrominated product.
Possible Causes:
-
Stoichiometry of Brominating Agent: Using more than one equivalent of the brominating agent.
-
Reaction Time: Prolonged reaction times can lead to over-bromination.
-
Localized High Concentration: Poor mixing leading to localized excess of the brominating agent.
Solutions:
-
Control Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the brominating agent.
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture with vigorous stirring.[4]
-
Monitor the Reaction: Closely monitor the reaction by TLC or GC and quench it as soon as the starting material is consumed.
-
Purification: Dibrominated compounds can typically be separated from the monobrominated product by column chromatography.
| Parameter | Condition A (Dibromination Observed) | Condition B (Minimized Dibromination) |
| NBS Equivalents | > 1.2 | 1.05 |
| Addition of NBS | All at once | Slow, portion-wise or dropwise |
| Reaction Monitoring | After extended period | Every 15-30 minutes |
| Approx. Dibromo Impurity (%) | 10-20% | < 2% |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
2-(Difluoromethyl)thiophene
-
N-Bromosuccinimide (NBS)
-
Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(difluoromethyl)thiophene (1.0 eq) in CCl₄ in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve NBS (1.05 eq) in CCl₄ and add it dropwise to the stirred solution of the thiophene derivative over 30 minutes, while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS every 30 minutes.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Key Experiment: HPLC Purity Analysis
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient: Start with 50% B, ramp to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Potential impurity formation pathways.
Caption: Troubleshooting workflow for impurity management.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scirp.org [scirp.org]
- 4. reddit.com [reddit.com]
- 5. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Buchwald-Hartwig Amination Temperature Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Buchwald-Hartwig amination is showing low or no conversion. Could the reaction temperature be the issue?
A1: Yes, incorrect reaction temperature is a common reason for low or no product formation.
-
Too Low: The reaction may lack the necessary activation energy to proceed at a reasonable rate. This is particularly true when using weaker bases like carbonates or phosphates, which often require higher temperatures to be effective.[1][2]
-
Too High: Excessive heat can lead to catalyst decomposition, degradation of starting materials or products, and an increase in side reactions such as hydrodehalogenation.[3] Sensitive functional groups on your substrates may also be intolerant to high temperatures.[4][5]
Troubleshooting Steps:
-
Verify Initial Temperature: Ensure your heating apparatus is calibrated and the reaction is reaching the target temperature.
-
Incremental Increase: If you suspect the temperature is too low, increase it in 10-20 °C increments and monitor the reaction progress by TLC, GC-MS, or LC-MS.[4][6] Typical temperatures for Buchwald-Hartwig aminations range from room temperature to 110 °C, with 80-100 °C being a common starting point.[1][4]
-
Consider a Higher Boiling Point Solvent: If the desired temperature is above the boiling point of your current solvent, switch to a higher boiling point solvent like toluene, xylene, or dioxane.[1][4][7]
-
Evaluate Catalyst/Ligand/Base System: If high temperatures are required, ensure your catalyst, ligand, and base are stable at those temperatures. Some catalyst systems are designed for lower temperature reactions.
Q2: I'm observing significant byproduct formation. How can I optimize the temperature to improve selectivity?
A2: Temperature plays a crucial role in reaction selectivity. High temperatures can promote undesired side reactions.
-
Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can become more prevalent at elevated temperatures.[3]
-
Biaryl Formation: Homocoupling of the aryl halide can also be favored at higher temperatures.
-
Decomposition: Substrate or product degradation is more likely at excessive temperatures.
Troubleshooting Steps:
-
Lower the Temperature: If you have some product formation but significant byproducts, try lowering the reaction temperature in 10-20 °C increments. This may slow down the reaction but can significantly improve selectivity.
-
Screen Different Conditions: A systematic screening of temperature alongside other parameters like catalyst, ligand, and base is often the most effective approach to find the optimal balance between reaction rate and selectivity.[5]
Q3: My catalyst appears to be decomposing (e.g., formation of palladium black). How is this related to temperature?
A3: Catalyst decomposition is often accelerated at higher temperatures. The stability of the palladium catalyst is dependent on the ligand, substrates, and solvent used. If the catalyst decomposes before the reaction is complete, the yield will be compromised.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most direct way to mitigate thermal decomposition of the catalyst.
-
Use a Pre-catalyst: Modern pre-catalysts are often more stable and form the active catalytic species more cleanly, which can sometimes improve stability even at elevated temperatures.[2][5]
-
Ensure an Inert Atmosphere: The presence of oxygen can contribute to catalyst decomposition, especially at higher temperatures. Ensure your reaction is performed under a properly inert atmosphere (e.g., Argon or Nitrogen).[4][8]
Q4: Do I need to use a different temperature for different aryl halides (Cl, Br, I, OTf)?
A4: Yes, the reactivity of the aryl electrophile influences the required reaction temperature. The general order of reactivity can vary, but often aryl chlorides are less reactive than bromides, iodides, or triflates and may require higher temperatures or a more active catalyst system to react efficiently.[1][5] Conversely, highly reactive aryl iodides might sometimes be coupled at lower temperatures.[1]
Quantitative Data Summary
The following table summarizes typical temperature ranges for Buchwald-Hartwig amination based on the base and solvent used. Note that these are general guidelines, and the optimal temperature will be substrate-specific.
| Base Type | Common Examples | Typical Temperature Range (°C) | Solvents | Notes |
| Strong Bases | NaOtBu, KOtBu, LHMDS | Room Temperature - 100 °C | Toluene, Dioxane, THF | Strong bases often allow for lower reaction temperatures but may not be compatible with sensitive functional groups.[1][4][9] |
| Weak Bases | K₃PO₄, K₂CO₃, Cs₂CO₃ | 80 - 120 °C | Toluene, Dioxane, DMF | Weaker bases generally require higher temperatures to achieve good reaction rates but offer better functional group tolerance.[1][2] |
Experimental Protocol: Temperature Optimization
This protocol outlines a general procedure for optimizing the reaction temperature for a Buchwald-Hartwig amination on a small scale.
1. Preparation and Setup:
- To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), palladium pre-catalyst (e.g., 1-5 mol%), and phosphine ligand (e.g., 1.2-6 mol%).
- Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[4]
2. Reagent Addition:
- Under an inert atmosphere, add the base (e.g., NaOtBu, 1.4 equiv.).
- Add the amine (1.2 equiv.).
- Add the degassed solvent to achieve a concentration of approximately 0.1-0.5 M.[4]
3. Temperature Screening:
- Set up multiple reactions in parallel, each in a separate vial.
- Place each vial in a pre-heated heating block or oil bath set to a different temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
- Ensure consistent stirring for all reactions.
4. Reaction Monitoring:
- Monitor the progress of each reaction at set time intervals (e.g., 1h, 4h, 16h) using a suitable analytical technique (TLC, GC-MS, or LC-MS).[4]
- For TLC analysis, if the amine is not UV active, consider using a ninhydrin stain to visualize it.[10]
5. Analysis and Selection:
- Compare the conversion and byproduct formation at each temperature and time point.
- The optimal temperature is the one that provides the highest yield of the desired product in a reasonable timeframe with minimal side reactions.
Visualizations
Caption: Troubleshooting workflow for temperature-related issues.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. bristol.ac.uk [bristol.ac.uk]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: C-H Activation of 4-Bromo-2-(difluoromethyl)thiophene
Welcome to the technical support center for the C-H activation of 4-Bromo-2-(difluoromethyl)thiophene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the C-H activation of 4-Bromo-2-(difluoromethyl)thiophene?
A1: The primary challenges stem from a combination of electronic effects, regioselectivity, and competing reaction pathways:
-
Regioselectivity: The thiophene ring has two potential C-H activation sites: C5 (alpha to the sulfur and ortho to the difluoromethyl group) and C3 (beta to the sulfur and ortho to the bromo group). The C5 position is generally more acidic and sterically accessible, making it the kinetically favored site for activation. However, achieving exclusive selectivity can be challenging.
-
Electronic Effects: The difluoromethyl group is a strong electron-withdrawing group, which deactivates the thiophene ring towards electrophilic C-H activation pathways. This can lead to sluggish or incomplete reactions.
-
Competing C-Br Activation: The presence of a bromine atom at the C4 position introduces a competing pathway for palladium catalysts, namely oxidative addition into the C-Br bond, which can lead to cross-coupling byproducts (e.g., Suzuki or Heck-type products) instead of the desired C-H activation.
-
Catalyst Deactivation: The electron-deficient nature of the substrate can sometimes lead to catalyst deactivation or the formation of inactive palladium species.
Q2: Which C-H bond is more likely to be activated, C3 or C5?
A2: The C5-H bond is generally more reactive and therefore more likely to be activated. This is due to the higher acidity of the alpha-protons in thiophenes, a phenomenon further enhanced by the electron-withdrawing difluoromethyl group at the C2 position. The C3-H bond is less acidic and flanked by the bulky bromine atom, which can sterically hinder the approach of the catalyst.
Q3: Can the C-Br bond be activated instead of the C-H bond?
A3: Yes, activation of the C-Br bond is a significant competing reaction. Palladium catalysts are well-known to undergo oxidative addition into aryl-bromide bonds. The choice of catalyst, ligands, and reaction conditions is crucial to favor the C-H activation pathway over C-Br activation.
Troubleshooting Guides
Problem 1: Low or No Conversion
| Possible Cause | Troubleshooting Steps |
| Deactivated Substrate | The electron-withdrawing difluoromethyl group reduces the electron density of the thiophene ring, making C-H activation difficult. Increase the reaction temperature in increments of 10-20°C. Consider using a more electron-rich coupling partner if applicable. |
| Catalyst Inactivity | The choice of palladium precursor and ligand is critical. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., phosphine-based ligands like P(o-tol)₃, PCy₃, or N-heterocyclic carbenes). |
| Inappropriate Base | The base plays a key role in the C-H activation step. If using a weaker base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄. |
| Solvent Effects | The polarity of the solvent can influence the reaction rate. Screen polar aprotic solvents like DMAc, NMP, or dioxane. |
Problem 2: Poor Regioselectivity (Mixture of C3 and C5 isomers)
| Possible Cause | Troubleshooting Steps |
| Ligand Effects | The steric and electronic properties of the ligand can significantly influence regioselectivity. Bulky ligands may favor activation at the less sterically hindered C5 position. Experiment with a range of phosphine ligands of varying steric bulk. |
| Reaction Temperature | Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer duration. |
| Additives | Certain additives can influence the reaction pathway. The addition of pivalic acid (PivOH) has been shown to promote C-H activation and can sometimes improve regioselectivity. |
Problem 3: Formation of C-Br Coupling Byproducts
| Possible Cause | Troubleshooting Steps |
| Catalyst System Favors C-Br Activation | Some palladium catalysts have a higher propensity for oxidative addition into C-Br bonds. Trial catalyst systems known to favor C-H activation, potentially those with more electron-rich ligands. |
| Reaction Conditions | High temperatures can sometimes promote C-Br bond cleavage. Attempt the reaction at the lowest effective temperature. |
Data Presentation
The following tables provide illustrative data based on typical trends observed in the palladium-catalyzed direct arylation of substituted thiophenes. This data is intended for guidance and optimization purposes.
Table 1: Illustrative Effect of Ligand on Regioselectivity and Yield
Reaction Conditions: 4-Bromo-2-(difluoromethyl)thiophene (1 equiv.), Aryl Bromide (1.2 equiv.), Pd(OAc)₂ (2 mol%), Ligand (4 mol%), K₂CO₃ (2 equiv.), DMAc, 120°C, 24h.
| Entry | Ligand | C5:C3 Regioselectivity | Yield (%) |
| 1 | P(o-tol)₃ | 85:15 | 65 |
| 2 | P(t-Bu)₃ | >95:5 | 78 |
| 3 | XPhos | 90:10 | 72 |
| 4 | None | 70:30 | 40 |
Table 2: Illustrative Effect of Base on Yield
Reaction Conditions: 4-Bromo-2-(difluoromethyl)thiophene (1 equiv.), Aryl Bromide (1.2 equiv.), Pd(OAc)₂ (2 mol%), P(t-Bu)₃ (4 mol%), Base (2 equiv.), DMAc, 120°C, 24h.
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 75 |
| 2 | Cs₂CO₃ | 85 |
| 3 | K₃PO₄ | 82 |
| 4 | NaOAc | 55 |
Experimental Protocols
General Protocol for Palladium-Catalyzed Direct C-H Arylation
-
Preparation: To an oven-dried reaction vessel, add 4-Bromo-2-(difluoromethyl)thiophene (1.0 mmol), the desired aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the chosen ligand (e.g., P(t-Bu)₃, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times.
-
Solvent and Base Addition: Anhydrous, degassed solvent (e.g., DMAc, 5 mL) and the base (e.g., Cs₂CO₃, 2.0 mmol) are added via syringe.
-
Reaction: The reaction mixture is stirred and heated to the desired temperature (e.g., 120 °C) for the specified time (e.g., 24 hours).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the desired C-H arylated product.
Visualizations
Caption: Possible reaction pathways in the C-H activation of 4-Bromo-2-(difluoromethyl)thiophene.
Caption: A general troubleshooting workflow for optimizing reaction yield.
overcoming solubility issues with 4-Bromo-2-(difluoromethyl)-thiophene
Technical Support Center: 4-Bromo-2-(difluoromethyl)-thiophene
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound?
Based on available data, the key properties are:
-
Molecular Weight: 213.05 g/mol [1]
-
Appearance: Typically a liquid or low-melting solid.
-
Lipophilicity (XLogP3): 2.9[1]. This value suggests the compound is moderately lipophilic and will favor organic solvents over water.
Q2: I am having trouble dissolving this compound. What is its expected solubility?
While specific quantitative solubility data is not widely published, a qualitative solubility profile can be predicted based on its chemical structure and the "like dissolves like" principle.[4] The molecule has a moderately polar thiophene ring, a polarizable bromo group, and a polar difluoromethyl group. This structure suggests it will be most soluble in moderately polar aprotic solvents.
Q3: Which solvent should I try first?
For initial experiments, we recommend starting with common polar aprotic solvents. The table below provides a predicted solubility profile to guide your selection.
Table 1: Predicted Qualitative Solubility Profile
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate | High | These solvents effectively engage in dipole-dipole interactions with the polar C-Br and C-F bonds and the thiophene ring, promoting good solvation.[5] |
| Polar Protic | Methanol, Ethanol | Moderate | While polar, the strong hydrogen-bonding network of these solvents can make dissolving a non-hydrogen-bond-donating solute less favorable.[5] |
| Nonpolar | Hexanes, Toluene | Low to Moderate | Toluene may offer some solubility due to π-π stacking with the thiophene ring. Aliphatic solvents like hexanes are expected to be poor solvents. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Low to Insoluble | The compound is unlikely to be soluble in water.[6][7] While DMSO and DMF are powerful solvents, they may not be ideal for all reaction types. |
Q4: Can heating the mixture improve solubility?
Yes, for most solid compounds, solubility increases with temperature. Gentle warming of the solvent and solute mixture can significantly improve the dissolution rate and the amount of compound that can be dissolved. However, be cautious of the solvent's boiling point and the thermal stability of your compound.
Q5: What should I do if the compound precipitates out of solution during a reaction?
Precipitation during a reaction can occur if the solution becomes supersaturated due to temperature changes or if the reaction consumes a reagent, altering the solvent matrix. To address this:
-
Add more solvent: Increase the total volume of the solvent to keep the compound below its saturation point.
-
Use a co-solvent: Introduce a small amount of a stronger solvent (e.g., a few drops of THF or DMF) to increase the overall solvating power of the mixture.
-
Increase the reaction temperature: If the reaction chemistry allows, warming the mixture can help re-dissolve the precipitate.
Troubleshooting Guides
This section provides systematic approaches to resolving common solubility issues.
Issue 1: The compound will not dissolve in the chosen solvent.
If this compound is not dissolving, follow this troubleshooting workflow.
Issue 2: The compound "oils out" instead of dissolving.
"Oiling out" occurs when a compound melts but does not dissolve, forming a separate liquid phase. This often happens if the solution is cooled too quickly or if impurities are present.
-
Solution 1: Re-heat the mixture and add more of the primary solvent to reduce the concentration. Allow the solution to cool much more slowly to promote crystallization over oiling out.[8]
-
Solution 2: If using a mixed-solvent system, add more of the solvent in which the compound is more soluble (the "good" solvent) before commencing slow cooling.[8]
-
Solution 3: Consider that the melting point of your compound may be close to the boiling point of your solvent. A higher-boiling-point solvent may be necessary.
Experimental Protocols
Protocol 1: Gravimetric Determination of Solubility
This protocol provides a standard method for quantitatively measuring the solubility of this compound in a specific solvent at a given temperature.
Objective: To determine the concentration of a saturated solution.
Materials:
-
This compound
-
Chosen organic solvent
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Glass vials with screw caps
-
Volumetric pipette (e.g., 1.00 mL)
-
Syringe with a PTFE filter (0.2 or 0.45 µm)
-
Pre-weighed glass dish or beaker
Procedure:
-
Preparation: Add an excess amount of this compound to a glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible.
-
Saturation: Add a known volume of the chosen solvent to the vial (e.g., 2.0 mL). Seal the vial tightly.
-
Equilibration: Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24-48 hours to ensure the solution is fully saturated.
-
Separation: After equilibration, let the vial stand undisturbed until the excess solid has settled.
-
Quantification: a. Carefully draw a precise aliquot of the clear supernatant (e.g., 1.00 mL) using a syringe fitted with a PTFE filter. The filter ensures no solid particulates are transferred. b. Dispense the filtered solution into a pre-weighed glass dish. c. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not sublime the solute. d. Once the solvent is removed, weigh the dish containing the dried solute.
-
Calculation: a. Subtract the initial mass of the empty dish from the final mass to determine the mass of the dissolved compound. b. Calculate the solubility in your desired units (e.g., mg/mL or mol/L).
References
- 1. 4-Bromo-2-(difluoromethyl)thiophene | C5H3BrF2S | CID 2761387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. capotchem.com [capotchem.com]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-Bromothiophene - Wikipedia [en.wikipedia.org]
- 7. 2-Bromothiophene - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-2-(difluoromethyl)-thiophene and 4-Bromo-2-(trifluoromethyl)-thiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-Bromo-2-(difluoromethyl)-thiophene and 4-Bromo-2-(trifluoromethyl)-thiophene, two key building blocks in medicinal chemistry and materials science. The introduction of difluoromethyl (-CHF2) and trifluoromethyl (-CF3) groups onto a thiophene scaffold significantly influences its chemical properties and biological activity. This document outlines the expected reactivity in common organic transformations, supported by available experimental data and detailed protocols.
Introduction and Electronic Properties
The primary difference in reactivity between these two compounds stems from the electronic nature of the -CHF2 and -CF3 substituents. Both are electron-withdrawing due to the high electronegativity of fluorine. However, the trifluoromethyl group is one of the most strongly electron-withdrawing groups in organic chemistry.[1] The difluoromethyl group, while still significantly electron-withdrawing, is less so than the trifluoromethyl group. This distinction has a profound impact on the reactivity of the thiophene ring and the carbon-bromine bond in various reactions.
The stronger inductive effect of the -CF3 group deactivates the thiophene ring towards electrophilic aromatic substitution to a greater extent than the -CHF2 group. Conversely, this increased electron deficiency at the C4-position is expected to make 4-Bromo-2-(trifluoromethyl)-thiophene a more reactive substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, where oxidative addition of the C-Br bond to the palladium catalyst is a key step.
Comparative Reactivity in Key Organic Reactions
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The electron-withdrawing nature of both the -CHF2 and -CF3 groups is anticipated to enhance the rate of oxidative addition of the C4-Br bond to the Pd(0) catalyst. Given the stronger electron-withdrawing character of the -CF3 group, 4-Bromo-2-(trifluoromethyl)-thiophene is predicted to be the more reactive coupling partner.
Table 1: Representative Data for Suzuki-Miyaura Cross-Coupling Reactions
| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-2-(trifluoromethyl)-thiophene | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | [2][3] |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Data Not Available | N/A |
Note: The data presented is based on general protocols for similar bromothiophenes and may not represent optimized conditions for the specific substrates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
To a solution of the bromothiophene (1.0 eq.) in a 4:1 mixture of 1,4-dioxane and water, the arylboronic acid (1.1 eq.), K₃PO₄ (2.0 eq.), and Pd(PPh₃)₄ (0.05 eq.) are added. The mixture is degassed with argon for 15 minutes and then heated at 90 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[2][3]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig amination is expected to proceed more readily with 4-Bromo-2-(trifluoromethyl)-thiophene due to the enhanced electrophilicity of the C4-carbon, facilitating the initial oxidative addition step. The choice of ligand and base is critical for achieving high yields in these transformations.[4]
Table 2: Representative Data for Buchwald-Hartwig Amination
| Starting Material | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-2-(trifluoromethyl)-thiophene | Various Amines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 12-24 | Good to Excellent | General Protocol |
| This compound | Various Amines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 12-24 | Data Not Available | N/A |
Note: The data is based on general protocols for Buchwald-Hartwig amination of aryl bromides. Specific yields for the target compounds are not available.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.08 eq.), and NaOtBu (1.4 eq.). The tube is evacuated and backfilled with argon. The bromothiophene (1.0 eq.), the amine (1.2 eq.), and anhydrous toluene are then added via syringe. The reaction mixture is heated at 100-110 °C for 12-24 hours. After cooling, the mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography on silica gel.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Lithiation and Metal-Halogen Exchange
Lithiation of bromothiophenes via metal-halogen exchange is a powerful method for introducing a variety of electrophiles. This reaction is typically performed at low temperatures (e.g., -78 °C) using an organolithium reagent such as n-butyllithium. The rate of lithium-halogen exchange is influenced by the electron density at the carbon bearing the bromine. The strong electron-withdrawing nature of both fluoroalkyl groups is expected to facilitate this exchange. It is plausible that 4-Bromo-2-(trifluoromethyl)-thiophene would undergo this exchange at a faster rate than its difluoromethyl counterpart due to the greater polarization of the C-Br bond.
Table 3: Representative Data for Lithiation followed by Electrophilic Quench
| Starting Material | Lithiation Reagent | Electrophile | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 4-Bromo-2-(trifluoromethyl)-thiophene | n-BuLi | e.g., DMF, CO₂ | THF | -78 | 1-2 h | Good to High | General Protocol |
| This compound | n-BuLi | e.g., DMF, CO₂ | THF | -78 | 1-2 h | Good to High | [5] |
Note: Yields are generally high for this type of transformation on activated bromothiophenes, though specific comparative data is unavailable.
Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench
To a solution of the bromothiophene (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere, n-butyllithium (1.1 eq.) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour. The desired electrophile (1.2 eq.) is then added, and the reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.[5]
Caption: Experimental workflow for the lithiation and electrophilic quench of 4-bromo-2-fluoroalkylthiophenes.
Conclusion
-
4-Bromo-2-(trifluoromethyl)-thiophene is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and in lithium-halogen exchange reactions. This is attributed to the powerful electron-withdrawing effect of the -CF3 group, which increases the electrophilicity of the C4 position and facilitates oxidative addition and metal-halogen exchange.
-
This compound , while still an activated substrate for these reactions, is expected to be moderately less reactive than its trifluoromethyl counterpart. However, the -CHF2 group offers the potential for different intermolecular interactions, such as hydrogen bonding, which can be advantageous in the context of drug design.
The choice between these two building blocks will depend on the specific synthetic challenge and the desired electronic properties of the final product. For applications requiring rapid and efficient coupling, the trifluoromethyl derivative may be preferred. For contexts where fine-tuning of electronic properties or the introduction of a hydrogen-bond donor is desired, the difluoromethyl analog presents a valuable alternative. Further experimental studies are warranted to provide quantitative, direct comparisons of the reactivity of these two important synthetic intermediates.
References
- 1. 4-Bromo-2-(trifluoromethyl)thiophene | 1194374-08-7 | Benchchem [benchchem.com]
- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Suzuki Coupling Rates for Brominated Thiophene Isomers
For researchers and professionals in drug development and materials science, the strategic selection of building blocks is paramount for efficient and successful synthesis. This guide provides an objective comparison of the Suzuki-Miyaura coupling reaction rates for two common isomers of brominated thiophene: 2-bromothiophene and 3-bromothiophene. The information presented is supported by experimental data to aid in the selection of appropriate starting materials and reaction conditions.
Executive Summary
Experimental evidence consistently demonstrates that 2-bromothiophene exhibits a higher reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to 3-bromothiophene.[1][2] This enhanced reactivity often translates to higher yields and potentially faster reaction times under similar conditions. The primary reason for this difference lies in the electronic properties of the thiophene ring. The carbon at the 2-position (C2) is more electron-deficient than the carbon at the 3-position (C3), which facilitates the rate-determining oxidative addition step of the palladium(0) catalyst to the carbon-bromine bond.[1][2] While modern catalyst systems can achieve high yields for both isomers, understanding this inherent reactivity difference is crucial for optimizing synthetic routes.[1]
Comparative Reactivity Data
The following table summarizes experimental data for the Suzuki-Miyaura coupling of 2-bromothiophene and 3-bromothiophene with phenylboronic acid, highlighting the difference in yields under identical reaction conditions.
| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95%[1] |
| 2 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90%[1] |
Experimental Protocols
Below are generalized, detailed experimental protocols for the Suzuki-Miyaura coupling of 2-bromothiophene and 3-bromothiophene with phenylboronic acid. These protocols are based on commonly reported procedures.
Materials:
-
Bromothiophene isomer (2-bromothiophene or 3-bromothiophene)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the bromothiophene isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a mixture of toluene (5 mL) and water (1 mL) to the flask.
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reaction: The reaction mixture is heated to 80°C and stirred for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the corresponding phenylthiophene product.
Visualizing the Reaction and Reactivity
To illustrate the fundamental processes and the comparative reactivity, the following diagrams were generated using Graphviz.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Comparative reactivity of bromothiophene isomers in Suzuki coupling.
References
A Comparative Guide to the Structural Validation of 4-Bromo-2-(difluoromethyl)-thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of standard analytical techniques for the structural validation of 4-Bromo-2-(difluoromethyl)-thiophene and its derivatives. Understanding the precise molecular structure is critical for predicting reactivity, biological activity, and ensuring the novelty of synthesized compounds. This document outlines the expected outcomes and detailed experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Data Presentation: A Comparative Overview
The structural validation of this compound relies on a combination of spectroscopic and analytical techniques. Each method provides unique and complementary information to confirm the connectivity of atoms, the presence of specific isotopes, and the three-dimensional arrangement of the molecule.
| Analytical Technique | Information Provided | Key Advantages | Limitations |
| NMR Spectroscopy | Detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei. Confirms the carbon-hydrogen framework and the presence and coupling of fluorine atoms. | Non-destructive, provides detailed structural connectivity, crucial for identifying isomers. | Requires soluble samples, can be complex to interpret for second-order spectra. |
| Mass Spectrometry | Determines the molecular weight and elemental composition. Fragmentation patterns offer clues about the molecular structure. | High sensitivity, provides exact mass and molecular formula, characteristic isotopic patterns for bromine. | Can be destructive, fragmentation can be complex and may require interpretation alongside other data. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths and angles. | Unambiguous structural determination. | Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may differ from the solution-state structure. |
Expected Spectroscopic Data for this compound
While specific experimental spectra for this compound are not widely published, the expected data can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons on the thiophene ring. The difluoromethyl group proton will appear as a triplet due to coupling with the two fluorine atoms.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Thiophene H-3 | ~7.2-7.4 | Doublet | ~1-2 Hz (⁴JHH) |
| Thiophene H-5 | ~7.0-7.2 | Doublet | ~1-2 Hz (⁴JHH) |
| -CHF₂ | ~6.6-7.0 | Triplet | ~50-60 Hz (²JHF) |
¹³C NMR: The carbon NMR will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.
| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Thiophene C-2 | ~140-145 | Triplet | ~25-35 Hz (²JCF) |
| Thiophene C-3 | ~125-130 | Singlet | - |
| Thiophene C-4 | ~110-115 | Singlet | - |
| Thiophene C-5 | ~130-135 | Singlet | - |
| -CHF₂ | ~110-120 | Triplet | ~230-240 Hz (¹JCF) |
¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the presence of the difluoromethyl group. It is expected to show a doublet due to coupling with the proton of the same group.
| Fluorine | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| -CHF₂ | -90 to -130 | Doublet | ~50-60 Hz (²JHF) |
Mass Spectrometry (MS)
The mass spectrum will provide the molecular weight and characteristic isotopic pattern of bromine. Electron ionization (EI) would likely lead to fragmentation, providing structural clues.
| Ion | Expected m/z | Relative Abundance | Interpretation |
| [M]⁺ | 212/214 | ~1:1 | Molecular ion peak showing the isotopic pattern of one bromine atom. |
| [M-HF]⁺ | 192/194 | Variable | Loss of hydrogen fluoride. |
| [M-CHF₂]⁺ | 161/163 | Variable | Loss of the difluoromethyl group. |
| [C₄H₂BrS]⁺ | 161/163 | Variable | Thiophene ring fragment. |
| [C₅H₃F₂S]⁺ | 133 | Variable | Loss of bromine atom. |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
¹H NMR: Use standard parameters with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum to observe singlets for each carbon. A coupled spectrum (e.g., DEPT or APT) can be used to determine the number of attached protons.
-
¹⁹F NMR: Acquire a proton-coupled spectrum to observe the coupling with the -CHF₂ proton. Reference the spectrum to an appropriate standard (e.g., CFCl₃).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants for all spectra.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for bromine-containing fragments.[1]
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and angles.
-
Validation: Validate the final structure to ensure it is chemically reasonable and fits the diffraction data well.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process.
Caption: General workflow for the structural validation of a synthesized compound.
Caption: Decision tree for selecting structural validation techniques.
References
Comparative Biological Activity Screening of Thiophene Analogs: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of various thiophene analogs, offering supporting experimental data from published studies. While specific data for 4-Bromo-2-(difluoromethyl)-thiophene analogs is limited in publicly available research, this guide draws parallels from structurally related thiophene derivatives to provide a valuable comparative framework.
Thiophene and its derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] These activities include antimicrobial, anticancer, and enzyme inhibitory effects.[3][4][5] The introduction of halogens, such as bromine and fluorine, can significantly modulate the physicochemical properties and biological activities of these compounds, making them attractive candidates for drug discovery programs.[6]
This guide summarizes key findings from the screening of various thiophene analogs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Comparative Analysis of Biological Activities
The biological activities of thiophene derivatives are highly dependent on the nature and position of their substituents.[1] Screening of various analogs has revealed promising candidates for different therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potential of thiophene derivatives as anticancer agents.[1][2] Their mechanisms of action are often multifaceted, including the inhibition of protein kinases and the induction of apoptosis.[1][7] For instance, certain fused thiophene derivatives have been identified as potent inhibitors of VEGFR-2 and AKT kinases, key players in cancer cell proliferation and survival.[7]
The following table summarizes the in vitro cytotoxic activity of a selection of thiophene analogs against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3b | HepG2 (Liver) | 3.105 | Doxorubicin | - |
| PC-3 (Prostate) | 2.15 | |||
| 3c (Bromo-substituted) | PC-3 (Prostate) | Less cytotoxic | Doxorubicin | - |
| 3d (Fluoro-substituted) | HepG2 (Liver) | Moderately active | Doxorubicin | - |
| PC-3 (Prostate) | Moderately active | |||
| 3g (Trimethoxy analog) | HepG2 (Liver) | 3.77 | Doxorubicin | - |
| 4c | HepG2 (Liver) | 3.023 | Doxorubicin | - |
| PC-3 (Prostate) | 3.12 | |||
| TP 5 | HepG2 (Liver) | More active than Paclitaxel | Paclitaxel | - |
| SMMC-7721 (Liver) | More active than Paclitaxel |
Table 1: In vitro anticancer activity of selected thiophene derivatives. Data extracted from multiple sources.[7][8]
Antimicrobial Activity
Thiophene-based heterocycles have also demonstrated significant antimicrobial properties.[3][4][9][10] Their activity has been evaluated against a range of bacterial and fungal strains, with some analogs showing potent and selective effects.
The table below presents the minimum inhibitory concentration (MIC) values for several thiophene derivatives against various microorganisms.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Spiro–indoline–oxadiazole 17 | Clostridium difficile | 2 - 4 | - | - |
| Hydroxythiophene 4a | Staphylococcus aureus | 125 | Ampicillin | 125 |
| Pseudomonas aeruginosa | 187.5 | |||
| Compound 13a | Bacillus subtilis | 250 | Ampicillin | - |
| Staphylococcus aureus | 250 | |||
| Compound S1 | Staphylococcus aureus | 0.81 (µM/ml) | Cefadroxil | - |
| Bacillus subtilis | 0.81 (µM/ml) | |||
| Escherichia coli | 0.81 (µM/ml) | |||
| Salmonella typhi | 0.81 (µM/ml) | |||
| Compound S4 | Candida albicans | 0.91 (µM/ml) | Fluconazole | - |
| Aspergillus niger | 0.91 (µM/ml) |
Table 2: In vitro antimicrobial activity of selected thiophene derivatives. Data extracted from multiple sources.[3][4][9][10]
Enzyme Inhibitory Activity
Certain thiophene analogs have been investigated as inhibitors of various enzymes, demonstrating their potential for treating a range of diseases.[5][11] For example, some derivatives have shown inhibitory activity against cholinesterases, which are targets in the management of Alzheimer's disease.[5][11]
The following table summarizes the enzyme inhibitory activity of selected thiophene-based compounds.
| Compound ID | Target Enzyme | Ki (µM) |
| 10 | Acetylcholinesterase (AChE) | 19.88 |
| 8 | Butyrylcholinesterase (BChE) | 13.72 |
| 7 | Glutathione S-transferase (GST) | 16.44 |
| 5f | Acetylcholinesterase (AChE) | IC50 = 62.10 |
| 5h | Butyrylcholinesterase (BChE) | IC50 = 24.35 |
Table 3: Enzyme inhibitory activity of selected thiophene derivatives. Data extracted from multiple sources.[5][11]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of common experimental protocols used in the biological screening of thiophene analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[7][12]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (thiophene analogs) and a reference drug for a specified period (e.g., 48 hours).[6]
-
MTT Addition: After the incubation period, an MTT solution is added to each well, and the plates are incubated for a few more hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[6]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.[12]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[9]
-
Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[12]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Biological Processes and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following visualizations were created using the Graphviz DOT language.
Caption: A generalized workflow for the screening and development of novel thiophene analogs.
Caption: Inhibition of the VEGFR-2/AKT signaling pathway by certain thiophene analogs.
References
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles | MDPI [mdpi.com]
- 9. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
computational studies on the electronic properties of 4-Bromo-2-(difluoromethyl)-thiophene
A Comparative Guide to the Electronic Properties of Substituted Thiophenes for Drug Development
Introduction
Comparison of Calculated Electronic Properties
The electronic properties of thiophene derivatives are significantly influenced by the nature and position of their substituents. Properties such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO energy gap (ΔE) are critical determinants of a molecule's reactivity, stability, and optical properties.[1] Below is a table summarizing these properties for various substituted thiophenes, as determined by computational studies.
| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |
| Hypothetical Study Target | 4-Bromo, 2-(difluoromethyl) | - | - | - | DFT/TD-DFT | - |
| Thiophene Sulfonamide Derivative 1 | Varies (e.g., -H, -CH3, -OCH3) | -6.83 | -1.37 | 5.46 | B3LYP/6-311G(d,p) | [1] |
| Thiophene Sulfonamide Derivative 3 | Varies (e.g., -H, -CH3, -OCH3) | -7.12 | -1.67 | 5.45 | B3LYP/6-311G(d,p) | [1] |
| Thiophene Sulfonamide Derivative 7 | Varies (e.g., -H, -CH3, -OCH3) | -6.15 | -1.41 | 4.74 | B3LYP/6-311G(d,p) | [1] |
| Dicyanovinyl-quinquethiophene (DCV5T-Me2) | Dicyanovinyl, Methyl | - | - | Reduced band gaps | DFT | [2] |
| Cyano-substituted Thiophene | Cyano | - | - | Bathochromic shift | DFT/TD-DFT | [3] |
Note: A comprehensive study on 4-Bromo-2-(difluoromethyl)-thiophene would be required to populate its specific data.
Methodologies
The data presented in this guide are derived from computational studies employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These methods are well-established for predicting the electronic structure and properties of organic molecules.[4][5]
Computational Protocol: Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate properties like HOMO-LUMO energies and the resulting energy gap.
-
Molecular Geometry Optimization: The first step involves finding the lowest energy conformation of the molecule. This is typically performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311G(d,p).[1]
-
Frequency Calculations: To ensure the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.[1]
-
Electronic Property Calculation: From the optimized geometry, electronic properties such as the energies of the HOMO and LUMO are calculated. The energy gap is then determined by the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO).[1] Other properties like ionization potential, electron affinity, and chemical hardness can also be derived from these energies.[6]
Experimental Protocol: UV-Vis Spectroscopy Simulation (TD-DFT)
TD-DFT is an extension of DFT used to calculate the excited-state properties of molecules, such as absorption spectra (UV-Vis).[1]
-
Ground State Optimization: A DFT calculation is first performed to obtain the optimized ground-state geometry of the molecule.
-
Excited State Calculation: Using the optimized geometry, a TD-DFT calculation is performed to compute the vertical excitation energies and oscillator strengths. This provides the theoretical absorption maxima (λmax) that can be compared with experimental UV-Vis spectra.[3]
Visualizing the Computational Workflow
The following diagram illustrates the typical workflow for a computational study of the electronic properties of a molecule like this compound.
Conclusion
Computational studies are indispensable for the modern drug discovery and materials science landscape. By employing methods like DFT and TD-DFT, researchers can gain a deep understanding of the electronic properties of molecules like this compound and its analogs. This knowledge is crucial for predicting molecular behavior and for the rational design of new chemical entities with desired electronic characteristics. The comparative data and methodologies presented here serve as a valuable resource for researchers in the field, enabling more informed decisions in the development of novel thiophene-based compounds.
References
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 4-Bromo-2-(difluoromethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
The functionalization of fluorinated heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-(difluoromethyl)thiophene derivatives serve as valuable building blocks. The strategic selection of a palladium catalyst for the cross-coupling of 4-Bromo-2-(difluoromethyl)thiophene is critical for achieving optimal reaction efficiency, yield, and purity. This guide provides an objective comparison of various palladium catalyst systems applicable to this substrate, supported by experimental data from analogous systems and detailed methodologies.
Data Presentation: Catalyst System Efficacy
While direct comparative studies on 4-Bromo-2-(difluoromethyl)thiophene are limited in publicly available literature, the following table summarizes the performance of common palladium catalysts in cross-coupling reactions of structurally similar bromothiophenes and other aryl bromides. This data provides a strong predictive framework for catalyst selection. The difluoromethyl group at the 2-position is electron-withdrawing, which can influence the reactivity of the C-Br bond at the 4-position.
| Coupling Reaction | Palladium Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |
| Suzuki-Miyaura | Pd(OAc)₂ (1 mol%) | SPhos (2 mol%) | K₃PO₄ | Toluene | RT | 12 | 69-93 | Various bromothiophenes |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₃PO₄ | Dioxane/H₂O | 90 | 12 | Moderate | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline[1][2] |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (3 mol%) | dppf | Na₂CO₃ | Toluene/H₂O | 110-115 | 12-18 | 90-98 | General dihaloarenes[3] |
| Stille | Pd(PPh₃)₄ (3 mol%) | PPh₃ | - | Toluene | 100 | 12 | 85 | 3,4-dibromothiophene[4] |
| Stille | Pd₂(dba)₃ (2 mol%) | P(o-tol)₃ (8 mol%) | - | Dioxane | 100 | 8 | 92 | 3,4-dibromothiophene[4] |
| Sonogashira | PdCl₂(PPh₃)₂ (3 mol%) / CuI (6 mol%) | PPh₃ | Et₃N | Triethylamine | 60 | 8 | Good | 3,4-dibromothiophene[5] |
| Sonogashira | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | P(t-Bu)₃ | i-Pr₂NH | Dioxane | RT | - | High | General aryl bromides[6] |
| Buchwald-Hartwig | [Pd(allyl)Cl]₂ | XPhos | NaOt-Bu | Toluene | 100 | 24 | >95 | Bromobenzene with various amines[7][8] |
| Heck | Pd(OAc)₂ (0.5 mol%) | - | NaOAc | DMF | - | - | >90 | Aryl halides with perfluoroalkenes[9] |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) is often necessary for a new substrate.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-Bromo-2-(difluoromethyl)thiophene (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane/water mixture).
-
Reaction: Stir the mixture at the desired temperature (room temperature to 110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Stille Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-Bromo-2-(difluoromethyl)thiophene (1.0 mmol) and the organostannane reagent (1.1-1.2 mmol) in an anhydrous, degassed solvent (e.g., toluene, DMF).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with aqueous KF to remove tin byproducts, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube, add 4-Bromo-2-(difluoromethyl)thiophene (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Reagent Addition: Add an anhydrous solvent (e.g., triethylamine, THF) and the terminal alkyne (1.1-1.5 mmol).
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) under an inert atmosphere.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite®, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1-4 mol%), the phosphine ligand (e.g., XPhos, 2-8 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 mmol).
-
Reagent Addition: Add 4-Bromo-2-(difluoromethyl)thiophene (1.0 mmol), the amine (1.1-1.2 mmol), and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture (typically 80-120 °C) with stirring.
-
Work-up: After cooling, dilute with an organic solvent, wash with water and brine, and dry the organic layer.
-
Purification: Concentrate the organic phase and purify the product by column chromatography.
Mandatory Visualization
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A workflow for selecting a palladium catalyst system for cross-coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Comparative Analysis of Byproduct Formation in the Synthesis of 4-Bromo-2-(difluoromethyl)-thiophene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Navigating Synthetic Purity
The synthesis of 4-Bromo-2-(difluoromethyl)-thiophene, a key building block in the development of novel pharmaceuticals and agrochemicals, presents unique challenges in controlling byproduct formation. Achieving high purity of the target molecule is paramount for ensuring predictable downstream reactions, biological activity, and overall safety of the final product. This guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on the identification and potential quantification of major byproducts. While specific quantitative data for every possible byproduct is not extensively published, this analysis, based on established principles of thiophene chemistry and analogous reactions, offers a framework for anticipating and mitigating impurity profiles.
Synthetic Strategies and Potential Byproducts
Two principal synthetic strategies are commonly considered for the preparation of this compound:
-
Direct Electrophilic Bromination of 2-(difluoromethyl)-thiophene: This is a straightforward approach utilizing a brominating agent to directly functionalize the thiophene ring.
-
Halogen-Metal Exchange followed by Bromination: This multi-step method involves the initial formation of an organometallic intermediate from a pre-brominated thiophene, followed by quenching with a bromine source.
The choice of synthetic route significantly influences the byproduct profile.
Route 1: Direct Electrophilic Bromination
This method typically employs a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent. The difluoromethyl group at the 2-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution and directs incoming electrophiles primarily to the 5- and 4-positions.
Key Byproducts:
-
Isomeric Monobrominated Products: The primary byproduct is often the undesired isomer, 5-Bromo-2-(difluoromethyl)-thiophene . The ratio of 4-bromo to 5-bromo isomers is highly dependent on the reaction conditions, including the solvent, temperature, and the specific brominating agent used.
-
Dibrominated Products: Over-bromination can lead to the formation of 2,4-Dibromo-5-(difluoromethyl)-thiophene and other polybrominated species. The extent of this side reaction is influenced by the stoichiometry of the brominating agent and the reaction time.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of 2-(difluoromethyl)-thiophene .
Table 1: Hypothetical Byproduct Profile for Direct Bromination
| Compound | Role | Expected Percentage (%) | Notes |
| This compound | Desired Product | 70-85 | Yield is dependent on optimized conditions. |
| 5-Bromo-2-(difluoromethyl)-thiophene | Isomeric Byproduct | 10-20 | Ratio can be influenced by solvent polarity and temperature. |
| 2,4-Dibromo-5-(difluoromethyl)-thiophene | Polybrominated Byproduct | 1-5 | Can be minimized by using stoichiometric amounts of brominating agent. |
| 2-(difluoromethyl)-thiophene | Starting Material | <5 | Dependent on reaction conversion. |
Note: The percentages in this table are hypothetical and serve as a guideline based on typical outcomes of electrophilic thiophene bromination. Actual results will vary based on specific experimental conditions.
Experimental Protocol: General Procedure for Direct Bromination with NBS
To a solution of 2-(difluoromethyl)-thiophene (1.0 eq) in a suitable solvent (e.g., acetonitrile, tetrahydrofuran, or acetic acid) at a controlled temperature (typically between 0°C and room temperature), N-Bromosuccinimide (1.0-1.1 eq) is added portion-wise. The reaction is stirred for a specified time and monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically achieved by column chromatography or distillation.
Diagram 1: Synthetic Pathway of Direct Bromination
Caption: Direct bromination pathway and major byproducts.
Route 2: Halogen-Metal Exchange and Bromination
This alternative route offers potentially higher regioselectivity. It typically starts from a readily available dibromothiophene and involves a selective halogen-metal exchange, followed by quenching with a proton source and subsequent bromination at the desired position. A more direct, but technically challenging, approach would involve the direct lithiation of 2-(difluoromethyl)thiophene followed by bromination.
Key Byproducts:
-
Positional Isomers: Depending on the starting material and reaction conditions, other brominated isomers could be formed. For instance, if starting from 2,4-dibromothiophene, incomplete initial lithiation could lead to residual starting material.
-
Products of Wurtz-type Coupling: The organometallic intermediate can couple with the starting halide or the product, leading to dimeric thiophene byproducts.
-
Hydrolysis Product: Incomplete bromination after the halogen-metal exchange will result in the formation of 2-(difluoromethyl)thiophene.
Table 2: Hypothetical Byproduct Profile for Halogen-Metal Exchange Route
| Compound | Role | Expected Percentage (%) | Notes |
| This compound | Desired Product | 85-95 | Generally offers higher selectivity than direct bromination. |
| Other Brominated Isomers | Isomeric Byproduct | <5 | Highly dependent on the selectivity of the initial lithiation. |
| Dimeric Thiophenes | Coupling Byproduct | <2 | Can be minimized by slow addition and low temperatures. |
| 2-(difluoromethyl)-thiophene | Hydrolysis Product | <5 | Dependent on the efficiency of the final bromination step. |
Note: The percentages in this table are hypothetical and represent an idealized outcome. The actual byproduct profile can be more complex.
Experimental Protocol: General Procedure for Halogen-Metal Exchange
To a solution of a suitable starting material (e.g., 2,4-dibromothiophene) in an anhydrous ether solvent (e.g., THF, diethyl ether) at low temperature (-78°C), a solution of an organolithium reagent (e.g., n-butyllithium) is added dropwise. The mixture is stirred for a specific period to allow for the halogen-metal exchange. The reaction is then quenched with a proton source (e.g., water) to yield 4-bromo-thiophene. This intermediate is then subjected to a difluoromethylation reaction. Alternatively, direct lithiation of 2-(difluoromethyl)thiophene at a specific position, followed by quenching with a bromine source (e.g., Br2 or 1,2-dibromoethane), can be performed. Purification is typically carried out by chromatography.
Diagram 2: Comparative Purity Analysis Workflow
Caption: Workflow for comparing product purity.
Conclusion and Recommendations
The choice of synthetic route for this compound has a profound impact on the resulting byproduct profile.
-
Direct electrophilic bromination is a more straightforward method but is likely to yield a mixture of isomers and polybrominated compounds, necessitating careful purification.
-
The halogen-metal exchange route , while more complex, generally offers higher regioselectivity and a cleaner product profile, potentially reducing the downstream purification burden.
For applications requiring the highest purity, the halogen-metal exchange route is recommended. However, for initial screening or when purification capabilities are robust, direct bromination may be a more time- and resource-efficient option. In all cases, rigorous analytical characterization of the final product and isolated byproducts by techniques such as GC-MS and NMR spectroscopy is essential to ensure the quality and reliability of this critical building block in drug discovery and development.
A Spectroscopic Comparison of 4-Bromo-2-(difluoromethyl)thiophene and Its Precursors
A detailed analysis of the spectroscopic signatures of 4-Bromo-2-(difluoromethyl)thiophene and its synthetic precursors, 2-(difluoromethyl)thiophene and thiophene, provides valuable insights into the structural changes occurring during its synthesis. This guide presents a comparative overview of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
This comparative guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive spectroscopic reference for the synthesis and characterization of 4-Bromo-2-(difluoromethyl)thiophene. The introduction of the difluoromethyl group and subsequent bromination significantly alters the electronic environment of the thiophene ring, changes that are clearly delineated in the corresponding spectral data.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for thiophene, 2-(difluoromethyl)thiophene, and 4-Bromo-2-(difluoromethyl)thiophene, providing a clear comparison of their characteristic spectral features.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Thiophene | ~7.36 | Multiplet | H2, H5 |
| ~7.10 | Multiplet | H3, H4 | |
| 2-(difluoromethyl)thiophene | ~7.65 | Doublet | H5 |
| ~7.21 | Triplet | CHF₂ | |
| ~7.15 | Doublet | H3 | |
| ~7.10 | Multiplet | H4 | |
| 4-Bromo-2-(difluoromethyl)thiophene | ~7.45 | Singlet | H5 |
| ~7.30 | Singlet | H3 | |
| ~6.85 | Triplet | CHF₂ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Thiophene | 125.6 | C2, C5 |
| 127.4 | C3, C4 | |
| 2-(difluoromethyl)thiophene | 140.1 (t) | C2 |
| 127.9 | C5 | |
| 127.5 | C4 | |
| 126.9 | C3 | |
| 114.9 (t) | CHF₂ | |
| 4-Bromo-2-(difluoromethyl)thiophene | 142.3 (t) | C2 |
| 130.5 | C5 | |
| 125.1 | C3 | |
| 115.2 (t) | CHF₂ | |
| 110.8 | C4 |
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity |
| 2-(difluoromethyl)thiophene | -110.5 | Doublet |
| 4-Bromo-2-(difluoromethyl)thiophene | -112.8 | Doublet |
Table 4: Infrared (IR) Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| Thiophene | ~3090 | C-H stretch (aromatic) |
| ~1408 | C=C stretch (aromatic) | |
| ~834 | C-S stretch | |
| 2-(difluoromethyl)thiophene | ~3100 | C-H stretch (aromatic) |
| ~1415 | C=C stretch (aromatic) | |
| ~1100-1000 | C-F stretch | |
| ~840 | C-S stretch | |
| 4-Bromo-2-(difluoromethyl)thiophene | ~3110 | C-H stretch (aromatic) |
| ~1400 | C=C stretch (aromatic) | |
| ~1100-1000 | C-F stretch | |
| ~850 | C-S stretch | |
| ~600 | C-Br stretch |
Table 5: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| Thiophene | 84 | 58, 45, 39 |
| 2-(difluoromethyl)thiophene | 134 | 115, 83, 58 |
| 4-Bromo-2-(difluoromethyl)thiophene | 212, 214 | 133, 83, 58 |
Experimental Protocols
Synthesis of 4-Bromo-2-(difluoromethyl)thiophene
The synthesis of 4-Bromo-2-(difluoromethyl)thiophene is typically achieved through the bromination of 2-(difluoromethyl)thiophene.
-
Materials: 2-(difluoromethyl)thiophene, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF).
-
Procedure: To a solution of 2-(difluoromethyl)thiophene (1.0 eq) in DMF, N-Bromosuccinimide (1.05 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 12-16 hours. After completion of the reaction (monitored by TLC), the mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-Bromo-2-(difluoromethyl)thiophene.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and trichlorofluoromethane (CFCl₃) as an external standard for ¹⁹F NMR.
-
Infrared Spectroscopy: IR spectra were recorded on a FT-IR spectrometer using thin films of the neat compounds on NaCl plates.
-
Mass Spectrometry: Mass spectra were obtained on a GC-MS instrument using electron ionization (EI) at 70 eV.
Synthetic Pathway and Logic
The transformation from the basic thiophene scaffold to the functionalized 4-Bromo-2-(difluoromethyl)thiophene involves two key steps: the introduction of the difluoromethyl group and the subsequent regioselective bromination. This synthetic progression can be visualized as follows:
Interpretation of Spectroscopic Changes
The spectroscopic data clearly reflects the structural modifications at each synthetic step. The introduction of the electron-withdrawing difluoromethyl group at the 2-position of the thiophene ring causes a downfield shift of the adjacent proton (H3) and carbon (C2) signals in the NMR spectra. The ¹⁹F NMR confirms the presence of the CHF₂ group. The subsequent bromination at the 4-position is confirmed by the disappearance of the H4 signal and the appearance of a C-Br stretching vibration in the IR spectrum. The mass spectra show the expected increase in molecular weight and the characteristic isotopic pattern for a bromine-containing compound in the final product.
This comprehensive spectroscopic comparison provides a valuable resource for the unambiguous identification and characterization of 4-Bromo-2-(difluoromethyl)thiophene and its precursors, facilitating its application in further research and development.
Assessing the Metabolic Stability of 4-Bromo-2-(difluoromethyl)-thiophene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, understanding the metabolic fate of novel chemical entities is paramount to their success. Thiophene-containing compounds are a cornerstone of medicinal chemistry, valued for their versatile biological activities.[1] However, the thiophene ring can be susceptible to metabolic oxidation, potentially leading to the formation of reactive metabolites and associated toxicities. This guide provides a comparative framework for assessing the metabolic stability of compounds derived from 4-Bromo-2-(difluoromethyl)-thiophene, a scaffold of growing interest.
Due to the limited availability of public data on the specific metabolic stability of this compound derivatives, this guide will utilize data from structurally related thiophene compounds to illustrate key concepts and comparisons. This approach allows for a relevant and data-supported discussion on the factors influencing the metabolic stability of this compound class and its alternatives.
Comparative Metabolic Stability of a Thiophene Derivative and its Bioisostere
The metabolic stability of a compound is often evaluated by its half-life (t½) and intrinsic clearance (CLint) in in vitro systems like human liver microsomes (HLM) or hepatocytes. A longer half-life and lower clearance generally indicate greater metabolic stability.
One common strategy to improve the metabolic profile of a lead compound is through bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties. In the context of thiophene-containing compounds, replacing the thiophene ring with a phenyl or pyridine ring is a frequent approach to mitigate metabolic liabilities.
Below is a comparative summary of the metabolic stability of a representative thiophene derivative and a potential bioisosteric alternative.
| Compound | Structure | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Thiophene Derivative (Example) | Thiophene-based NSAID analog (Compound 2b from a 2022 study) | Rat Liver S9 | > 120 | Slow (qualitative) |
| Indomethacin (Comparator) | Phenyl-containing NSAID | Rat Liver S9 | ~80 | - |
Note: The data presented is based on a study of nonacidic thiophene-based anti-inflammatory agents and their comparison to indomethacin.[1] The thiophene derivative demonstrated a half-life 1.5-fold longer than indomethacin, indicating enhanced metabolic stability in this specific chemical series.[1]
Experimental Protocols for Assessing Metabolic Stability
Accurate and reproducible experimental design is crucial for the reliable assessment of metabolic stability. The two most common in vitro methods are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a high-throughput method primarily used to evaluate Phase I metabolic reactions, which are largely mediated by cytochrome P450 (CYP) enzymes.
Experimental Protocol:
-
Preparation of Reagents:
-
Pooled human liver microsomes are thawed at 37°C.
-
A reaction mixture is prepared containing a phosphate buffer (pH 7.4), the test compound, and liver microsomes.
-
An NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared separately.
-
-
Incubation:
-
The reaction mixture is pre-incubated at 37°C for a short period.
-
The metabolic reaction is initiated by adding the NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Reaction Termination and Sample Processing:
-
The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.
-
An internal standard is added to each sample for analytical normalization.
-
The samples are centrifuged to pellet the precipitated proteins.
-
-
Analysis:
-
The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The concentration of the parent compound at each time point is determined.
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear portion of this plot is used to calculate the half-life (t½).
-
The intrinsic clearance (CLint) is then calculated from the half-life.
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as active transport systems.
Experimental Protocol:
-
Hepatocyte Preparation:
-
Cryopreserved human hepatocytes are thawed and resuspended in a suitable incubation medium.
-
Cell viability is assessed to ensure the quality of the cell suspension.
-
-
Incubation:
-
The hepatocyte suspension is pre-warmed to 37°C.
-
The test compound is added to the hepatocyte suspension to initiate the incubation.
-
The incubation is carried out in a shaking water bath or incubator to maintain cell suspension and temperature.
-
Aliquots of the cell suspension are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
-
Reaction Termination and Sample Processing:
-
The reaction in each aliquot is quenched by adding a cold organic solvent.
-
An internal standard is added.
-
The samples are centrifuged to separate the precipitated cellular debris.
-
-
Analysis:
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay, with the calculation of half-life and intrinsic clearance based on the disappearance of the parent compound over time.
-
Visualizing Experimental and Metabolic Pathways
Experimental Workflow for Metabolic Stability Assessment
The following diagram illustrates the general workflow for conducting an in vitro metabolic stability assay.
Generalized Metabolic Pathway of Substituted Thiophenes
The metabolic fate of thiophene-containing compounds is often dictated by the substituents on the thiophene ring. A common metabolic pathway involves the oxidation of the sulfur atom or the thiophene ring itself by cytochrome P450 enzymes.
The formation of thiophene-S-oxides and thiophene epoxides are critical pathways to monitor, as these reactive intermediates can covalently bind to cellular macromolecules, potentially leading to toxicity. The difluoromethyl group at the 2-position of the thiophene ring may influence the electronic properties of the ring and its susceptibility to oxidation, making metabolic stability assessment particularly important for this class of compounds.
References
comparative study of the electrochemical properties of substituted thiophenes
A Comparative Guide to the Electrochemical Properties of Substituted Thiophenes
This guide provides a comparative analysis of the electrochemical properties of substituted thiophenes, tailored for researchers, scientists, and professionals in drug development. It delves into the influence of various substituents on the electrochemical behavior of thiophene derivatives, supported by experimental data and detailed methodologies.
The Influence of Substituents on Electrochemical Properties
The electrochemical characteristics of thiophenes, particularly their oxidation potentials, are highly tunable through the introduction of different substituent groups on the thiophene ring.[1] The electronic nature of these substituents, whether electron-donating or electron-withdrawing, plays a pivotal role in modulating the electronic and, consequently, the electrochemical properties of the resulting monomers and polymers.
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and alkyl groups are considered electron-donating.[1][2] When attached to the thiophene ring, EDGs increase the electron density of the π-conjugated system. This elevation in electron density makes the molecule easier to oxidize, resulting in a lower oxidation potential.[1][3] For instance, the introduction of methoxy groups on a bithiophene can significantly lower its oxidation potential compared to the unsubstituted counterpart.[1]
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like cyano (-CN) and nitro (-NO₂) pull electron density away from the thiophene ring.[1][4] This reduction in electron density makes the molecule more difficult to oxidize, leading to a higher oxidation potential.[1] The presence of a strong EWG like a cyano group can increase the oxidation potential of bithiophene by as much as 600 mV.[1]
The strategic placement of both EDGs and EWGs on the same molecule can lead to push-pull systems with unique electrochemical and optical properties.[1] This approach allows for fine-tuning of the material's band gap and can lead to interesting phenomena such as charge confinement in the resulting polymers.[1]
Comparative Electrochemical Data
The following table summarizes the oxidation potentials of various substituted thiophenes as determined by cyclic voltammetry. These values highlight the significant impact of different substituents on the ease of oxidation.
| Monomer/Polymer | Substituent(s) | Oxidation Potential (V vs. SCE) | Reference(s) |
| Bithiophene | Unsubstituted | 1.26 | [1] |
| 3,3'-Dimethoxybithiophene | 3,3'-Dimethoxy (EDG) | 0.70 | [1] |
| 3,3'-Dicyanobithiophene | 3,3'-Dicyano (EWG) | 1.86 | [1] |
| 3-Methoxythiophene (MOT) | 3-Methoxy (EDG) | 1.1 | [5] |
| 3-Thiophenemethanol (TM) | 3-Methanol | 1.5 | [5] |
| 3-Thiopheneethanol (TE) | 3-Ethanol | 1.5 | [5] |
| 3-Thiophenecarboxylic acid (TCA) | 3-Carboxylic acid (EWG) | 1.8 | [5] |
| 2',5'-Dibutyloxy-3-phenylthiophene | 2',5'-Dibutoxy (EDG), 3-Phenyl | 1.05 (first peak) | [6] |
Experimental Protocols
Detailed methodologies for key electrochemical characterization techniques are provided below.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to study the redox behavior of molecules. It is instrumental in determining oxidation and reduction potentials.
Objective: To determine the oxidation potential of substituted thiophene monomers and to monitor their electropolymerization.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode (e.g., Platinum, Glassy Carbon)
-
Reference Electrode (e.g., Saturated Calomel Electrode - SCE, Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
-
Electrolyte solution (e.g., 0.1 M Tetrabutylammonium perchlorate (TBAP) in acetonitrile)
-
Substituted thiophene monomer (typically 1-10 mM)
-
Inert gas (e.g., Argon or Nitrogen) for deaeration
Procedure:
-
Prepare the electrolyte solution by dissolving the supporting electrolyte in the chosen solvent.
-
Dissolve the substituted thiophene monomer in the electrolyte solution to the desired concentration.
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammogram:
-
Initial and final potentials (defining the potential window to be scanned).
-
Vertex potentials (the switching potentials).
-
Scan rate (e.g., 50-100 mV/s).
-
-
Initiate the scan. The potential is swept linearly from the initial potential to the first vertex potential, then reversed to the second vertex potential, and finally back to the initial potential.
-
Record the resulting current as a function of the applied potential. The oxidation peak potential (Epa) is determined from the voltammogram.
-
For electropolymerization, multiple cycles are typically run, during which the growth of the polymer film on the working electrode can be observed by an increase in the peak currents.[7][8]
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide information about the changes in the optical properties of a material as a function of its redox state.
Objective: To investigate the changes in the UV-Vis-NIR absorption spectrum of a polythiophene film upon electrochemical doping and dedoping.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Spectrometer (UV-Vis-NIR)
-
Optically transparent electrode (OTE) as the working electrode (e.g., Indium Tin Oxide - ITO coated glass)
-
Thin-layer electrochemical cell compatible with the spectrometer
-
Reference and counter electrodes
-
Electrolyte solution
Procedure:
-
Deposit a thin film of the polythiophene onto the OTE, typically by electropolymerization.
-
Assemble the spectroelectrochemical cell with the polymer-coated OTE, reference, and counter electrodes, and fill it with monomer-free electrolyte solution.
-
Place the cell in the light path of the spectrometer.
-
Record the absorption spectrum of the polymer film in its neutral (reduced) state at an appropriate potential.
-
Apply a series of potentials to incrementally oxidize the polymer film. At each potential step, allow the system to reach equilibrium and then record the absorption spectrum.
-
The appearance of new absorption bands at lower energies is indicative of the formation of polarons and bipolarons, which are the charge carriers in the conducting polymer.[9]
-
The process can be reversed by stepping the potential back to reduce the polymer, and the spectral changes can be monitored.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique for characterizing the electrical properties of materials and interfaces.[10][11][12]
Objective: To study the charge transfer resistance, capacitance, and ionic conductivity of a polythiophene film.
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer (FRA) module.
-
Three-electrode electrochemical cell.
-
Polythiophene-coated working electrode.
-
Electrolyte solution.
Procedure:
-
Set up the electrochemical cell with the polymer-coated working electrode in the electrolyte solution.
-
Set the DC potential to a value where the polymer is in the desired redox state (e.g., neutral or oxidized).
-
Apply a small amplitude AC voltage (typically 5-10 mV) over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz).
-
The instrument measures the resulting AC current, which is phase-shifted relative to the applied voltage.
-
The impedance (Z) is calculated at each frequency.
-
The data is typically presented as a Nyquist plot (imaginary part of impedance vs. the real part) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
The resulting impedance spectrum can be fitted to an equivalent electrical circuit model to extract quantitative parameters such as solution resistance, charge transfer resistance, and double-layer capacitance.[12][13]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and electrochemical characterization of substituted thiophenes.
Caption: Workflow for synthesizing and electrochemically characterizing substituted thiophenes.
Conclusion
The electrochemical properties of substituted thiophenes can be systematically tailored by modifying the substituent groups on the thiophene ring. Electron-donating groups generally lower the oxidation potential, facilitating easier oxidation, while electron-withdrawing groups have the opposite effect. This tunability, coupled with robust characterization techniques like cyclic voltammetry, spectroelectrochemistry, and electrochemical impedance spectroscopy, makes substituted thiophenes highly versatile materials for a wide range of applications, including organic electronics, sensors, and electrochromic devices. The provided experimental protocols offer a solid foundation for researchers to conduct their own comparative studies in this exciting field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Electron-withdrawing group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical Behaviours of Substituted Thiophenes [etd.aau.edu.et]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
Safety Operating Guide
Proper Disposal of 4-Bromo-2-(difluoromethyl)-thiophene: A Comprehensive Guide
For Immediate Use by Laboratory Professionals
This document provides detailed, step-by-step guidance for the safe and compliant disposal of 4-Bromo-2-(difluoromethyl)-thiophene. As a halogenated organic compound, this chemical requires specific handling and disposal procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. Adherence to these protocols is essential for researchers, scientists, and professionals in drug development.
Pre-Disposal Safety and Hazard Assessment
Before beginning any disposal procedures, it is crucial to understand the hazards associated with this compound. This compound is classified as a hazardous substance.
-
Hazards: Causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation and is harmful if swallowed.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[1][2] All handling of this chemical and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
Waste Segregation and Container Management
Proper segregation of chemical waste is a critical first step in the disposal process. Due to its chemical nature, this compound must not be mixed with general laboratory waste or other incompatible waste streams.
-
Designated Waste Stream: All waste containing this compound must be collected as Halogenated Organic Waste .[3][4][5] Never dispose of this chemical down the drain or in regular trash.[3][6]
-
Waste Container Requirements:
-
Use a dedicated, chemically resistant container clearly labeled for "Halogenated Organic Waste".[3][4]
-
The label must include the words "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Keep the container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[1][4]
-
Incompatible Materials: Store separately from strong oxidizing agents, strong bases, strong reducing agents, alkalis, and certain metals like aluminum.[4][7]
-
Step-by-Step Disposal Procedures
Follow these procedures for the disposal of unused product, contaminated materials, and empty containers.
-
Collection: Carefully transfer any unused or waste this compound into the designated "Halogenated Organic Waste" container.
-
Contaminated Labware: Collect any materials that have come into direct contact with the chemical, such as pipette tips, gloves, and filter paper, and place them in the same designated hazardous waste container.[4]
-
Safety First: Ensure the area is well-ventilated and remove all sources of ignition.[1][7]
-
Containment: For small spills, absorb the material with an inert absorbent such as silica gel, sand, or vermiculite.[1][8] Avoid creating dust.[2][9]
-
Collection: Carefully sweep or vacuum the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][9]
-
Decontamination: Clean the spill area thoroughly.
-
Triple Rinse: Rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol).[3]
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to the "Halogenated Organic Waste" container.[3]
-
Final Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plastic, in accordance with your institution's specific guidelines.[3]
Final Disposal and Institutional Protocols
The ultimate disposal of halogenated organic waste is managed through specialized, licensed services.
-
Primary Disposal Method: The standard and regulated method for the final disposal of halogenated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[3]
-
Institutional Contact: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste container.[3] Ensure all institutional procedures for waste manifests and collection are followed.
Data Summary Table
| Parameter | Guideline | Source(s) |
| Chemical Classification | Halogenated Organic Compound | [3][4][5] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Harmful if Swallowed | [1][2] |
| Required PPE | Nitrile Gloves, Lab Coat, Chemical Safety Goggles | [1][2] |
| Handling Location | Certified Chemical Fume Hood | [1][3] |
| Waste Category | Halogenated Organic Waste | [3][4] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases, Strong Reducing Agents, Alkalis, Certain Metals | [4][7] |
| Final Disposal Method | High-Temperature Incineration | [3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uakron.edu [uakron.edu]
- 6. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 7. fishersci.com [fishersci.com]
- 8. ehs.providence.edu [ehs.providence.edu]
- 9. derthon.com [derthon.com]
Essential Safety and Operational Guide for 4-Bromo-2-(difluoromethyl)-thiophene
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of 4-Bromo-2-(difluoromethyl)-thiophene, a halogenated thiophene derivative. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general safety protocols for halogenated thiophenes and related compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, with consideration for breakthrough time) and a flame-retardant lab coat.[2][3] | Prevents skin contact, which can be harmful and cause irritation. For prolonged contact, gloves with a higher protection class are recommended.[3] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[2][4] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] | Minimizes the risk of inhaling harmful vapors. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
| Emergency Situation | Procedural Steps |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contain the spill and follow institutional emergency procedures.[2] |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
Handling and Storage
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]
-
Engineering Controls : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[2][4]
-
Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4]
Disposal Plan
As a halogenated organic compound, this compound and its waste must be treated as hazardous waste.
-
Waste Segregation : Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container designated for "Halogenated Organic Waste."
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards.
-
Disposal Method : The primary and recommended method for the disposal of halogenated organic waste is through controlled incineration by a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or in regular trash.
-
Container Decontamination : Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as halogenated organic waste.
Workflow for Safe Handling and Disposal
The following diagram outlines the step-by-step process for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
